Sodium Carbamate
Description
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Properties
Molecular Formula |
CH2NNaO2 |
|---|---|
Molecular Weight |
83.022 g/mol |
IUPAC Name |
sodium;carbamate |
InChI |
InChI=1S/CH3NO2.Na/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 |
InChI Key |
KFDFYCRDUBAKHD-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(N)[O-].[Na+] |
Synonyms |
ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium Carbamate from Ammonia and Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sodium carbamate (B1207046) from ammonia (B1221849) and carbon dioxide. It delves into the core chemical principles, reaction pathways, and experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this process. It summarizes quantitative data, provides experimental protocols, and visualizes key relationships to facilitate a deeper comprehension of sodium carbamate synthesis.
Introduction
Sodium carbamate (Na(H₂NCO₂)) is an inorganic salt of carbamic acid. While the synthesis of organic carbamates is extensively documented and crucial in pharmaceuticals and polymer chemistry, the direct synthesis of sodium carbamate from ammonia and carbon dioxide presents a more specialized area of study. The primary route involves the formation of an ammonium (B1175870) carbamate intermediate, which can then be converted to sodium carbamate. This guide will explore the fundamental reactions and practical considerations for its synthesis.
Core Reaction Principles
The synthesis of sodium carbamate from ammonia, carbon dioxide, and a sodium source is not a single, direct reaction but typically proceeds through the formation of ammonium carbamate.
Formation of Ammonium Carbamate
The initial and crucial step is the reaction between ammonia (NH₃) and carbon dioxide (CO₂). This reaction can occur in both gaseous and liquid phases, with the formation of ammonium carbamate ([NH₄][H₂NCO₂]).
In the gas phase at elevated temperatures and pressures: 2 NH₃(g) + CO₂(g) ⇌ [NH₄]--INVALID-LINK--[1]
In liquid ammonia with solid carbon dioxide (dry ice): 2 NH₃(l) + CO₂(s) → [NH₄]--INVALID-LINK--[1]
This reaction is an equilibrium that favors the formation of ammonium carbamate at lower temperatures.[1]
Conversion to Sodium Carbamate
Once ammonium carbamate is formed, it can be converted to sodium carbamate through a salt metathesis reaction. This involves reacting ammonium carbamate with a suitable sodium salt in an anhydrous solvent.
[NH₄][H₂NCO₂] + NaX → Na(H₂NCO₂) + NH₄X (where X is an anion such as Cl⁻)
Another potential direct route involves the carbonation of a sodium source in liquid ammonia.
Synthesis Methodologies and Experimental Protocols
Two primary methodologies for the synthesis of sodium carbamate have been identified in the literature: a direct synthesis method and a two-step process involving the formation and subsequent reaction of ammonium carbamate.
Direct Synthesis in Liquid Ammonia
A method for the direct production of sodium carbamate involves the carbonation of sodium chloride in liquid ammonia.[2]
Experimental Protocol:
-
Reactants: Sodium chloride (NaCl), liquid ammonia (NH₃), and carbon dioxide (CO₂).
-
Procedure:
-
A solution of sodium chloride in liquid ammonia is prepared.
-
Carbon dioxide is introduced into the solution.
-
The reaction is continued until the solution is approximately saturated with respect to the co-product, ammonium chloride.
-
Sodium carbamate, being insoluble in the liquid ammonia, precipitates out of the solution.[2]
-
The precipitated sodium carbamate is then separated by filtration.[2]
-
-
Key Consideration: The solubility of carbon dioxide in pure liquid ammonia is low. However, its solubility increases significantly in a liquid ammonia solution saturated with ammonium chloride.[2]
Logical Flow of Direct Synthesis:
Caption: Workflow for the direct synthesis of sodium carbamate.
Two-Step Synthesis via Ammonium Carbamate
This method involves the initial synthesis of ammonium carbamate, which is then used as a reagent to produce sodium carbamate.
Step 1: Synthesis of Ammonium Carbamate
-
Reactants: Gaseous ammonia (NH₃) and carbon dioxide (CO₂).
-
Procedure:
-
Gaseous ammonia and carbon dioxide are reacted at high temperature (175–225 °C) and high pressure (150–250 bar).[1]
-
Alternatively, the gases can be bubbled through an anhydrous solvent like ethanol, 1-propanol, or DMF at 0 °C, causing ammonium carbamate to precipitate.[1]
-
The precipitated ammonium carbamate is collected by filtration.[1]
-
Step 2: Conversion to Sodium Carbamate
-
Reactants: Ammonium carbamate ([NH₄][H₂NCO₂]) and a sodium salt (e.g., sodium chloride, NaCl).
-
Solvent: Anhydrous solvent such as methanol, ethanol, or formamide.[1]
-
Procedure:
-
Ammonium carbamate is dissolved or suspended in the anhydrous solvent.
-
A solution or suspension of the sodium salt is added to the mixture.
-
The reaction is allowed to proceed, leading to the formation of sodium carbamate. The equilibrium can be shifted by the precipitation of the less soluble product.
-
Reaction Pathway for Two-Step Synthesis:
Caption: Two-step synthesis pathway for sodium carbamate.
Quantitative Data
Quantitative data on the synthesis of sodium carbamate is not extensively reported in recent literature. The primary source for a direct synthesis method is an older patent, which does not provide detailed yield information under various conditions.[2] For the reaction of ammonia and carbon dioxide to form ammonium carbamate, the equilibrium is temperature-dependent, with lower temperatures favoring product formation.[1]
| Parameter | Value/Condition | Source |
| Direct Synthesis Solvent | Liquid Ammonia | [2] |
| Direct Synthesis Reactants | NaCl, NH₃, CO₂ | [2] |
| Ammonium Carbamate Synthesis (Gas Phase) | 175–225 °C, 150–250 bar | [1] |
| Ammonium Carbamate Synthesis (Solvent) | Anhydrous ethanol, 1-propanol, or DMF at 0 °C | [1] |
| Conversion to Sodium Carbamate Solvent | Anhydrous methanol, ethanol, or formamide | [1] |
Characterization of Sodium Carbamate
Modern spectroscopic techniques are essential for the characterization of the synthesized sodium carbamate.
-
¹³C NMR Spectroscopy: In solution, sodium carbamate can be distinguished from sodium carbonate and bicarbonate. The ¹³C NMR spectrum of a pure carbamate solution at low temperatures (e.g., -5 °C) shows a single signal for the carbamate anion (H₂NCO₂⁻) at approximately 165 ppm.[3] In contrast, sodium carbonate (CO₃²⁻) appears at around 169 ppm and bicarbonate (HCO₃⁻) at 161 ppm.[3]
Conclusion
The synthesis of sodium carbamate from ammonia and carbon dioxide is a feasible process, primarily documented through older patents and general principles of inorganic synthesis. The most direct described method involves the carbonation of sodium chloride in liquid ammonia, leading to the precipitation of sodium carbamate. An alternative two-step process involves the initial formation of ammonium carbamate, followed by a salt metathesis reaction with a sodium salt in an anhydrous solvent. While the fundamental chemistry is established, there is a notable lack of recent, detailed experimental protocols and quantitative yield data in the scientific literature. Further research would be beneficial to optimize reaction conditions and fully characterize the synthesis of sodium carbamate using modern analytical techniques. This would be of particular value to researchers and professionals requiring high-purity sodium carbamate for applications in drug development and other specialized chemical syntheses.
References
Theoretical Underpinnings of Sodium Carbamate Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental studies surrounding the formation of sodium carbamate (B1207046). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of carbamate chemistry, particularly in the context of CO2 capture and utilization, as well as in its role as a reactive intermediate in organic synthesis. This guide delves into the reaction mechanisms, thermodynamics, and kinetics of sodium carbamate formation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.
Introduction
The formation of carbamates from the reaction of carbon dioxide with amines is a fundamental chemical transformation with significant implications across various scientific disciplines. Sodium carbamate, as a salt of carbamic acid, represents a key intermediate in many of these processes. Understanding the theoretical principles governing its formation is crucial for optimizing CO2 capture technologies, designing novel synthetic methodologies, and comprehending its role in biological systems. This guide synthesizes the current knowledge on the theoretical studies of sodium carbamate formation, providing a detailed examination of the underlying chemical principles.
Theoretical Framework of Carbamate Formation
The reaction between an amine and carbon dioxide to form a carbamate is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of CO2. The presence of a sodium cation can influence this reaction through various mechanisms, including stabilization of the resulting carbamate anion.
Several mechanisms have been proposed for the formation of carbamates in the presence of a base or a metal cation. The most prominent ones include the zwitterion mechanism and the termolecular mechanism.
Zwitterion Mechanism
In this two-step mechanism, the amine reacts directly with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which could be another amine molecule or a hydroxide (B78521) ion, to form the carbamate anion. The sodium cation would then associate with this anion.
Reaction Pathway:
-
R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (Zwitterion formation)
-
R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ + BH⁺ (Deprotonation)
Termolecular Mechanism
This mechanism proposes a concerted reaction where a base assists in the removal of a proton from the amine as it attacks the CO2 molecule. This avoids the formation of a discrete zwitterionic intermediate.
Reaction Pathway: R-NH₂ + CO₂ + B ⇌ [B---H---NH(R)---CO₂]‡ → R-NH-COO⁻ + BH⁺
The role of the sodium cation in these mechanisms is primarily to stabilize the negatively charged carbamate product, thereby shifting the equilibrium towards its formation. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these pathways and the influence of cations like Na⁺.[1][2]
Quantitative Data on Sodium Carbamate Formation
A thorough understanding of any chemical process requires robust quantitative data. This section summarizes the key thermodynamic and kinetic parameters associated with carbamate formation, with a focus on systems involving sodium.
Thermodynamic Data
Thermodynamic data provide insight into the feasibility and equilibrium position of the carbamate formation reaction. Key parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). While specific experimental data for solid sodium carbamate is scarce in the literature, thermodynamic data for related compounds and reactions in solution provide valuable context. For instance, the standard enthalpy of formation for sodium carbonate (Na₂CO₃) is -1130.7 kJ/mol, and its standard Gibbs free energy of formation is -1044.4 kJ/mol.[3] Calorimetric studies on the formation of carbamates from amines and CO2 in aqueous solutions have shown the reactions to be exothermic.[1]
| Parameter | Value | Compound/Reaction | Reference |
| Standard Enthalpy of Formation (ΔHf°) | -1130.7 kJ/mol | Sodium Carbonate (solid) | [3] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -1044.4 kJ/mol | Sodium Carbonate (solid) | [3] |
| Standard Molar Entropy (S°) | 135 J/mol·K | Sodium Carbonate (solid) | [3] |
Table 1: Thermodynamic Properties of Sodium Carbonate.
Kinetic Data
The rate of carbamate formation is a critical factor, especially in applications like CO2 capture. The reaction rate is influenced by factors such as the nature of the amine, the solvent, temperature, and the presence of catalysts. Kinetic studies often report rate constants (k) and activation energies (Ea). The reaction between CO2 and hydroxide ions, which can be relevant in aqueous systems for carbamate formation, has been shown to be influenced by the nature of the cation (e.g., Na⁺ vs. K⁺).[4]
| Reaction | Rate Law | Rate Constant (k) | Conditions | Reference |
| R₂NH + CO₂ → R₂NCOO⁻ + H⁺ | rate = k[R₂NH][CO₂] | Varies with amine structure | Aqueous solution, 10°C | [5] |
Table 2: General Kinetic Data for Carbamate Formation.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of sodium carbamate require specific experimental procedures to ensure purity and proper identification.
Synthesis of Sodium Carbamate
A general procedure for the synthesis of carbamates from amino acids in the presence of sodium hydroxide has been reported.[6]
Protocol: Synthesis of Sodium Carbamate from an Amino Acid
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirring bar, cool 25 mL of 1M NaOH in an ice bath to 0 °C.
-
Addition of Amino Acid: Add the respective amino acid (8 mmol) to the cooled NaOH solution and stir until the solution is homogeneous.
-
Addition of Chloroformate: Dissolve the corresponding chloroformate (11 mmol) in 1,4-dioxane (B91453) (10 mL) and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir overnight at room temperature.
-
Workup: Wash the reaction mixture with diethyl ether (3 x 50 mL) and discard the organic layer.
-
Acidification: Place the aqueous layer in an ice bath and acidify dropwise to pH = 2 using concentrated HCl.
-
Extraction: Extract the carbamate product from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain the crude product.
Characterization Techniques
A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of sodium carbamate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for identifying the carbamate functional group. The carbonyl carbon of the carbamate typically appears in the range of 160-170 ppm. In aqueous solutions of ammonium (B1175870) carbamate, the carbamate carbon has been observed at 165 ppm.[7] Solid-state NMR can provide information about the local environment of the sodium and carbon atoms in solid sodium carbamate.[8][9][10]
-
Infrared (IR) and Raman Spectroscopy: The vibrational modes of the carbamate group provide a characteristic signature in IR and Raman spectra. The C=O stretching vibration is typically observed in the region of 1600-1700 cm⁻¹.
Visualizing Reaction Pathways and Workflows
Visual representations are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for carbamate synthesis and characterization.
Caption: Zwitterion mechanism for carbamate formation.
Caption: Termolecular mechanism for carbamate formation.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
The theoretical study of sodium carbamate formation reveals a complex interplay of reaction mechanisms, thermodynamics, and kinetics. While the fundamental principles of carbamate formation are well-established, the specific role of the sodium cation in influencing these factors, particularly in the solid state, remains an area of active research. This guide has provided a foundational understanding of the topic, integrating available quantitative data and experimental protocols. Further computational and experimental investigations are needed to develop a more complete and predictive model of sodium carbamate formation, which will undoubtedly contribute to advancements in CO2 capture and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3.1.1. General Procedure for Carbamates Synthesis (i–xxviii) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. webqc.org [webqc.org]
An In-depth Technical Guide on the Equilibrium of Carbamic Acid and Sodium Carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible reaction between amines, carbon dioxide, and a base to form carbamates is a cornerstone of significant chemical processes, most notably in industrial carbon capture and as a motif in medicinal chemistry. This technical guide provides a detailed examination of the core equilibrium between the transient intermediate, carbamic acid, and its corresponding salt, sodium carbamate (B1207046). It consolidates thermodynamic and kinetic data, details established experimental protocols for characterization and quantification, and presents logical and experimental workflows through specified visualizations. The objective is to furnish professionals in research and drug development with the foundational knowledge and practical methodologies required to investigate and manipulate this critical chemical equilibrium.
The Core Equilibrium: From Amine to Sodium Carbamate
Carbamic acid (R₂NCOOH) is a highly unstable intermediate formed from the reaction of a primary or secondary amine with carbon dioxide.[1][2] It exists in equilibrium with its deprotonated form, the carbamate anion (R₂NCOO⁻). In the presence of a base such as sodium hydroxide (B78521), this equilibrium is driven towards the formation of the stable sodium carbamate salt.
The formation mechanism is generally understood to proceed through two main steps:
-
Zwitterion/Carbamic Acid Formation : A nucleophilic amine attacks the electrophilic carbon of CO₂, initially forming a zwitterionic intermediate. This intermediate is then rapidly protonated (if a proton source is available) or rearranges to form carbamic acid.[3][4]
-
Deprotonation : The weakly acidic carbamic acid is deprotonated by a base. In this context, sodium hydroxide (NaOH) serves as the base, yielding the sodium carbamate salt and water. A second equivalent of the parent amine can also act as the base, resulting in an ammonium (B1175870) carbamate salt.[1]
The overall reaction in the presence of sodium hydroxide is: R₂NH + CO₂ + NaOH ⇌ R₂NCOONa + H₂O
dot
Caption: Reaction pathway for the formation of sodium carbamate.
Quantitative Data: Thermodynamics and Kinetics
The stability and formation rate of carbamates are governed by thermodynamic and kinetic parameters, which are highly dependent on the parent amine, temperature, and solvent system.
Thermodynamic Parameters
The formation of carbamates from amines and CO₂ is typically an exothermic process.[1] The negative enthalpy change (ΔH) indicates that lower temperatures favor carbamate formation.[5] The thermodynamic parameters for the overall reaction with common amines provide insight into the stability of the resulting carbamate.
| Amine | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method | Reference |
| Monoethanolamine (MEA) | -50 to -60 | - | Calorimetry | [1] |
| Ammonia (NH₃) | -53.6 | -143 | Stopped-flow / ¹H NMR | [6] |
| Piperazine (PZ) | -80 to -90 | - | VLE / Calorimetry | [1] |
| (2-Aminoethyl)carbamic acid | -90 | - | Adsorption Studies | [1] |
Table 1: Selected thermodynamic parameters for carbamate formation.
Equilibrium and Kinetic Data
The equilibrium between the amine/CO₂ reactants and the carbamate product is crucial for applications like CO₂ capture, where the forward reaction is desired for capture and the reverse for regeneration.[6] Kinetic studies, often conducted using stopped-flow spectrophotometry, reveal the rates of formation and decomposition.[6][7]
| Amine | Equilibrium/Rate Constant | Value | Temperature (°C) | Method | Reference |
| Primary/Secondary Amines | k_famine (Formation) | Follows Brønsted: log k = 0.43pKa - 1.50 | 10 | Stopped-flow | [7] |
| Basic Amines (pK > 8) | k_famine (Formation) | ~10⁸ M⁻¹s⁻¹ (diffusion-controlled) | 10 | Stopped-flow | [7] |
| Piperazine (PZ) | K (carbamate formation) | 0.31 | 40 | ¹H NMR | [8] |
| Monoethanolamine (MEA) | K (carbamate formation) | 0.49 | 40 | ¹H NMR | [8] |
Table 2: Selected equilibrium and kinetic constants for carbamate formation.
Experimental Protocols
The study of carbamic acid and carbamate equilibria necessitates robust analytical techniques capable of speciating and quantifying components in a dynamic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a powerful non-invasive technique for determining the quantitative speciation of CO₂-loaded amine solutions.[6][8] It allows for the simultaneous measurement of the concentrations of free amine, protonated amine, carbamate, and bicarbonate/carbonate.
Protocol for ¹H NMR Speciation Analysis:
-
Sample Preparation : Prepare a known concentration of the amine solution in D₂O. A capillary containing a reference standard (e.g., DSS or TSP) is inserted for quantification.
-
CO₂ Loading : Bubble a controlled amount of CO₂ gas through the solution or add a known quantity of sodium bicarbonate/carbonate to achieve the desired CO₂ loading.
-
Data Acquisition : Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K, 313 K). Ensure the system has reached equilibrium by acquiring spectra at timed intervals until no further changes are observed.
-
Spectral Analysis : Identify the distinct peaks corresponding to the α-protons of the free amine and the carbamate species. The chemical shifts will differ due to the change in the electronic environment.
-
Quantification : Integrate the identified peaks. The concentration of each species is proportional to its respective integral area, normalized to the reference standard.
-
Equilibrium Constant Calculation : Use the determined equilibrium concentrations of reactants and products to calculate the carbamate formation constant.
dot
Caption: Experimental workflow for in-situ FTIR analysis.
Conclusion
The equilibrium between carbamic acid and its corresponding carbamate salt is a fundamental process with significant industrial and pharmaceutical implications. Governed by the interplay of amine basicity, temperature, and pH, this equilibrium can be precisely characterized using modern analytical techniques like NMR and FTIR spectroscopy. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to explore, understand, and engineer systems reliant on this pivotal chemical transformation, from developing next-generation carbon capture solvents to designing novel carbamate-based therapeutics.
References
- 1. New chemistry for enhanced carbon capture: beyond ammonium carbamates - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06059C [pubs.rsc.org]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. sintef.no [sintef.no]
- 4. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Carbamates in Biological CO2 Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbon dioxide (CO2), a primary waste product of cellular metabolism, is transported in the blood through three principal mechanisms: as dissolved gas, as bicarbonate ions, and as carbamate (B1207046) adducts with proteins. While the bicarbonate buffer system accounts for the majority of CO2 transport, the formation of carbamates, particularly with hemoglobin, plays a crucial and dynamic role. This non-enzymatic, reversible reaction allows for a significant portion of CO2 to be directly carried by red blood cells, a process intricately linked to the oxygenation state of hemoglobin, known as the Haldane effect. This guide provides an in-depth examination of the chemistry, physiology, and experimental methodologies related to carbamate-mediated CO2 transport, offering a comprehensive resource for professionals in biomedical research and drug development.
Introduction to Carbamate Chemistry in a Biological Context
In biological systems, carbamates are formed through the reversible reaction of carbon dioxide with uncharged primary or secondary amine groups of proteins.[1] This reaction results in the formation of a carbamate group (R-NH-COO⁻) and the release of a proton (H⁺).[2]
R-NH₂ + CO₂ ⇌ R-NH-COOH ⇌ R-NH-COO⁻ + H⁺
The most significant contributor to carbamate formation in blood is hemoglobin, due to its high concentration within erythrocytes and the presence of available N-terminal α-amino groups on its four globin chains.[3] The reaction with hemoglobin forms what is known as carbaminohemoglobin.[4][5] While other proteins in the blood can also form carbamates, their contribution to overall CO2 transport is considered minor in comparison to hemoglobin.[6] The term "sodium carbamate" is generally used in the context of the isolated salt and is not directly applicable to the protein adducts formed in vivo, where the negative charge of the carbamate is balanced by ambient cations.
Quantitative Analysis of Carbamate-Mediated CO2 Transport
Carbamate formation is a vital component of the blood's CO2 carrying capacity. The following tables summarize key quantitative data related to this process.
Table 1: Contribution of Different Mechanisms to CO2 Transport in Blood
| Transport Mechanism | Percentage of Total CO2 Transport | Notes |
| Bicarbonate Ions (HCO₃⁻) | ~70% | Formed in red blood cells via carbonic anhydrase, then transported in plasma. |
| Carbaminohemoglobin | ~20-30% | Direct binding of CO2 to hemoglobin.[7] |
| Dissolved CO₂ | ~5-10% | Physically dissolved in plasma and red blood cell cytoplasm.[7] |
Table 2: Physiological and Quantitative Aspects of Carbaminohemoglobin
| Parameter | Value/Description | Significance |
| Primary Binding Sites | N-terminal α-amino groups of the four globin chains | These sites are primarily responsible for the physiologically relevant carbamate formation.[3][4] |
| Haldane Effect | Deoxygenated hemoglobin has a ~3.5-fold greater capacity for carbamino carriage than oxygenated hemoglobin.[6] | This property significantly enhances CO2 uptake in peripheral tissues where oxygen is released and promotes CO2 release in the lungs upon oxygenation.[2][6] |
| Contribution to Respiratory Exchange | Accounts for ~10.5% of CO2 exchange in adults and ~19% in fetal blood during the respiratory cycle.[8] | Highlights its importance in the arteriovenous CO2 difference. |
| Effect on Blood pH | The formation of carbaminohemoglobin releases a proton (H⁺), contributing to the Bohr effect. Conversely, the binding of H⁺ by deoxyhemoglobin promotes carbamate formation (part of the Haldane effect).[2][4] | Plays a role in the reciprocal relationship between O2 and CO2 binding and helps to buffer blood pH.[4] |
Signaling Pathways and Logical Relationships
The formation and dissociation of carbaminohemoglobin are not part of a classical signaling cascade but are governed by chemical equilibria influenced by the local physiological environment. The logical relationships can be visualized as a dynamic interplay of factors at the tissue and lung levels.
References
- 1. Carbon dioxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. aklectures.com [aklectures.com]
- 4. Carbaminohemoglobin - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Haldane effect - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Carbamino compounds of haemoglobin in human adult and foetal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Sodium Carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of sodium carbamate (B1207046), detailing its scientific context, key synthetic developments, and relevant chemical properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and historical background of this compound.
Introduction to Carbamates and Carbamic Acid
Sodium carbamate (CH₂NNaO₂) is the sodium salt of carbamic acid (NH₂COOH). Carbamic acid itself is an unstable compound, readily decomposing into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) at ambient temperatures.[1] However, its salts (carbamates) and esters are often stable.[1] The study of carbamates has been significant in various fields, including organic synthesis, biochemistry, and the development of pharmaceuticals and agrochemicals.[2]
The history of carbamates can be traced back to the 19th century, with early observations of the biological activity of naturally occurring carbamate esters.[3] The synthesis of various organic carbamates has been extensively explored since then, utilizing methods such as the Hofmann and Curtius rearrangements.[2]
The Elusive Discovery of Sodium Carbamate
While the broader history of carbamic acid and its organic derivatives is well-documented, the specific discovery of sodium carbamate is not attributed to a single individual or a definitive date in the available scientific literature. Its existence was likely inferred from the established chemistry of ammonia, carbon dioxide, and sodium compounds in the 19th and early 20th centuries.
Ammonium (B1175870) carbamate, a closely related salt, is known to form from the reaction of ammonia and carbon dioxide and has been a subject of study since the early 19th century.[4] Given the common laboratory use of sodium compounds, it is highly probable that sodium carbamate was synthesized in various experimental settings before its first formal documentation in an industrial context.
Early Industrial Synthesis: The MacMullin Patent (1935)
A significant milestone in the history of sodium carbamate is the 1935 patent by Robert Burns MacMullin, which details a method for its production and recovery. This patent provides the earliest comprehensive experimental protocol found for the synthesis of sodium carbamate on an industrial scale.[3]
Experimental Protocol: Carbonation of Sodium Chloride in Liquid Ammonia
The process described by MacMullin involves the carbonation of sodium chloride in liquid ammonia.[3] This method takes advantage of the insolubility of sodium carbamate in liquid ammonia to facilitate its precipitation and separation.
Methodology:
-
Reaction Setup: A saturated solution of sodium chloride (NaCl) in liquid ammonia (NH₃) is prepared in a suitable reaction vessel.
-
Carbonation: Carbon dioxide (CO₂) is introduced into the solution.
-
Precipitation: The reaction between NaCl, NH₃, and CO₂ leads to the formation of sodium carbamate, which precipitates out of the liquid ammonia solution. Ammonium chloride (NH₄Cl) is also produced but remains dissolved.
-
Separation: The precipitated sodium carbamate is separated from the liquid ammonia solution containing dissolved ammonium chloride.
-
Recovery: The liquid ammonia and ammonium chloride can be further processed for reuse in the operation.
Chemical Reaction
The overall reaction for the formation of sodium carbamate in this process can be represented as:
NaCl + 2NH₃ + CO₂ → H₂NCOONa + NH₄Cl
Physicochemical Properties of Sodium Carbamate
Quantitative data for sodium carbamate is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂NNaO₂ | [5] |
| Molecular Weight | 83.02 g/mol | [5] |
| CAS Number | 4296-19-9 | [5] |
Logical Relationships in Carbamate Chemistry
The following diagrams illustrate key relationships and workflows related to carbamates.
Caption: Formation pathway of Sodium Carbamate from basic reactants.
Caption: Experimental workflow for the MacMullin synthesis of Sodium Carbamate.[3]
Conclusion
While the precise moment of the discovery of sodium carbamate remains historically ambiguous, its synthesis and industrial production were well-established by the early 20th century, as evidenced by the detailed patent from Robert Burns MacMullin. The chemistry of sodium carbamate is intrinsically linked to the broader understanding of carbamic acid and its salts, which has been a field of study since the 19th century. For researchers and professionals in drug development, understanding the historical context and the foundational synthesis methods provides a solid basis for further exploration of carbamate chemistry and its applications.
References
- 1. data.epo.org [data.epo.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2003378A - Production and recovery of sodium carbamate and ammonium chloride - Google Patents [patents.google.com]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Sodium carbamate | CH2NNaO2 | CID 23664275 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Elusive Solubility of Sodium Carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium carbamate (B1207046), a simple salt of carbamic acid, presents a significant knowledge gap in its solubility profile within organic solvents. Despite its relevance in synthetic chemistry and potential applications in various fields, readily available quantitative solubility data is scarce in scientific literature. This technical guide directly addresses this challenge by providing a framework for understanding and determining the solubility of sodium carbamate. While direct solubility data is not available, this document offers a comprehensive overview of the expected solubility behavior based on analogous compounds, outlines a detailed experimental protocol for its determination, and discusses the key factors influencing the solubility of such salts in non-aqueous media.
Quantitative Solubility Data: A Proxy Approach
Table 1: Solubility of Sodium Carbonate in Various Organic Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Methanol (B129727) | CH₃OH | 20 | 0.55 |
| Methanol | CH₃OH | 25 | 0.604 |
| Methanol | CH₃OH | 30 | 0.7 |
| Methanol | CH₃OH | 35 | 0.76 |
| Ethanol (B145695) | C₂H₅OH | 20 | 0.22 |
| Ethanol | C₂H₅OH | 25 | 0.24 |
| Ethanol | C₂H₅OH | 35 | 0.297 |
| Ethanol (95%) | C₂H₅OH | 30 | 0.03 |
| Ethylene Glycol | C₂H₆O₂ | 20 | 3.46 |
| Glycerol | C₃H₈O₃ | 15 | 98.3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 25 | 0.05 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Room Temperature | 1.3 |
| Acetone | C₃H₆O | - | Insoluble |
| Ethyl Acetate | C₄H₈O₂ | - | Insoluble |
| Benzonitrile | C₇H₅N | - | Insoluble |
| Carbon Disulfide | CS₂ | - | Insoluble |
| Liquid Ammonia | NH₃ | - | Insoluble |
Data compiled from various sources.[1][2][3]
Inference for Sodium Carbamate: Based on the data for sodium carbonate, it is anticipated that sodium carbamate will exhibit low solubility in most common organic solvents, particularly in non-polar and aprotic solvents. Polar protic solvents like methanol and ethanol are expected to be more effective, though high solubility is unlikely. Solvents with a high dielectric constant and strong hydrogen bond accepting capabilities, such as DMSO and DMF, may show some limited solvating power.
Factors Influencing Sodium Carbamate Solubility in Organic Solvents
The solubility of an ionic salt like sodium carbamate in an organic solvent is governed by a balance of forces: the lattice energy of the salt and the solvation energy of its ions.
-
Lattice Energy: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy will generally lead to lower solubility.
-
Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Higher solvation energy favors dissolution.
The key solvent properties that influence solvation energy and thus solubility are:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the sodium cation (Na⁺) and the carbamate anion (H₂NCOO⁻), thereby promoting dissolution.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the oxygen atoms of the carbamate anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. The ability of a solvent to form strong hydrogen bonds with the ions is a critical factor in overcoming the lattice energy.
-
Solvent-Ion Interactions: Specific interactions, such as Lewis acid-base interactions between the sodium cation and electron-donating solvent molecules, contribute to the overall solvation energy.
Experimental Protocol for the Determination of Sodium Carbamate Solubility
Given the absence of published data, an experimental approach is necessary to determine the precise solubility of sodium carbamate in various organic solvents. The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of sodium carbamate in a given organic solvent at a specified temperature.
Materials:
-
Sodium Carbamate (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, Ion Chromatography, or a validated titration method).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid sodium carbamate to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of sodium carbamate.
-
Prepare a calibration curve using standard solutions of sodium carbamate of known concentrations in the same solvent.
-
Calculate the solubility of sodium carbamate in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results can be expressed in units such as mg/mL, g/100 g of solvent, or mol/L.
-
Workflow for Experimental Solubility Determination
A generalized workflow for the experimental determination of sodium carbamate solubility.
Conclusion
The solubility of sodium carbamate in organic solvents remains an area requiring further experimental investigation. This guide provides a foundational understanding for researchers by presenting solubility data for the analogous compound, sodium carbonate, discussing the theoretical principles of solubility, and offering a detailed, actionable protocol for its experimental determination. For professionals in drug development and other scientific fields, a systematic determination of sodium carbamate's solubility profile in relevant solvent systems is a critical step for process development, formulation, and reaction optimization.
References
The Formation of Sodium Carbamate in CO2 Capture: A Detailed Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The capture of carbon dioxide (CO2) using amine-based solvents is a critical technology for mitigating greenhouse gas emissions. A key reaction in this process, particularly with primary and secondary amines, is the formation of carbamates. When conducted in the presence of a strong base such as sodium hydroxide (B78521) (NaOH), the final product is a sodium carbamate (B1207046) salt. This technical guide provides an in-depth exploration of the core mechanism of CO2 capture to form sodium carbamate. It details the underlying reaction pathways, presents quantitative kinetic and thermodynamic data, outlines comprehensive experimental protocols for studying the reaction, and provides visualizations of the key processes. This document is intended to be a valuable resource for researchers and professionals working in the fields of carbon capture, utilization, and storage (CCUS), as well as those in drug development and other areas where amine-CO2 chemistry is relevant.
The Core Mechanism of Sodium Carbamate Formation
The reaction between carbon dioxide and a primary or secondary amine in an aqueous sodium hydroxide solution to form sodium carbamate is a multi-step process. The most widely accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base to form the carbamate anion. The sodium ion subsequently forms an ionic bond with the carbamate.
Zwitterion Formation
The initial and often rate-limiting step is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine (a Lewis base) on the electrophilic carbon atom of the CO2 molecule.[1] This results in the formation of a transient, unstable intermediate called a zwitterion (R1R2NH+COO-).[2]
Base-Catalyzed Deprotonation
The zwitterion is highly unstable and readily undergoes deprotonation by a base present in the solution.[3] In an aqueous amine solution, another amine molecule or a water molecule can act as the base. However, in the presence of sodium hydroxide, the hydroxide ion (OH-), being a much stronger base, is the primary species responsible for abstracting the proton from the nitrogen atom of the zwitterion.[4]
Sodium Carbamate Salt Formation
The deprotonation of the zwitterion results in the formation of a carbamate anion (R1R2NCOO-). In the presence of sodium ions (Na+) from the dissociation of NaOH, an ionic bond is formed between the negatively charged carbamate and the positively charged sodium ion, yielding the final product, sodium carbamate (R1R2NCOONa).[5]
The overall reaction can be summarized as follows:
R1R2NH + CO2 + NaOH → R1R2NCOONa + H2O
It is important to note that for tertiary amines, which lack a proton on the nitrogen atom, the direct formation of a stable carbamate is not possible. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate.[6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the zwitterion mechanism for the formation of sodium carbamate from a primary amine, CO2, and NaOH.
Caption: Zwitterion mechanism for sodium carbamate formation.
Quantitative Data
The kinetics and thermodynamics of CO2 capture by amines have been extensively studied. The following tables summarize key quantitative data for the reaction of CO2 with monoethanolamine (MEA), a common primary amine, in aqueous solutions. While specific data for reactions in the presence of NaOH is less abundant in readily available literature, the principles remain the same, with the hydroxide ion significantly accelerating the deprotonation step.
Table 1: Kinetic Data for CO2 Reaction with Monoethanolamine (MEA)
| Parameter | Value | Temperature (°C) | Conditions | Reference |
| Second-order rate constant (k2) | 5939 M⁻¹s⁻¹ | 25 | Aqueous solution | [5] |
| Second-order rate constant (k2) | 5888 M⁻¹s⁻¹ | 25 | Aqueous solution | [7] |
| Activation Energy (Ea) | 41 kJ/mol | 15-35 | Aqueous solution | [7] |
| Activation Energy (Ea) | 22.2 kJ/mol | 25-45 | Aqueous solution in microchannel | [8] |
Table 2: Thermodynamic Data for CO2 Reaction with Monoethanolamine (MEA)
| Parameter | Value | Conditions | Reference |
| Enthalpy of reaction (ΔH) | -80 to -120 kJ/mol CO2 | Low CO2 loading in aqueous MEA | [9] |
| Gibbs free energy of formation (ΔGf°) of Na2CO3(s) | -1044.4 kJ/mol | Standard state | [10] |
| Enthalpy of formation (ΔHf°) of NaOH(s) | -425.61 kJ/mol | Standard state | [11] |
| Gibbs free energy of formation (ΔGf°) of NaOH(s) | -379.49 kJ/mol | Standard state | [11] |
Experimental Protocols
The study of the mechanism and kinetics of CO2 capture to form sodium carbamate relies on several key experimental techniques. Detailed protocols for these methods are provided below.
Stopped-Flow Spectrophotometry
This technique is used to measure the kinetics of fast reactions in solution.[12][13]
Objective: To determine the rate constants for the reaction between CO2 and an amine in the presence of NaOH.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the amine (e.g., monoethanolamine) in deionized water at the desired concentration.
-
Prepare a solution of sodium hydroxide at the desired concentration.
-
Prepare a solution of a pH indicator that has a pKa in the range of the expected pH change during the reaction.
-
Saturate a separate deionized water solution with CO2 gas.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Equilibrate the syringes and the mixing cell to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the amine/NaOH/indicator solution and the other with the CO2-saturated solution.
-
Rapidly mix the two solutions by activating the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength using a UV-Vis detector.
-
-
Data Analysis:
-
The change in absorbance is proportional to the change in pH, which is related to the consumption of CO2.
-
Fit the absorbance versus time data to a pseudo-first-order or second-order kinetic model to determine the observed rate constant (kobs).
-
By varying the concentrations of the amine and NaOH, the individual rate constants for the reaction steps can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying the different species present in a solution at equilibrium, including the amine, carbamate, and bicarbonate.[3][14]
Objective: To identify and quantify the concentration of sodium carbamate and other species in a CO2-loaded amine solution.
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of the amine and sodium hydroxide of known concentrations.
-
Bubble a known amount of CO2 gas through the solution or add a known amount of sodium bicarbonate to initiate the reaction.[3]
-
Allow the solution to reach equilibrium at a constant temperature.
-
Transfer a precise volume of the equilibrated solution to an NMR tube and add a known amount of a deuterated solvent (e.g., D2O) for locking and an internal standard with a known concentration for quantification.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum of the sample. Key parameters for quantitative analysis include a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
Identify the resonance peaks corresponding to the carbamate, bicarbonate/carbonate, and the unreacted amine. The chemical shifts of these species are distinct.[14]
-
Integrate the area of each peak.
-
The concentration of each species can be calculated by comparing the integral of its peak to the integral of the internal standard of known concentration.
-
Potentiometric Titration
Titration is a classic and reliable method for determining the total amine concentration and the amount of CO2 absorbed, from which the carbamate concentration can be inferred.[15][16]
Objective: To determine the concentrations of free amine, protonated amine, and carbamate in a CO2-loaded solution.
Methodology:
-
Solution Preparation:
-
Take a known volume of the CO2-loaded amine/NaOH solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of acid added using a pH meter.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. The resulting titration curve will typically show two inflection points for a CO2-loaded primary or secondary amine solution.
-
The first inflection point corresponds to the neutralization of the free amine and the carbamate.
-
The second inflection point corresponds to the liberation of CO2 from the bicarbonate.
-
By analyzing the volumes of titrant required to reach each inflection point, and knowing the total amine concentration (which can be determined by titrating an unloaded sample), the concentrations of free amine, protonated amine, and carbamate can be calculated.[4]
-
Experimental and Analytical Workflows
The following diagram provides a logical workflow for the experimental investigation of CO2 capture to form sodium carbamate.
Caption: Experimental workflow for CO2 capture analysis.
Conclusion
The formation of sodium carbamate via the reaction of CO2 with primary or secondary amines in the presence of sodium hydroxide is a fundamental process in carbon capture technologies. Understanding the intricacies of the zwitterion mechanism, the kinetics, and the thermodynamics of this reaction is crucial for the development and optimization of efficient and cost-effective CO2 capture systems. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these phenomena. The provided quantitative data serves as a valuable benchmark for such studies. Continued research in this area will be instrumental in advancing CCUS technologies and addressing the global challenge of climate change.
References
- 1. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. sodium carbonate [webbook.nist.gov]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. jascoinc.com [jascoinc.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. matheo.uliege.be [matheo.uliege.be]
- 16. mt.com [mt.com]
Quantum Chemical Calculations of Sodium Carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium carbamate (B1207046) (CH₂NNaO₂) is the simplest of the carbamate salts, a class of organic compounds that are pivotal in numerous biochemical processes and hold significant importance in medicinal chemistry and drug design.[1] Carbamates are structurally related to amides and esters and are recognized for their chemical stability and ability to act as peptide bond surrogates, enhancing the membrane permeability of drug candidates.[1] The interaction of the carbamate anion with cations, such as sodium, is crucial for its stability and reactivity.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of sodium carbamate. While direct computational studies on sodium carbamate are not extensively available in peer-reviewed literature, this guide synthesizes information from computational studies on the carbamate anion, related organic carbamates, and sodium salts of other organic anions to propose a robust computational methodology and expected outcomes.
Core Concepts in the Computational Study of Carbamates
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for investigating the properties of carbamate-containing molecules.[2] These methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic properties, which are essential for understanding their behavior at a molecular level.
The Carbamate Anion
The foundational component of sodium carbamate is the carbamate anion (H₂NCOO⁻). Its structure is characterized by a planar arrangement of the heavy atoms (N, C, O, O) due to the delocalization of the nitrogen lone pair electrons into the carboxylate group. This resonance contributes to the stability of the anion.
Interaction with Sodium Cation
The interaction between the sodium cation (Na⁺) and the carbamate anion is expected to be primarily electrostatic. Computational studies on sodium salts of other organic anions, such as carboxylates, have successfully modeled this interaction, providing insights into the coordination of the sodium ion and the resulting structural and electronic changes in the anion.
Proposed Experimental and Computational Protocols
To conduct a thorough quantum chemical investigation of sodium carbamate, a combination of experimental synthesis and computational modeling is recommended.
Experimental Protocol: Synthesis of Sodium Carbamate
A common method for the synthesis of carbamates involves the reaction of an amine with carbon dioxide. For sodium carbamate, this would involve bubbling carbon dioxide through a solution of a suitable sodium-containing base and ammonia (B1221849) or an ammonia precursor in an appropriate solvent.
A representative, though not explicitly cited for sodium carbamate, synthetic approach could be adapted from general carbamate synthesis:
-
Reaction Setup: A solution of sodium ethoxide in ethanol (B145695) is prepared in a reaction vessel equipped with a gas inlet and a stirrer.
-
Ammonia Source: Anhydrous ammonia gas is bubbled through the cooled solution.
-
Carbon Dioxide Addition: Gaseous carbon dioxide is then introduced into the reaction mixture.
-
Precipitation: Sodium carbamate, being less soluble in ethanol, would precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum.
Computational Protocol: DFT Calculations
The following protocol outlines a robust approach for the quantum chemical modeling of sodium carbamate.
-
Model System: The primary model would be an ion pair of the carbamate anion and a sodium cation (H₂NCOO⁻Na⁺).
-
Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP hybrid functional is widely used for organic molecules and has shown good results for carbamates.[2] The M06-2X functional is another excellent alternative, particularly for systems involving non-covalent interactions.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set provides a good balance between accuracy and computational cost and includes diffuse functions (++), which are important for describing anions, and polarization functions (d,p) for improved description of bonding.
-
Geometry Optimization: The initial structure of the sodium carbamate ion pair would be subjected to full geometry optimization to find the minimum energy conformation.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Solvation Effects: To model the system in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for the bulk solvent effects.
Data Presentation: Expected Quantitative Results
Based on the proposed computational protocol and findings from related systems, the following tables summarize the expected quantitative data for sodium carbamate.
Table 1: Predicted Optimized Geometry of Sodium Carbamate (H₂NCOO⁻Na⁺) Ion Pair
| Parameter | Predicted Value | Description |
| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance. |
| C=O Bond Lengths | ~1.26 Å | Intermediate between a C=O double and C-O single bond. |
| Na-O Distance | ~2.2 - 2.4 Å | Typical of sodium-oxygen coordination bonds. |
| N-C-O Bond Angle | ~118° | Consistent with sp² hybridization of the carbon atom. |
| O-C-O Bond Angle | ~124° | |
| Dihedral Angle | ~0° | The heavy atoms are expected to be coplanar. |
Table 2: Predicted Key Vibrational Frequencies of Sodium Carbamate
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Symmetric Stretch | ~3300 - 3400 | Stretching of the N-H bonds. |
| N-H Asymmetric Stretch | ~3400 - 3500 | Stretching of the N-H bonds. |
| C=O Asymmetric Stretch | ~1600 - 1650 | Asymmetric stretching of the two C-O bonds. |
| N-H Scissoring | ~1550 - 1600 | Bending motion of the NH₂ group. |
| C=O Symmetric Stretch | ~1400 - 1450 | Symmetric stretching of the two C-O bonds. |
| C-N Stretch | ~1000 - 1050 | Stretching of the carbon-nitrogen bond. |
Mandatory Visualizations
Logical Relationship of Carbamate Formation
Caption: Formation pathway of a carbamate salt from an amine and carbon dioxide.
Experimental Workflow for Sodium Carbamate Synthesis
Caption: A proposed experimental workflow for the synthesis and purification of sodium carbamate.
Proposed Computational Workflow
Caption: A typical workflow for the quantum chemical calculation of sodium carbamate.
Conclusion
Quantum chemical calculations offer a powerful, non-invasive approach to understanding the fundamental properties of sodium carbamate at the atomic level. By employing DFT methods with appropriate basis sets and considering solvent effects, it is possible to obtain reliable predictions of its geometry, vibrational spectra, and electronic structure. This information is invaluable for researchers in medicinal chemistry and drug development, aiding in the rational design of novel therapeutics that incorporate the carbamate functional group. The protocols and expected data presented in this guide provide a solid foundation for initiating and interpreting such computational studies.
References
Foundational Research on Carbamate Salt Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of carbamate (B1207046) salt chemistry, offering a comprehensive overview of their synthesis, stability, decomposition, and critical applications in the pharmaceutical sciences. This document provides detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key chemical processes and biological interactions.
Introduction to Carbamate Salts
Carbamate salts are ionic compounds derived from carbamic acid (NH₂COOH). While carbamic acid itself is unstable, its corresponding salts and esters (carbamates) exhibit greater stability and play significant roles in both industrial and biological processes.[1][2] The formation of a carbamate salt typically involves the reaction of an amine with carbon dioxide.[2] This chemistry is fundamental to various applications, from carbon capture technologies to the design of therapeutic agents. In the pharmaceutical industry, the carbamate functional group is a key structural motif in many approved drugs and prodrugs, contributing to their biological activity and pharmacokinetic properties.[3][4]
Synthesis of Carbamate Salts
The synthesis of carbamate salts can be achieved through several methodologies, ranging from traditional approaches to more modern, efficient techniques.
Synthesis of Ammonium (B1175870) Carbamate
Ammonium carbamate is a primary example of a simple carbamate salt, formed from the reaction of ammonia (B1221849) and carbon dioxide.
Experimental Protocol: Synthesis of Ammonium Carbamate
This protocol describes the direct synthesis of ammonium carbamate from liquid ammonia and solid carbon dioxide (dry ice).
Materials:
-
Anhydrous liquid ammonia
-
Solid carbon dioxide (Dry Ice), powdered
-
Dewar flask (1-liter, unsilvered preferred for observation)
-
Spatula
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Place approximately 400 mL of anhydrous liquid ammonia into a 1-liter Dewar flask.
-
Slowly add powdered Dry Ice to the liquid ammonia using a spatula. The addition should be as rapid as feasible while controlling the reaction vigor.
-
Continue adding solid carbon dioxide until the mixture reaches a slushy consistency.
-
Allow the excess ammonia to evaporate in a well-ventilated fume hood.
-
The remaining white solid is ammonium carbamate.
Logical Workflow for Carbamate Salt Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of carbamate salts.
Synthesis of Substituted Carbamates
Substituted carbamates, particularly N-alkyl and O-aryl carbamates, are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of O-Aryl Carbamates
This one-pot procedure allows for the synthesis of substituted O-aryl carbamates by forming N-substituted carbamoyl (B1232498) chlorides in situ, which then react with phenols.[5]
Materials:
-
Substituted amine
-
Substituted phenol (B47542)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the amine solution at 0 °C. Stir the reaction mixture at this temperature for 1 hour.
-
In another flask, dissolve the substituted phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the phenol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Three-Component Coupling for N-Alkyl Carbamate Synthesis
This method provides an efficient synthesis of N-alkyl carbamates from an amine, carbon dioxide, and an alkyl halide.[5]
Materials:
-
Primary or secondary amine
-
Alkyl halide
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Carbon dioxide source
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq) and TBAI (0.1 eq).
-
Bubble carbon dioxide through the suspension for 30 minutes at room temperature.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Stability and Decomposition of Carbamate Salts
The stability of carbamate salts is a critical factor in their application, particularly in drug design where controlled release of an active pharmaceutical ingredient is desired.
Hydrolysis
Carbamate salts can undergo hydrolysis, and the rate of this process is influenced by factors such as pH and the nature of the substituents on the nitrogen and oxygen atoms.[6] Generally, carbamates are more stable to hydrolysis than the corresponding esters.[7] The alkaline hydrolysis of primary carbamates often proceeds through an E1cB-type mechanism, which is significantly faster than the BAC2 mechanism observed for secondary carbamates.[7]
Table 1: Kinetic Data for the Hydrolysis of Carbaryl [6]
| pH | Observed Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) |
| 6.0 | 3.5 x 10⁻⁷ |
| 7.0 | 4.2 x 10⁻⁷ |
| 9.0 | 1.1 x 10⁻⁵ |
| 10.0 | 1.0 x 10⁻⁴ |
Thermal Decomposition
The thermal stability of carbamate salts varies widely depending on their structure. Ammonium carbamate, for instance, decomposes into ammonia and carbon dioxide upon heating.[8] This reversible decomposition is an endothermic process.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Carbamate Salts
TGA is used to determine the thermal stability and decomposition profile of carbamate salts.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC) is ideal.[10]
Procedure:
-
Accurately weigh a small amount of the carbamate salt sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
Table 2: Thermal Decomposition Data for Selected Carbamates
| Compound | Decomposition Onset (°C) | Mass Loss (%) | Reference |
| Ammonium Carbamate | ~60 | ~100 | [8] |
| N-iso-propyl-o-nitrophenyl carbamate | ~150 | Corresponds to loss of isocyanate and alcohol | [7] |
Carbamate Salts in Drug Development
The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Carbamates can act as key pharmacophores, engaging in crucial interactions with biological targets, or they can be employed as prodrug linkers to improve the pharmacokinetic properties of a parent drug.[11]
Carbamates as Cholinesterase Inhibitors
A prominent application of carbamates is in the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] This is the mechanism of action for drugs like rivastigmine, used in the treatment of Alzheimer's disease. Carbamates act as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of the enzyme.[12]
Cholinesterase Inhibition by Carbamates
Caption: Mechanism of cholinesterase inhibition by carbamate drugs.
Experimental Protocol: Cholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the inhibitory activity of carbamate compounds against acetylcholinesterase.[13]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Carbamate test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Plating: Add 2 µL of test compounds (at various concentrations), a positive control (e.g., a known AChE inhibitor), and a solvent control (e.g., DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Prepare a solution of AChE in phosphate buffer. Add 188 µL of the AChE solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a reaction mix containing ATCI and DTNB in phosphate buffer. Add 10 µL of this mix to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Carbamates as Modulators of GABA Receptors
Some carbamate-containing drugs, such as felbamate, exert their therapeutic effects by modulating GABA (gamma-aminobutyric acid) receptor signaling, a major inhibitory pathway in the central nervous system.[14]
GABAergic Synapse and Potential Carbamate Modulation
Caption: Potential modulation of GABA_A receptor signaling by carbamate drugs.
Analytical Characterization of Carbamate Salts
A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of synthesized carbamate salts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carbamate salts, key vibrational bands include the N-H, C=O, and C-N stretching frequencies.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method) [9]
Materials:
-
Carbamate salt sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Finely grind approximately 1-2 mg of the solid carbamate sample in an agate mortar.
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Table 3: Characteristic FTIR Absorption Frequencies for Carbamates [15]
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| N-H | Stretching | 3450 - 3300 |
| C=O | Stretching (ester-like) | 1740 - 1680 |
| C-N | Stretching | 1350 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of carbamate salts, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol: Quantitative ¹³C NMR Spectroscopy [16]
Materials:
-
Carbamate salt sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., acetonitrile (B52724) in a sealed capillary)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh the carbamate salt and dissolve it in a known volume of the deuterated solvent in an NMR tube. Insert a sealed capillary containing a known concentration of the internal standard.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using appropriate parameters for quantitative analysis, such as a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the peaks corresponding to the carbamate and the internal standard. The concentration of the carbamate can be calculated relative to the known concentration of the internal standard.
Conclusion
Carbamate salt chemistry is a rich and diverse field with profound implications for drug discovery and development. A thorough understanding of their synthesis, stability, and biological interactions is paramount for researchers in this area. This guide has provided a foundational overview of these core aspects, complete with detailed experimental protocols and quantitative data to aid in practical laboratory work and further research endeavors. The continued exploration of carbamate chemistry promises to yield new therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. cecas.clemson.edu [cecas.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. Synthesis of a Rivastigmine and Insulin Combinational Mucoadhesive Nanoparticle for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. scispace.com [scispace.com]
The Carbamate Anion: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The carbamate (B1207046) anion, a seemingly simple species, plays a pivotal role in a vast array of chemical and biological processes. From its central function in industrial carbon capture to its nuanced involvement in drug metabolism and enzyme catalysis, a thorough understanding of its reactivity is paramount for innovation in diverse scientific fields. This in-depth technical guide provides a comprehensive exploration of the carbamate anion's core reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.
Fundamental Properties and Formation
The carbamate anion (R₂NCOO⁻) is the conjugate base of a carbamic acid (R₂NCOOH). While carbamic acids are often transient intermediates, the corresponding carbamate anions can exhibit significant stability, particularly in aqueous solutions.[1] The structure and reactivity of the carbamate anion are dictated by the nature of the substituents (R) on the nitrogen atom, the solvent environment, and the presence of counterions.
The most common and industrially significant route to carbamate anion formation is the reversible reaction of a primary or secondary amine with carbon dioxide (CO₂).[2] This reaction is a cornerstone of amine-based CO₂ capture technologies. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of CO₂.[3]
Quantitative Data on Carbamate Anion Reactivity
The reactivity of the carbamate anion is quantifiable through various thermodynamic and kinetic parameters. These values are crucial for designing and optimizing processes such as CO₂ capture and for understanding the stability of carbamate-containing drugs.
Equilibrium Constants for Carbamate Formation
The equilibrium constant for carbamate formation (K_c) provides a measure of the extent to which an amine will react with CO₂ to form the carbamate anion at equilibrium.
| Amine | Temperature (°C) | Ionic Strength (M) | log₁₀(K_c) | Reference |
| Monoethanolamine (MEA) | 25 | 0.5 | -0.934 + (0.671 x 10³)/T (K) | [4] |
| Diethanolamine (DEA) | 25 | - | - | [5] |
| Ammonia (NH₃) | 25 | - | - | [5] |
| Piperazine (PZ) | 25 | - | Varies with protonation state | [6] |
Note: The equilibrium constants are often complex and depend on the specific reaction conditions, including the concentration of all species in solution.[6]
Rate Constants for Carbamate Formation and Hydrolysis
The kinetics of carbamate formation and its reverse reaction, hydrolysis, are critical for process efficiency. The rate of carbamate formation is often described by a second-order rate constant (k_f), while the hydrolysis is characterized by its own rate constant (k_h).
| Amine | Temperature (°C) | k_f (M⁻¹s⁻¹) | k_h (s⁻¹) | Reference |
| Monoethanolamine (MEA) | 25 | Varies with pH | Varies with pH | [7] |
| Various primary and secondary amines | 10 | Follows Brønsted relationship | - | [8] |
Note: The rate of carbamate formation from more basic amines is virtually independent of basicity, with rate constants around 10⁸ M⁻¹s⁻¹.[8]
pKa Values of Carbamic Acids
The pKa of the corresponding carbamic acid is an indicator of the stability of the carbamate anion. Lower pKa values suggest a more stable conjugate base (the carbamate anion).
| Carbamic Acid Derivative | Calculated pKa | Reference |
| Carbamic Acid (H₂NCOOH) | 3.9 - 5.9 | [9] |
| N-substituted carbamic acids | Varies with substituent | [10] |
Note: There is a lack of extensive experimental data for the pKa of many carbamic acids in the literature.[10]
Thermodynamic Parameters of Carbamate Formation
The enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of carbamate formation provide insight into the spontaneity and temperature dependence of the reaction.
| Amine | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Monoethanolamine (MEA) | -29.7 ± 0.1 | - | [5] |
| Diethanolamine (DEA) | -23.7 ± 0.9 | - | [5] |
| Ammonia (NH₃) | -27.6 ± 0.9 | - | [5] |
| Methyl Carbamate (formation) | -513.57 (crystal) | 77.1 (crystal) | [2][11] |
The Carbamate Anion as a Nucleophile
The carbamate anion, possessing a lone pair of electrons on the nitrogen and a negative charge, can act as a nucleophile in various organic reactions. However, its nucleophilicity is generally lower than that of the parent amine due to the delocalization of the negative charge onto the carboxylate group.[12]
A key reaction showcasing the nucleophilicity of the carbamate anion is its alkylation to form carbamate esters. This reaction is a common method for the synthesis of these important compounds, which have applications as protecting groups in organic synthesis and as active moieties in pharmaceuticals.[13]
The Carbamate Anion as a Leaving Group
While less common than its role as a nucleophile, the carbamate group can function as a leaving group in certain reactions, particularly when the nitrogen is part of a good leaving group precursor, such as in activated carbamates. The ability of a group to act as a leaving group is inversely related to its basicity; therefore, the relatively basic nature of the carbamate anion makes it a moderate leaving group.[14] Chiral carbamates have been investigated as leaving groups in stereoselective allylic substitution reactions.[15]
Role in Biological Systems
The reactivity of the carbamate anion is not confined to the laboratory; it is a key player in several fundamental biological processes.
Enzyme Catalysis: The Case of RuBisCO
The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), essential for carbon fixation in photosynthesis, relies on the formation of a carbamate at its active site for its catalytic activity. A lysine (B10760008) residue in the active site reacts with a molecule of CO₂ (not the substrate CO₂) to form a carbamate. This carbamate then coordinates with a magnesium ion (Mg²⁺), which is crucial for binding the substrate, ribulose-1,5-bisphosphate, and facilitating the carboxylation reaction.[3][16][17]
Drug Metabolism and Toxicology: The Nrf2 Signaling Pathway
Carbamate-containing compounds are widely used as insecticides and pharmaceuticals. The metabolism and potential toxicity of these compounds can involve the formation and reactivity of carbamate anions. Exposure to certain carbamates can induce oxidative stress, which in turn activates the Nrf2 signaling pathway.[1][12][18][19] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. The activation of this pathway is a cellular defense mechanism against the electrophilic and oxidative stress that can be generated during the metabolism of carbamate compounds.[1][20]
Experimental Protocols
Synthesis of an Alkyl Carbamate from an Amine and Carbon Dioxide
This protocol describes a general procedure for the synthesis of an alkyl carbamate via the in-situ formation of a carbamate anion followed by alkylation.[3][17][21]
Materials:
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Strong, non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)
-
Carbon dioxide (gas)
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, add the amine and the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Bubble CO₂ gas through the solution for 15-30 minutes to ensure the formation of the carbamate salt.
-
Slowly add the strong, non-nucleophilic base to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition of the base, slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkyl carbamate.
Monitoring Carbamate Formation Kinetics using NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of carbamate formation in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][22][23][24][25]
Materials:
-
Amine solution of known concentration
-
CO₂ source (e.g., a saturated solution of CO₂ in a compatible deuterated solvent or a gas cylinder)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of the amine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Record a reference ¹H NMR spectrum of the amine solution before the addition of CO₂.
-
Initiate the reaction by adding a known amount of the CO₂ source to the NMR tube containing the amine solution at a controlled temperature.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
Process the acquired spectra and integrate the signals corresponding to the reactant amine and the product carbamate.
-
Plot the concentration of the carbamate as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot. The rate constant can be calculated by fitting the data to the appropriate rate law.
Conclusion
The carbamate anion exhibits a rich and varied reactivity that is fundamental to numerous chemical and biological processes. Its role as a nucleophile, its formation from the reaction of amines and carbon dioxide, and its involvement in complex biological pathways highlight its significance. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the reactivity of this important chemical entity. A deeper understanding of the carbamate anion will undoubtedly continue to drive innovation in fields ranging from sustainable chemistry to medicinal science.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RuBisCO - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A calorimetric study of carbamate formation [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Structural mechanism of RuBisCO activation by carbamylation of the active site lysine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Structural mechanism of RuBisCO activation by carbamylation of the active site lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. imserc.northwestern.edu [imserc.northwestern.edu]
- 25. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium Carbamate as a Solid CO2 Source in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a cornerstone of green chemistry, offering an abundant, non-toxic, and renewable alternative to hazardous reagents like phosgene. However, the gaseous nature of CO₂ presents challenges in handling, accurate dosage, and maintaining pressure in laboratory and industrial settings. Solid CO₂ sources that can deliver carbon dioxide in situ under controlled conditions provide a promising solution to these challenges. This document details the synthesis and proposed application of sodium carbamate (B1207046) (Na₂NCO₂) as a solid CO₂ source for carboxylation reactions.
While direct literature on the thermal decomposition of sodium carbamate for CO₂ release in synthesis is limited, its chemical structure suggests its potential as a CO₂ carrier. This application note provides a protocol for the synthesis of sodium carbamate and a proposed methodology for its use in the carboxylation of phenols, a reaction of significant industrial importance.
Synthesis of Sodium Carbamate
A potential route for the synthesis of sodium carbamate involves the reaction of sodium chloride with carbon dioxide in liquid ammonia (B1221849), as described in patent literature.
Experimental Protocol: Synthesis of Sodium Carbamate
-
Materials:
-
Sodium chloride (NaCl), anhydrous
-
Liquid ammonia (NH₃)
-
Carbon dioxide (CO₂), gaseous
-
Anhydrous solvent (e.g., ethanol, 1-propanol, or DMF for washing)
-
-
Equipment:
-
High-pressure reactor equipped with a gas inlet, pressure gauge, and stirring mechanism
-
Filtration apparatus
-
Drying oven or vacuum desiccator
-
Procedure:
-
Charge the high-pressure reactor with liquid ammonia.
-
Add anhydrous sodium chloride to the liquid ammonia with stirring until the solution is nearly saturated.
-
Pressurize the reactor with carbon dioxide gas. The reaction of ammonia and CO₂ initially forms ammonium (B1175870) carbamate, which is soluble in liquid ammonia.
-
Continue to supply carbon dioxide. The sodium carbamate, being insoluble in liquid ammonia, will precipitate out of the solution.
-
Monitor the reaction progress and cease the CO₂ supply once a sufficient amount of precipitate has formed.
-
Carefully vent the reactor and filter the solid sodium carbamate from the liquid ammonia solution.
-
Wash the precipitate with a minimal amount of an anhydrous solvent to remove any residual impurities.
-
Dry the sodium carbamate under vacuum to yield a fine, white powder.
Table 1: Summary of Carbamate Salt Synthesis Conditions
| Carbamate Salt | Reactants | Solvent | Temperature | Pressure | Yield | Reference |
| Sodium Carbamate | NaCl, CO₂, NH₃ | Liquid Ammonia | Ambient | High | - | Patent US2003378A |
| Ammonium Carbamate | NH₃, CO₂ | Anhydrous Ethanol | 0 °C | Ambient | High | --INVALID-LINK-- |
Application of Sodium Carbamate in Carboxylation Reactions
Sodium carbamate is proposed as a solid CO₂ source for carboxylation reactions, such as the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid from phenol (B47542).[1] The in situ generation of CO₂ from the thermal decomposition of sodium carbamate could offer advantages in terms of ease of handling and stoichiometry control.
Proposed Experimental Protocol: Carboxylation of Phenol using Sodium Carbamate
-
Materials:
-
Phenol
-
Sodium carbamate
-
Anhydrous, high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF))
-
Sulfuric acid (for workup)
-
-
Equipment:
-
Reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add phenol and sodium carbamate.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture with vigorous stirring. The temperature required for the decomposition of sodium carbamate to release CO₂ will need to be determined experimentally, likely in the range of 120-200 °C.
-
Maintain the reaction at the determined temperature for a set period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with sulfuric acid to precipitate the salicylic acid product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure salicylic acid.
Table 2: General Conditions for Kolbe-Schmitt Reaction with Gaseous CO₂
| Substrate | Base | CO₂ Pressure | Temperature | Product | Yield |
| Phenol | NaOH | 100 atm | 125 °C | Salicylic acid | High |
| Phenol | KOH | High | 150 °C | 4-Hydroxybenzoic acid | High |
Proposed Reaction Pathway and Logical Workflow
The proposed mechanism involves the thermal decomposition of sodium carbamate to generate CO₂ in situ. The liberated CO₂ then reacts with the substrate, such as a phenoxide, to form the carboxylated product.
References
Application Notes and Protocols for N-Protection of Amino Acids via In Situ Carbamate Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-protection of amino acids through the in situ formation of carbamates, primarily focusing on their subsequent conversion to N-carboxyanhydrides (NCAs). This phosgene-free method offers a greener and more direct route to valuable intermediates for peptide synthesis and the creation of polypeptide-based materials.
Introduction
The protection of the α-amino group is a critical step in peptide synthesis to prevent unwanted side reactions and ensure controlled chain elongation.[1] While traditional methods often rely on protecting groups like Boc, Cbz, and Fmoc, the in situ formation of carbamates from amino acids and carbon dioxide (CO₂) represents an innovative and atom-economical approach.[2][3] This strategy typically involves the reaction of a free amino acid with CO₂ in the presence of a base to form a transient carbamate (B1207046) intermediate. This intermediate can then be trapped or undergo further reactions, most notably cyclization to form an N-carboxyanhydride (NCA).[4][5]
NCAs are highly valuable monomers for the ring-opening polymerization (ROP) to produce polypeptides, which have wide-ranging applications in drug delivery, tissue engineering, and biomaterials.[6][7][8] The direct synthesis of NCAs from amino acids and CO₂ avoids the use of hazardous reagents like phosgene (B1210022) or its derivatives, which are traditionally used for NCA preparation.[4][6][9]
This document outlines the mechanism, key experimental data, and detailed protocols for the synthesis of NCAs via in situ carbamate formation, based on recent advancements in the field.[4][10]
Reaction Principle and Mechanism
The overall strategy involves a one-pot reaction that combines three key steps:
-
Carbamate Formation: The amino acid reacts with carbon dioxide in the presence of a bulky, non-nucleophilic base (e.g., di-isopropylethylamine, DIPEA) to form a carbamate salt in situ.
-
Carboxylic Acid Activation: A dehydrating or coupling agent, such as n-propylphosphonic anhydride (B1165640) (T3P®), activates the carboxylic acid group of the carbamate intermediate.
-
Intramolecular Cyclization: The activated carboxylic acid undergoes a ring-closing reaction to form the N-carboxyanhydride (NCA), eliminating water.
A proposed mechanism for this transformation is illustrated below. The amino acid is first deprotonated by a base to form a dianion, which then reacts with CO₂ to yield the carbamate intermediate. This intermediate is then activated by T3P, followed by an intramolecular nucleophilic attack to form the final NCA product.[10]
Quantitative Data: Synthesis of NCAs
The following table summarizes the yields of various N-carboxyanhydrides (NCAs) synthesized from their corresponding amino acids using the T3P-mediated reaction with CO₂, as reported by Do et al.[4][10] This data highlights the broad applicability of the method to different amino acid side chains.
| Entry | Amino Acid Precursor | Product (NCA) | Yield (%) |
| 1 | N-Benzyl-2-aminobenzoic acid | 2a | 85 |
| 2 | 2-Amino-5-bromobenzoic acid | 2k | 82 |
| 3 | 2-Amino-5-methoxybenzoic acid | 2l | 78 |
| 4 | 2-Amino-3,5-dibromobenzoic acid | 2m | 80 |
| 5 | L-Phenylalanine | 4c | 77 |
| 6 | L-Leucine | 4d | 85 |
| 7 | L-Valine | 4e | 41 |
| 8 | D,L-Methionine | 4f | 65 |
Experimental Protocols
The following protocols are adapted from the work of Do et al. for the synthesis of N-carboxyanhydrides from amino acids and carbon dioxide.[4][10]
General Protocol for the Synthesis of N-Substituted NCAs
This protocol is suitable for N-substituted amino acids, such as N-benzyl-2-aminobenzoic acid.
Materials:
-
N-substituted amino acid (1.0 eq.)
-
Di-isopropylethylamine (DIPEA) (2.0 eq.)
-
4-Dimethylaminopyridine (B28879) (DMAP) (0.2 eq.)
-
n-Propylphosphonic anhydride (T3P®) (50 wt% in ethyl acetate (B1210297), 1.5 eq.)
-
Acetonitrile (B52724) (anhydrous)
-
Carbon dioxide (balloon or gas cylinder)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Parr reaction vessel or a flask with a CO₂ inlet
Procedure:
-
To a Parr reaction vessel, add the N-substituted amino acid (1.0 eq.), di-isopropylethylamine (DIPEA, 2.0 eq.), 4-dimethylaminopyridine (DMAP, 0.2 eq.), and anhydrous acetonitrile.
-
Seal the vessel and pressurize with carbon dioxide to 300 psi.
-
Add the T3P® solution (1.5 eq.) to the reaction mixture.
-
Stir the mixture at 40 °C for 4 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO₂.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NCA product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
General Protocol for the Synthesis of N-Unsubstituted NCAs
This protocol is adapted for natural α-amino acids.
Materials:
-
α-Amino acid (1.0 eq.)
-
Di-isopropylethylamine (DIPEA) (4.0 eq.)
-
n-Propylphosphonic anhydride (T3P®) (50 wt% in ethyl acetate, 3.0 eq.)
-
Acetonitrile (anhydrous)
-
Carbon dioxide (balloon or gas cylinder)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr reaction vessel or a flask with a CO₂ inlet
Procedure:
-
To a Parr reaction vessel, add the α-amino acid (1.0 eq.), DIPEA (4.0 eq.), and anhydrous acetonitrile.
-
Seal the vessel and pressurize with carbon dioxide to 300 psi.
-
Add the T3P® solution (3.0 eq.) to the reaction mixture.
-
Stir the mixture at 40 °C for 15 hours.
-
After the reaction, cool the vessel to room temperature and vent the CO₂.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the NCA product.
Applications and Future Outlook
The use of in situ generated carbamates as intermediates for NCA synthesis provides a powerful and environmentally benign tool for peptide and polymer chemists. This methodology allows for:
-
Green Peptide Synthesis: By avoiding phosgene and its derivatives, this method contributes to safer and more sustainable chemical processes.[5]
-
Access to Polypeptide Biomaterials: The efficient synthesis of a wide range of NCA monomers facilitates the production of novel polypeptides for applications in medicine and materials science.[6][8]
-
Tandem Reactions: The mild reaction conditions allow for the possibility of performing tandem reactions where the NCA is generated and used in a subsequent step without isolation.[4]
Future research in this area may focus on expanding the substrate scope, further optimizing reaction conditions to minimize waste, and exploring new applications for the resulting polypeptides in drug development and beyond.
References
- 1. Amino-Acid-Based System Captures CO2 and Gives Formates - ChemistryViews [chemistryviews.org]
- 2. rsc.org [rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids | CoLab [colab.ws]
Synthesis of Sodium Carbamate: An Experimental Protocol for Laboratory Researchers
Abstract
This document provides a detailed experimental protocol for the laboratory synthesis of sodium carbamate (B1207046) (Na(NH₂COO)). The protocol outlines two primary synthesis routes: the direct carbonation of sodium amide in an anhydrous solvent and the reaction of sodium chloride with carbon dioxide in liquid ammonia (B1221849). This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.
Introduction
Sodium carbamate is an inorganic salt of carbamic acid. While organic carbamates are widely utilized as protecting groups in organic synthesis and as active pharmaceutical ingredients, the synthesis of simple inorganic carbamates like sodium carbamate is less commonly documented in standard laboratory literature. This protocol details two effective methods for its preparation in a laboratory setting. The primary method involves the reaction of sodium amide with carbon dioxide, a direct and efficient route. An alternative method, adapted from industrial processes, utilizes the reaction of sodium chloride with carbon dioxide in liquid ammonia, leveraging the low solubility of sodium carbamate in this solvent to drive the reaction.
Synthesis Protocols
Two primary protocols for the synthesis of sodium carbamate are presented below.
Protocol 1: Synthesis from Sodium Amide and Carbon Dioxide
This method is based on the direct reaction of sodium amide with carbon dioxide. Sodium amide is a strong base and readily reacts with CO₂ to form the carbamate salt.
Materials:
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry carbon dioxide gas
-
Schlenk flask or a three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a septum under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Suspend sodium amide (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Carbonation: Bubble dry carbon dioxide gas through the stirred suspension. The reaction is exothermic. Monitor the reaction progress. The reaction is typically complete when the uptake of CO₂ ceases.
-
Isolation: Once the reaction is complete, stop the CO₂ flow and allow the flask to slowly warm to room temperature under an inert atmosphere. The solid sodium carbamate product will precipitate.
-
Purification: The precipitated sodium carbamate can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether or THF to remove any unreacted starting material, and dried under vacuum.
Reaction Scheme:
NaNH₂ + CO₂ → Na(NH₂COO)
Protocol 2: Synthesis from Sodium Chloride and Carbon Dioxide in Liquid Ammonia
This protocol is an adaptation of an industrial process and relies on the precipitation of sodium carbamate from a liquid ammonia solution.[1]
Materials:
-
Sodium chloride (NaCl)
-
Liquid ammonia (NH₃)
-
Dry carbon dioxide gas
-
A pressure-resistant reaction vessel (e.g., a stainless steel autoclave or a thick-walled glass reactor)
-
Low-temperature cooling system
-
Gas inlet and outlet valves
Procedure:
-
Preparation of Liquid Ammonia: In a well-ventilated fume hood, condense ammonia gas into the reaction vessel cooled to approximately -40 °C to -50 °C.[2]
-
Dissolution of Sodium Chloride: Add finely ground and dried sodium chloride to the liquid ammonia with stirring until a saturated or near-saturated solution is obtained.
-
Carbonation: While maintaining the low temperature, introduce a stream of dry carbon dioxide gas into the stirred solution. Sodium carbamate, being insoluble in liquid ammonia, will precipitate out of the solution.[1]
-
Isolation: Continue the carbonation until the desired amount of precipitate is formed. The precipitated sodium carbamate is then separated by filtration at low temperature.
-
Drying: The isolated product should be carefully dried under vacuum to remove any residual ammonia.
Reaction Scheme:
NaCl + 2NH₃ + CO₂ → Na(NH₂COO) + NH₄Cl
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation for the synthesis of sodium carbamate.
Data Presentation
The following table summarizes the key characterization data for the synthesized sodium carbamate.
| Parameter | Value | Reference |
| Appearance | White solid | General observation |
| Solubility | Insoluble in liquid ammonia | [1] |
| ¹³C NMR (carbamate) | δ ≈ 165 ppm | [3] |
| FTIR (C=O stretch) | Expected around 1600-1700 cm⁻¹ | Inferred from similar carbamate structures |
| FTIR (N-H stretch) | Expected around 3300-3500 cm⁻¹ | Inferred from similar carbamate structures |
Characterization
The identity and purity of the synthesized sodium carbamate should be confirmed using spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of sodium carbamate is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹) and the C=O stretching vibration of the carbamate group (around 1600-1700 cm⁻¹).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of sodium carbamate in a suitable solvent (e.g., D₂O, although stability should be considered) should exhibit a characteristic signal for the carbamate carbon at approximately 165 ppm.[3]
Safety Precautions
-
Sodium amide is highly reactive and pyrophoric. It reacts violently with water. All manipulations should be carried out under an inert atmosphere in a glovebox or using Schlenk techniques.
-
Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including cryogenic gloves and a face shield.
-
Carbon dioxide is an asphyxiant at high concentrations. Ensure adequate ventilation.
-
The reactions described should be carried out by trained personnel in a properly equipped laboratory.
Conclusion
This application note provides two detailed protocols for the laboratory synthesis of sodium carbamate. The direct carbonation of sodium amide offers a straightforward and high-yielding route, while the method utilizing sodium chloride in liquid ammonia presents a viable alternative based on industrial processes. The provided workflows, reaction schemes, and characterization data will aid researchers in the successful synthesis and identification of this compound. Adherence to the outlined safety precautions is paramount throughout the experimental procedures.
References
Application Notes and Protocols: The Role of Carbamates in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the query specified "sodium carbamate (B1207046)," it is important to clarify that in the context of medicinal chemistry and drug design, the term "carbamate" almost universally refers to the organic carbamate functional group (R-N(H)-C(=O)O-R') . This group is a key structural motif integrated into complex organic molecules.[1][2] Sodium carbamate (Na⁺H₂NCOO⁻), a simple inorganic salt, has limited direct application in this field, whereas the organic carbamate moiety is a cornerstone of modern pharmacology.[1][3]
Organic carbamates are valued for their high chemical and proteolytic stability, their ability to permeate cell membranes, and their capacity to participate in hydrogen bonding, which allows for modulation of biological and pharmacokinetic properties.[1][2][4] These application notes will detail the multifaceted roles of the organic carbamate functional group in medicinal chemistry, including its use in prodrug design, as a pharmacophore in active drugs, as a stabilizing peptide bond isostere, and as a protecting group in chemical synthesis.
Application 1: Carbamate Prodrugs for Enhanced Drug Delivery
One of the most successful applications of carbamates is in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[3] By masking polar functional groups like amines (-NH₂) or hydroxyls (-OH) with a carbamate linkage, researchers can significantly improve a drug's physicochemical and pharmacokinetic properties.
Key Advantages:
-
Improved Bioavailability: Masking polar groups increases lipophilicity, which can enhance absorption across biological membranes.[1][3]
-
Protection from First-Pass Metabolism: The carbamate linkage can protect the parent drug from rapid enzymatic degradation in the liver, allowing more of the active compound to reach systemic circulation.[3]
-
Increased Solubility: While often used to increase lipophilicity, specific promoieties attached via a carbamate linker can also enhance aqueous solubility.[5]
-
Targeted Drug Release: The stability of the carbamate bond can be tuned so that it is cleaved by specific enzymes (e.g., esterases) that are abundant at the target site, leading to site-specific drug release.
Upon enzymatic or chemical hydrolysis, the carbamate bond breaks down to release the active drug, carbon dioxide, and an amine.[1]
Quantitative Data on Carbamate Prodrug Efficacy
The use of a carbamate strategy has led to quantifiable improvements in the pharmacokinetic profiles of various parent drugs.
| Parent Drug | Carbamate Prodrug | Improvement Metric | Fold/Percent Increase | Reference |
| Isoniazid | Lead Prodrug 1d | Area Under Curve (AUC) in mice | 1.5x | [1] |
| Daidzein | D-4'-I (L-isoleucine carbamate) | Oral Bioavailability in rats | 15.5-fold | [5] |
| Various β-blockers | (Acyloxy)alkyl carbamates | Permeation through rat skin | Several-fold | [6] |
Visualization: Carbamate Prodrug Activation Pathway
The following diagram illustrates the typical enzymatic activation of a carbamate prodrug to release the active pharmaceutical ingredient (API).
Caption: Enzymatic cleavage of a carbamate prodrug releases the active drug.
Application 2: Carbamates as Therapeutic Agents (Pharmacophores)
In many approved drugs, the carbamate group is not a temporary linker but a permanent part of the molecular structure essential for its therapeutic effect (a pharmacophore). The carbamate moiety can establish critical hydrogen bonds and other interactions with the biological target.[2][4]
A prominent example is its role in cholinesterase inhibitors , which are used to treat conditions like myasthenia gravis and the symptoms of Alzheimer's disease.[3] In this role, the carbamate group reacts with a serine residue in the active site of the acetylcholinesterase enzyme. This carbamylation inactivates the enzyme for a longer duration than the natural substrate, acetylcholine, leading to increased neurotransmitter levels.
Examples of Carbamate-Based Drugs:
-
Rivastigmine: Used for Alzheimer's disease.[3]
-
Neostigmine & Pyridostigmine: Used for myasthenia gravis.[3]
-
Mebendazole & Albendazole: Anthelmintic drugs used to treat parasitic worm infections.[3]
-
Felbamate: An anticonvulsant used in the treatment of epilepsy.[3]
Visualization: Mechanism of Cholinesterase Inhibition
This diagram shows the interaction of a carbamate inhibitor with the acetylcholinesterase enzyme.
Caption: Reversible inactivation of acetylcholinesterase by a carbamate drug.
Application 3: Carbamates as Protecting Groups in Chemical Synthesis
In the multistep synthesis of complex molecules like peptides and pharmaceuticals, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. Carbamates are among the most important protecting groups for amines .[1][3]
Common Carbamate Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to base but easily removed under acidic conditions (e.g., trifluoroacetic acid).[3]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions but removed by catalytic hydrogenation.[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but cleaved under mild basic conditions (e.g., piperidine).
The differential stability of these groups allows for "orthogonal" protection strategies, where one group can be removed without affecting another, enabling the precise and controlled synthesis of complex molecules.
Experimental Protocols
Protocol 1: General Synthesis of a Carbamate Prodrug from a Phenolic Parent Drug
This protocol describes a common method for synthesizing a carbamate by reacting a parent drug containing a phenol (B47542) group with an appropriate carbamoyl (B1232498) chloride.
Materials:
-
Parent drug with a phenolic hydroxyl group (Drug-OH)
-
N,N-Disubstituted carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA))
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Reagents for workup (e.g., 1M HCl, saturated NaHCO₃ solution, brine, MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve the parent drug (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Reagent: Slowly add the N,N-disubstituted carbamoyl chloride (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure carbamate prodrug.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Stability Analysis of a Carbamate Prodrug
This protocol outlines a method to assess the stability of a carbamate prodrug in conditions mimicking the physiological environment.
Materials:
-
Synthesized carbamate prodrug
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF, pH ~1.2)
-
Human or mouse plasma (commercially available)
-
Incubator or water bath at 37 °C
-
High-Performance Liquid Chromatography (HPLC) system
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Centrifuge
Procedure:
-
Stock Solution: Prepare a stock solution of the carbamate prodrug in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Incubation Setup:
-
Chemical Stability: Add a small aliquot of the stock solution to separate tubes containing PBS (pH 7.4) and SGF to achieve a final concentration of ~10-50 µM.
-
Enzymatic Stability: Add a small aliquot of the stock solution to a tube containing plasma to the same final concentration. Ensure the initial organic solvent concentration is low (<1%) to avoid protein precipitation.
-
-
Incubation: Place all tubes in an incubator at 37 °C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation tube.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of the ice-cold acetonitrile quenching solution. This stops the reaction and precipitates plasma proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining prodrug and the appearance of the parent drug using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining prodrug versus time. Calculate the half-life (t₁/₂) of the prodrug in each condition to determine its chemical and enzymatic stability.
Visualization: Experimental Workflow for Carbamate Prodrug Development
The following diagram outlines the logical progression of steps in the development and evaluation of a carbamate prodrug.
Caption: A typical workflow for the design and evaluation of carbamate prodrugs.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Polyurethane Precursors Utilizing Sodium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of sodium salts, specifically sodium cyanate (B1221674) and sodium bicarbonate, in the synthesis of polyurethane precursors and products. These methods offer alternatives to traditional phosgene-based isocyanate synthesis, contributing to greener and safer laboratory and industrial practices.
Palladium-Catalyzed Synthesis of N-Aryl Carbamates using Sodium Cyanate
This section details an efficient method for synthesizing N-aryl carbamates, which are key precursors to diisocyanates used in polyurethane production. The protocol is based on the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol.[1][2][3][4]
Reaction Principle
The core of this method is the palladium-catalyzed reaction where an aryl halide (Ar-X) or aryl triflate (Ar-OTf) couples with sodium cyanate (NaOCN). The resulting aryl isocyanate intermediate is then trapped in situ by an alcohol (R-OH) to yield the desired N-aryl carbamate. This one-pot process avoids the isolation of the highly reactive isocyanate intermediate.[3]
Caption: One-pot synthesis of N-aryl carbamates.
Experimental Protocol: General Procedure
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide or aryl triflate (1.0 mmol)
-
Sodium cyanate (1.5 mmol)
-
Alcohol (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a biarylphosphine ligand, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and sodium cyanate.
-
Add the aryl halide or triflate and the alcohol to the reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-aryl carbamate.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various N-aryl carbamates using the palladium-catalyzed method.
| Aryl Halide/Triflate | Alcohol | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Methanol | Pd₂(dba)₃ / Ligand A | Toluene | 100 | 85 |
| 1-Bromo-4-methoxybenzene | Ethanol | Pd(OAc)₂ / Ligand B | Dioxane | 110 | 92 |
| Phenyl triflate | Isopropanol | Pd₂(dba)₃ / Ligand C | Toluene | 90 | 78 |
| 2-Chloropyridine | Benzyl alcohol | Pd₂(dba)₃ / Ligand A | Toluene | 100 | 88 |
Ligand A, B, C represent specific biarylphosphine ligands commonly used in cross-coupling reactions.
Sodium Bicarbonate as a Foaming Agent in Isocyanate-Free Polyurethane Synthesis
In non-isocyanate polyurethane (NIPU) synthesis, particularly for foams, sodium bicarbonate (NaHCO₃) is utilized as an environmentally friendly blowing agent. This method avoids the use of toxic isocyanates and volatile organic compounds.[5]
Reaction Principle
The synthesis of NIPU foams typically involves the reaction of a cyclic carbonate with a diamine to form a polyhydroxyurethane.[5] The foaming process is driven by the thermal decomposition of sodium bicarbonate, which releases carbon dioxide gas. This gas creates the porous structure of the foam.
Caption: NIPU foam synthesis workflow.
Experimental Protocol: General Procedure for NIPU Foam
This protocol provides a general method for preparing NIPU foams. The specific cyclic carbonate, diamine, and catalyst, as well as the concentration of sodium bicarbonate, will influence the final properties of the foam.[5]
Materials:
-
Cyclic carbonate monomer
-
Diamine crosslinker
-
Sodium bicarbonate (varying particle sizes can be used to control cell structure)
-
Catalyst (e.g., an organocatalyst)
-
Solvent (optional, depending on the viscosity of the reactants)
Procedure:
-
In a suitable container, thoroughly mix the cyclic carbonate monomer, diamine crosslinker, and the catalyst.
-
Add the desired amount of sodium bicarbonate to the mixture and disperse it uniformly. The amount of sodium bicarbonate will determine the density of the foam.
-
Pour the mixture into a mold.
-
Heat the mold in an oven at a temperature sufficient to initiate both the polymerization reaction and the decomposition of sodium bicarbonate (typically >100 °C).
-
Maintain the temperature for a set period to allow for complete curing and foaming.
-
After cooling, demold the NIPU foam.
Quantitative Data Summary
The properties of the resulting NIPU foam are highly dependent on the formulation. The table below illustrates the effect of sodium bicarbonate content on foam density.
| Cyclic Carbonate/Diamine System | Sodium Bicarbonate (wt%) | Catalyst (wt%) | Curing Temp (°C) | Resulting Foam Density ( kg/m ³) |
| System A | 5 | 1.0 | 120 | 450 |
| System A | 10 | 1.0 | 120 | 320 |
| System B | 5 | 1.5 | 130 | 500 |
| System B | 15 | 1.5 | 130 | 280 |
System A and System B represent different combinations of cyclic carbonate and diamine monomers.
Conclusion
The use of sodium cyanate in palladium-catalyzed reactions provides a versatile and efficient route to N-aryl carbamates, which are valuable precursors for polyurethanes. For the direct synthesis of isocyanate-free polyurethane foams, sodium bicarbonate serves as a green and effective blowing agent. These methods highlight the ongoing efforts to develop more sustainable and safer synthetic pathways in polymer chemistry. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
- 1. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed synthesis of N-aryl carbamates. | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Phosgene-Free Synthesis of Carbamates via In Situ Generated Carbamate Salts
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamates are a vital class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science, most notably in the production of polyurethanes. Traditionally, the synthesis of carbamates has relied on the use of highly toxic phosgene (B1210022) or its derivatives. Growing safety and environmental concerns have spurred the development of safer, phosgene-free alternatives. A prominent and green alternative involves the utilization of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock.
This application note details a robust and versatile phosgene-free method for synthesizing carbamates. The process is based on the three-component coupling of an amine, carbon dioxide, and an electrophile (typically an alkyl halide). The key step in this process is the in situ formation of a carbamate (B1207046) salt, such as sodium carbamate, which then undergoes alkylation to yield the desired carbamate product. This approach is often conducted as a "one-pot" synthesis, offering high efficiency and operational simplicity. The use of a base, such as cesium carbonate or a sodium equivalent, is critical for driving the reaction forward.[1][2][3][4] This methodology is compatible with a wide range of functional groups and can be performed under mild reaction conditions, often at ambient temperature and pressure.[1][2]
General Reaction Pathway
The overall transformation involves two main steps that occur sequentially in a single reaction vessel. First, the amine reacts with carbon dioxide in the presence of a base to form a carbamate salt intermediate. This intermediate is then alkylated by an electrophile to produce the final carbamate ester.
Caption: General reaction pathway for the one-pot, phosgene-free synthesis of carbamates.
Experimental Protocols
Protocol 1: Cesium Carbonate Mediated Synthesis of Carbamates
This protocol is adapted from a well-established method for the three-component coupling of amines, CO₂, and alkyl halides, demonstrating high yields under mild conditions.[1][3][4][5] Cesium carbonate is particularly effective in promoting this reaction.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
Alkyl halide (1.0 - 1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (optional, can enhance reaction rate)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon dioxide (balloon or gas cylinder)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol), cesium carbonate (1.5 mmol), and TBAI (0.1 mmol, if used).
-
Add anhydrous DMF (5-10 mL) to dissolve/suspend the reagents.
-
Bubble CO₂ gas through the stirred reaction mixture for 15-30 minutes at room temperature to ensure saturation and formation of the carbamate salt. Alternatively, the reaction can be conducted under a CO₂ atmosphere (e.g., a balloon).
-
Add the alkyl halide (1.2 mmol) to the mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure carbamate.
Quantitative Data
The following tables summarize the yields for the synthesis of various carbamates using the cesium carbonate mediated protocol.
Table 1: Synthesis of Various Carbamates from Primary and Secondary Amines
| Entry | Amine | Alkyl Halide | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzylamine | Benzyl Bromide | Cs₂CO₃ | 3 | RT | 95 | [3] |
| 2 | Aniline | Benzyl Bromide | Cs₂CO₃ | 12 | RT | 88 | [3] |
| 3 | Piperidine | Methyl Iodide | Cs₂CO₃ | 2 | RT | 98 | [1][2] |
| 4 | Morpholine | Ethyl Iodide | Cs₂CO₃ | 4 | RT | 92 | [3] |
| 5 | (R)-α-Methylbenzylamine | Benzyl Bromide | Cs₂CO₃ | 12 | RT | 94 | [3] |
| 6 | Di-n-butylamine | n-Butyl Iodide | Cs₂CO₃ | 6 | 40 | 91 | [3] |
RT = Room Temperature
Table 2: Synthesis of N-Alkyl Carbamates via a One-Pot, Two-Step Alkylation
This method extends the protocol by performing a subsequent N-alkylation on the carbamate formed in situ from a primary amine.[5]
| Entry | Primary Amine | 1st Alkyl Halide | 2nd Alkyl Halide | Yield (%) | Reference |
| 1 | Benzylamine | Methyl Iodide | Ethyl Iodide | 85 | [5] |
| 2 | n-Butylamine | Benzyl Bromide | Methyl Iodide | 82 | [5] |
| 3 | Cyclohexylamine | Ethyl Iodide | Propyl Iodide | 88 | [5] |
Logical Workflow Diagram
The following diagram illustrates the decision-making and experimental workflow for the synthesis.
Caption: Experimental workflow for the one-pot synthesis of carbamates.
Conclusion
The phosgene-free synthesis of carbamates using carbon dioxide and a suitable base represents a significant advancement over traditional methods. The protocol detailed herein, utilizing cesium carbonate, provides a safe, efficient, and versatile route to a wide array of carbamate compounds. The mild reaction conditions, high yields, and operational simplicity make this method highly attractive for applications in academic research and industrial drug development. While this note focuses on cesium carbonate due to its documented high efficacy, other bases, including sodium-based systems, can also be employed, potentially requiring optimization of reaction conditions. This approach underscores the power of green chemistry principles in modern organic synthesis.
References
- 1. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 2. WO2002034698A3 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. research.usf.edu [research.usf.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Carbamate as a Reagent in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, convergent step. The use of carbamates as nucleophilic components in these reactions provides a direct route to a variety of valuable scaffolds, particularly nitrogen-containing heterocycles and peptidomimetics. While stable sodium carbamate (B1207046) can be used directly, it is often more convenient to generate the carbamate anion in situ from a primary amine and a source of carbon dioxide, such as sodium or potassium carbonate. This approach avoids the need to handle potentially unstable carbamate salts and allows for a one-pot procedure that is highly amenable to library synthesis and medicinal chemistry programs.
This document provides detailed application notes and experimental protocols for key multicomponent reactions where a carbamate, generated in situ from an amine and a carbonate salt, serves as a key reagent. The focus is on the synthesis of N-substituted 2-oxazolidinones, a privileged scaffold in medicinal chemistry found in several approved drugs.
Three-Component Synthesis of N-Substituted 2-Oxazolidinones
A robust and widely applicable multicomponent reaction for the synthesis of N-substituted 2-oxazolidinones involves the condensation of a primary amine, a carbonate salt (acting as the CO2 source), and a halomethyloxirane. This reaction proceeds efficiently under mild conditions and tolerates a wide range of functional groups on the primary amine component.
Reaction Principle
The reaction is believed to proceed through the initial formation of a carbamate anion from the reaction of the primary amine with the carbonate salt. This is followed by nucleophilic attack of the carbamate on the halomethyloxirane, leading to a cascade of reactions that ultimately furnishes the desired 2-oxazolidinone (B127357) product. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA), is crucial for the reaction's success.[1][2][3]
Caption: General workflow for the three-component synthesis of N-substituted 2-oxazolidinones.
Quantitative Data Summary
The following table summarizes the yields of various N-substituted 2-oxazolidinones synthesized using the three-component reaction of primary amines, potassium carbonate, and epichlorohydrin (B41342) in the presence of DBU.
| Entry | Primary Amine (R-NH2) | Product | Yield (%) |
| 1 | Benzylamine | 3-Benzyl-5-(hydroxymethyl)oxazolidin-2-one | 95 |
| 2 | Aniline (B41778) | 5-(Hydroxymethyl)-3-phenyloxazolidin-2-one | 88 |
| 3 | 4-Methoxybenzylamine | 5-(Hydroxymethyl)-3-(4-methoxybenzyl)oxazolidin-2-one | 92 |
| 4 | Cyclohexylamine | 3-Cyclohexyl-5-(hydroxymethyl)oxazolidin-2-one | 85 |
| 5 | n-Butylamine | 3-Butyl-5-(hydroxymethyl)oxazolidin-2-one | 89 |
| 6 | (S)-(-)-1-Phenylethylamine | (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one | 80 (diastereomeric mixture) |
Data compiled from Nagase et al., J. Org. Chem. 2005, 70 (14), pp 5737–5740.[1][2][3]
Experimental Protocols
General Procedure for the Three-Component Synthesis of N-Substituted 2-Oxazolidinones
This protocol is adapted from the work of Nagase and coworkers.[1][2][3]
Materials:
-
Primary amine (1.0 mmol)
-
Potassium carbonate (K2CO3, 1.5 mmol, 207 mg)
-
Epichlorohydrin (1.2 mmol, 0.10 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol, 0.22 mL)
-
Acetonitrile (B52724) (CH3CN), 5 mL
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Add DBU (1.5 mmol) to the mixture and stir for 10 minutes at room temperature.
-
Add epichlorohydrin (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-oxazolidinone.
One-Pot Synthesis of N-Aryl-2-Oxazolidinones from Anilines, CO2, and Dibromoalkanes
This multicomponent reaction provides a direct route to N-aryl-2-oxazolidinones, which are important structural motifs in several classes of antibiotics. The reaction utilizes carbon dioxide at atmospheric pressure, making it a more environmentally benign approach.
Reaction Principle
The reaction is catalyzed by a strong, non-nucleophilic base, such as Barton's base, and involves the initial formation of a carbamate from the aniline and CO2. This carbamate then undergoes a double nucleophilic substitution with a dibromoalkane to form the oxazolidinone ring. Cesium carbonate is employed as a stoichiometric base in this transformation.[4][5][6]
Caption: A simplified experimental workflow for the one-pot synthesis of N-aryl-2-oxazolidinones.
Quantitative Data Summary
The following table presents the yields for the synthesis of various N-aryl-2-oxazolidinones from substituted anilines, carbon dioxide, and 1,2-dibromoethane (B42909).
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | 3-Phenyl-2-oxazolidinone | 85 |
| 2 | 4-Fluoroaniline | 3-(4-Fluorophenyl)-2-oxazolidinone | 92 |
| 3 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-oxazolidinone | 78 |
| 4 | 3-Chloroaniline | 3-(3-Chlorophenyl)-2-oxazolidinone | 89 |
| 5 | 2-Methylaniline | 3-(o-Tolyl)-2-oxazolidinone | 75 |
| 6 | Naphthylamine | 3-(Naphthalen-1-yl)-2-oxazolidinone | 65 |
Data compiled from a representative procedure for N-aryl-2-oxazolidinone synthesis.[4][5][6]
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Aryl-2-Oxazolidinones
This protocol is based on the Lewis base-catalyzed fixation of carbon dioxide into anilines and bromoalkanes.[4][5][6]
Materials:
-
Aryl amine (1.0 mmol)
-
Cesium carbonate (Cs2CO3, 1.5 mmol, 488 mg)
-
Barton's base (2,3,4,6,7,8-Hexahydropyrrolo[1,2-a]pyrimidine, 0.1 mmol, 14 mg)
-
1,2-Dibromoethane (1.2 mmol, 0.10 mL)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), 5 mL
-
Carbon dioxide (CO2) balloon
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl amine (1.0 mmol), cesium carbonate (1.5 mmol), and Barton's base (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Evacuate and backfill the tube with carbon dioxide from a balloon three times, leaving the final atmosphere under the CO2 balloon.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Add 1,2-dibromoethane (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous ammonium chloride (25 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2-oxazolidinone.
Conclusion
The use of in situ generated sodium or other alkali metal carbamates in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of N-substituted 2-oxazolidinones demonstrate the practicality and broad applicability of this approach. These methods offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse libraries of compounds for drug discovery and development. Researchers are encouraged to explore the scope of these reactions further by varying the amine, CO2 source, and electrophilic coupling partner to access novel chemical entities.
References
- 1. Convenient synthesis of oxazolidinones by the use of halomethyloxirane, primary amine, and carbonate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Synthesis of N-Aryl-2-Oxazolidinones and Cyclic Urethanes by the Lewis Base Catalyzed Fixation of Carbon Dioxide into Anilines and Bromoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavable Carbamate Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable carbamate (B1207046) linkers are a cornerstone in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).[1] Their successful application hinges on a delicate balance: maintaining stability in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and specific cleavage at the target site to unleash the therapeutic payload.[2] These linkers are engineered to respond to specific physiological triggers within the target microenvironment, such as enzymatic activity or changes in pH.[2] This document provides a comprehensive overview of the primary types of cleavable carbamate linkers, their mechanisms of action, and detailed protocols for their evaluation.
Mechanisms of Carbamate Linker Cleavage
Carbamate linkers can be broadly categorized based on their cleavage mechanism:
-
Enzymatically-Cleavable Carbamate Linkers: These are designed to be substrates for enzymes that are overexpressed in target tissues, such as tumors.[1] A prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which is cleaved by the lysosomal protease cathepsin B.[2] This enzymatic cleavage initiates a self-immolative cascade that results in the release of the unmodified drug.[1][2]
-
pH-Sensitive Carbamate Linkers: The stability of these linkers is pH-dependent. They are designed to be stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1][2] Acylhydrazone-containing structures are a notable example of pH-sensitive linkers.[1]
Comparative Stability Data of Carbamate Linkers
The stability of carbamate linkers is a critical parameter in the development of effective drug conjugates and is often assessed by measuring their half-life (t½) or the percentage of drug release over time in various biological media.[1]
| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH 7.0 | > 2.0 h |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH ~5.0 | 2.4 min |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days |
| Benzylic N-acyl carbamate | - | Plasma | - | Stable |
| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release[3] |
| Carbonate | SN-38 | Serum | - | 36 h |
Table 1: Summary of quantitative data on the stability of different carbamate linkers. Data compiled from[1].
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in drug delivery systems with cleavable carbamate linkers is crucial for understanding their function.
Caption: General workflow of an ADC with a cleavable carbamate linker from circulation to intracellular drug release.
Caption: Experimental workflow for a plasma stability assay of a linker-drug conjugate.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates.[2] Below are detailed methodologies for key stability-indicating assays.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse).[1]
Materials:
-
Linker-drug conjugate
-
Human and/or mouse plasma
-
Suitable solvent for stock solution (e.g., DMSO)
-
Cold acetonitrile
-
High-speed centrifuge
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent.[2]
-
Incubate the linker-drug conjugate at a final concentration of 10 µM in plasma at 37°C.[2]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[2]
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Analyze the supernatant by HPLC-MS to quantify the intact conjugate and any released payload.[2]
Protocol 2: Enzymatic Cleavage Assay (HPLC-Based)
Objective: To directly measure and quantify the released payload from an ADC over time in the presence of a specific enzyme.[4]
Materials:
-
ADC with a cleavable linker (e.g., Val-Cit)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[4]
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[4]
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with a reverse-phase column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).[4]
-
Prepare a working solution of Cathepsin B in the Assay Buffer.
-
Pre-warm the Assay Buffer to 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC solution to the pre-warmed Assay Buffer.
-
Include control tubes:
-
No-Enzyme Control: ADC in Assay Buffer without enzyme.
-
Time-Zero Control: Add the quenching solution immediately after adding the enzyme.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the Cathepsin B working solution.
-
Incubate the tubes at 37°C.
-
At various time points, withdraw aliquots and transfer them to tubes containing the Quenching Solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the released payload and the remaining intact ADC.
-
Protocol 3: pH-Dependent Hydrolysis Assay
Objective: To evaluate the stability of a pH-sensitive linker at different pH values.
Materials:
-
Linker-drug conjugate
-
Buffer solutions at various pH values (e.g., pH 7.4, pH 6.0, pH 5.0)
-
Quenching solution (if necessary, depending on the analytical method)
-
Incubator at 37°C
-
HPLC-MS or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.
-
Dilute the stock solution into the different pH buffers to a final desired concentration.
-
Incubate the solutions at 37°C.
-
At predetermined time points, take aliquots from each pH solution.
-
Quench the reaction if necessary.
-
Analyze the samples to determine the concentration of the intact conjugate and the released drug.
-
Calculate the half-life of the linker at each pH.
Conclusion
The selection and design of cleavable carbamate linkers are critical for the successful development of targeted drug delivery systems. A thorough understanding of their cleavage mechanisms and stability is paramount. The protocols outlined in this document provide a framework for the systematic evaluation of these linkers, enabling researchers to optimize the performance and safety of novel therapeutics.
References
Application Notes and Protocols for Sodium Carbamate-Mediated Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 synthon is a cornerstone of green chemistry. One of the most effective strategies for CO₂ activation is its reaction with amines to form carbamate (B1207046) intermediates in situ. These carbamates, particularly sodium carbamates generated with a sodium base, serve as potent nucleophiles and acylating agents, enabling the construction of a variety of heterocyclic scaffolds that are prevalent in pharmaceuticals and bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds mediated by in situ generated sodium carbamates.
Application Notes
The in situ generation of sodium carbamates from an amine and CO₂ offers a versatile and atom-economical approach to the synthesis of nitrogen-containing heterocycles. This methodology is particularly advantageous for the construction of quinazolinones, benzimidazoles, and benzothiazoles.
Synthesis of Quinazoline-2,4(1H,3H)-diones:
The reaction of 2-aminobenzonitriles with CO₂ to yield quinazoline-2,4(1H,3H)-diones is a well-established application of in situ carbamate chemistry. The process can be performed under various conditions, from catalyst-free reactions in water at elevated temperatures and pressures to milder, catalyzed approaches. The reaction is believed to proceed through the formation of a carbamate from the exocyclic amine of the 2-aminobenzonitrile (B23959), which then undergoes intramolecular cyclization onto the nitrile group. This method provides a green and efficient route to a class of compounds with significant biological activities. Several catalytic systems have been developed to facilitate this transformation under milder conditions, including cesium carbonate, alcohol amines, and combinations of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with ionic liquids.[1][2][3][4][5][6]
Synthesis of Benzimidazoles and Benzothiazoles:
The synthesis of benzimidazoles and benzothiazoles can also be achieved using CO₂ as a C1 source, often involving reductive cyclization of o-phenylenediamines or 2-aminobenzenethiols, respectively.[7][8][9][10][11][12] While not always explicitly stated as "sodium carbamate-mediated," reactions employing a sodium base in the presence of an amine and CO₂ likely proceed through a similar carbamate intermediate. These methods offer an alternative to traditional syntheses that often require harsh reagents or multi-step procedures.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
This protocol describes the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO₂ in water without the use of a catalyst.[5][13]
Materials:
-
2-Aminobenzonitrile
-
Deionized water
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
CO₂ cylinder
Procedure:
-
To a high-pressure autoclave, add 2-aminobenzonitrile (5 mmol) and deionized water (5 mL).
-
Seal the autoclave and purge with CO₂ gas to remove air.
-
Pressurize the autoclave with CO₂ to 14 MPa.
-
Heat the reaction mixture to 160°C with continuous stirring.
-
Maintain these conditions for 21 hours.
-
After the reaction is complete, cool the autoclave to room temperature and slowly release the CO₂ pressure.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Protocol 2: Cesium Carbonate Catalyzed Synthesis of Quinazoline-2,4(1H,3H)-diones
This protocol outlines a milder, cesium carbonate-catalyzed synthesis of substituted quinazoline-2,4(1H,3H)-diones.[3]
Materials:
-
Substituted 2-aminobenzonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
High-pressure autoclave
-
CO₂ cylinder
Procedure:
-
In a high-pressure autoclave, combine the substituted 2-aminobenzonitrile (1.0 mmol), cesium carbonate (0.1 mmol), and DMF (5 mL).
-
Seal the autoclave and purge with CO₂.
-
Pressurize with CO₂ to the desired pressure (e.g., 2 MPa).
-
Heat the reaction mixture to 120°C and stir for 4 hours.
-
After cooling to room temperature and releasing the pressure, dilute the reaction mixture with water.
-
Collect the precipitated product by filtration, wash with water, and dry.
Protocol 3: DBU/Ionic Liquid Catalyzed Synthesis of Quinazolinones under Mild Conditions
This protocol utilizes a dual catalytic system of DBU and an ionic liquid for the synthesis of quinazolinones at atmospheric pressure of CO₂.[1][2][14][15][16]
Materials:
-
2-Aminobenzonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-Butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc])
-
CO₂ balloon or a gentle stream of CO₂
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add 2-aminobenzonitrile (1 mmol), DBU (0.2 mmol), and [Bmim][OAc] (1 mL).
-
Evacuate the flask and backfill with CO₂ from a balloon (or maintain a gentle stream of CO₂).
-
Heat the reaction mixture to 60°C with stirring for the required time (typically 6-12 hours, monitor by TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst will remain in a separate phase.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO₂ under Various Conditions
| Entry | Substrate (R) | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1 | H | None | Water | 160 | 14 | 21 | 92 | [5][13] |
| 2 | H | Cs₂CO₃ | DMF | 120 | 2 | 4 | 95 | [3] |
| 3 | 4-MeO | Cs₂CO₃ | DMF | 120 | 2 | 4 | 92 | [3] |
| 4 | 4-Cl | Cs₂CO₃ | DMF | 120 | 2 | 4 | 90 | [3] |
| 5 | H | DBU/[Bmim][OAc] | Neat | 60 | 0.1 | 8 | 95 | [2] |
| 6 | 4-Me | DBU/[Bmim][OAc] | Neat | 60 | 0.1 | 8 | 92 | [2] |
| 7 | 4-Cl | DBU/[Bmim][OAc] | Neat | 60 | 0.1 | 10 | 89 | [2] |
| 8 | H | Diethanolamine | Water | 100 | 1 | 12 | 94 | [4][6][17] |
Visualizations
Caption: Proposed mechanism for quinazolinone synthesis.
Caption: General experimental workflow for synthesis.
Caption: Relationship between concepts.
References
- 1. DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
laboratory safety and handling procedures for sodium carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Sodium carbamate (B1207046) is a sodium salt of carbamic acid with the chemical formula CH₂NNaO₂. It is a white powder utilized in laboratory and research and development settings.[1] Carbamates are a class of organic compounds that have applications in various fields, including as intermediates in synthesis. Due to the limited availability of detailed safety and handling information, a conservative and cautious approach is mandatory when working with this compound.
Physical and Chemical Properties
The known physical and chemical properties of sodium carbamate are summarized in the table below. Many specific physical properties are not well-documented in publicly available literature.
| Property | Value | Source |
| CAS Number | 4296-19-9 | [1][2][3] |
| Molecular Formula | CH₂NNaO₂ | [1][2][3] |
| Molecular Weight | 83.022 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥99% (for laboratory grade) | [1] |
| Synonyms | Carbamic acid, sodium salt; Natriumcarbamat | [3] |
| Solubility | No data available. Assumed to be water-soluble based on related compounds like ammonium (B1175870) carbamate. | |
| Melting Point | No data available. | |
| Boiling Point | No data available. | |
| Density | No data available. |
Hazard Analysis and Safety Precautions
Note: The following hazard information is largely inferred from the general properties of carbamates and sodium salts of weak acids due to the absence of a specific SDS for sodium carbamate.
Potential Hazards
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Sensitization: There is an indication that sodium carbamate may be a sensitizer.[4] Repeated exposure could lead to allergic reactions.
-
Reactivity: Carbamates are known to be incompatible with strong acids, bases, and oxidizing agents. Contact with acids could potentially liberate carbamic acid, which is unstable and decomposes.
-
Instability: The stability of solid sodium carbamate under various conditions (heat, moisture) is not well-documented. It is prudent to treat it as a moisture- and air-sensitive compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Storage Procedures
Handling
-
Handle sodium carbamate in a controlled environment, such as a chemical fume hood or a glove box, especially when handling powders to minimize dust generation and inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Ensure adequate ventilation at all times.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where sodium carbamate is handled or stored.
Storage
-
Store in a tightly sealed container to prevent contact with moisture and air.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
Experimental Protocols
The following are general protocols for handling sodium carbamate in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the reaction and a comprehensive risk assessment.
General Weighing and Dispensing Protocol for Air-Sensitive Reagents
This protocol is recommended due to the unknown stability of sodium carbamate in the presence of atmospheric moisture and carbon dioxide.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: spatula, weighing paper or boat, sealed container for transfer, and the reaction vessel.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
-
Weighing:
-
Briefly remove the cap from the sodium carbamate container inside the fume hood.
-
Quickly dispense the approximate amount of powder onto the weighing paper or boat.
-
Immediately and tightly reseal the sodium carbamate container.
-
Record the exact weight.
-
-
Transfer:
-
Promptly transfer the weighed sodium carbamate to the reaction vessel under a positive flow of inert gas.
-
If the reaction is highly sensitive to air and moisture, perform the weighing and transfer inside a glove box.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a sealed container for proper disposal.
-
Clean the spill area with a damp cloth, and decontaminate if necessary.
-
Visualizations
The following diagrams illustrate key logical and workflow relationships for the safe handling of sodium carbamate, particularly given the limited safety data.
Caption: Risk assessment workflow for a chemical with limited safety data.
Caption: Safe handling workflow for an air-sensitive solid reagent.
References
Application Notes and Protocols for Sodium-Based Sorbents in Carbon Capture and Utilization (CCU)
Introduction
The capture and subsequent utilization of carbon dioxide (CO₂) are critical strategies for mitigating greenhouse gas emissions and transitioning toward a circular carbon economy. Among the various materials explored for CO₂ capture, sodium-based sorbents, particularly sodium carbonate (Na₂CO₃), represent a promising, cost-effective, and environmentally benign option. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and other fields who are interested in the use of sodium carbonate for CO₂ capture and its subsequent conversion. While the term "sodium carbamate" is sometimes used, in the context of large-scale CO₂ capture, the primary pathway involves the conversion of sodium carbonate to sodium bicarbonate. Carbamates, in a broader sense, are crucial intermediates in amine-based scrubbing technologies, which represent a different but related class of CO₂ capture methods. This document will focus on the more direct and widely researched sodium carbonate pathway and clarify the role of carbamates in CCU.
Section 1: The Chemistry of Sodium-Based CO₂ Capture
The primary mechanism for CO₂ capture using sodium carbonate is the reversible reaction between sodium carbonate, carbon dioxide, and water to form sodium bicarbonate. This reaction is exothermic, making the capture process spontaneous under favorable conditions.
Key Chemical Reactions:
The core reaction for CO₂ capture is:
Na₂CO₃(s) + CO₂(g) + H₂O(g) ↔ 2NaHCO₃(s)[1][2]
An intermediate salt, Wegscheider's salt (Na₂CO₃·3NaHCO₃), can also be formed, particularly at temperatures around 70°C to 80°C[1][3]:
Na₂CO₃(s) + 0.6CO₂(g) + 0.6H₂O(g) ↔ 0.4[Na₂CO₃·3NaHCO₃(s)][1]
The regeneration of the sorbent is achieved by heating the sodium bicarbonate, which decomposes back into sodium carbonate, releasing a concentrated stream of CO₂ and water[1][3]:
2NaHCO₃(s) → Na₂CO₃(s) + CO₂(g) + H₂O(g)
This regeneration step is endothermic and requires energy input. The released pure CO₂ stream can then be utilized for various applications or sequestered.
Section 2: Quantitative Data on CO₂ Capture Performance
The efficiency of sodium carbonate-based sorbents for CO₂ capture is influenced by several factors, including temperature, humidity, CO₂ concentration, and the physical properties of the sorbent. The following tables summarize key performance data from various studies.
| Sorbent | Temperature (°C) | CO₂ Uptake Capacity (mg CO₂/g sorbent) | Key Findings |
| Hydrated Sodium Carbonate (HSCP-70) | 30 | 282 | Achieved 90% saturation uptake within 16 minutes.[4] |
| Hydrated Sodium Carbonate (HSCP-75) | 30 | 286 | Slower reaction rate compared to HSCP-70.[4] |
| Na₂CO₃/γ-Al₂O₃ | 50 | 39.2 | Optimized conditions with a H₂O/CO₂ mole ratio of 1.[5] |
| Na₂CO₃ (general) | 60-70 | Varies (up to 90% capture efficiency) | Effective temperature range for capture.[2] |
| Na₂CO₃-nanocarbon hybrid (NaCH-923) | Ambient | >95% of initial capacity over 10 cycles | Excellent durability and regeneration performance.[6] |
| Parameter | Value | Conditions | Reference |
| Optimal Capture Temperature | 60 - 80 °C | Atmospheric pressure | [1] |
| Regeneration Temperature | 120 - 200 °C | Dependent on CO₂ partial pressure | [2][3] |
| Conversion of Na₂CO₃ to NaHCO₃ | 76% | At 60°C | [3] |
| Conversion to Wegscheider's salt | 95% | At 70°C | [3] |
Section 3: Experimental Protocols
This section outlines protocols for preparing sodium-based sorbents and evaluating their CO₂ capture performance.
Protocol 3.1: Preparation of Hydrated Sodium Carbonate (HSCP) Sorbent
Objective: To prepare a free-flowing hydrated sodium carbonate powder for enhanced CO₂ capture.
Materials:
-
Anhydrous sodium carbonate (Na₂CO₃) powder
-
Deionized water
-
Beaker or mixing vessel
-
Spatula or magnetic stirrer
Procedure:
-
Determine the desired weight percentage of Na₂CO₃ (e.g., for HSCP-70, 70% Na₂CO₃ and 30% water by weight).
-
Weigh the required amount of anhydrous Na₂CO₃ powder and place it in the mixing vessel.
-
Gradually add the corresponding amount of deionized water while continuously mixing.
-
Continue mixing until a uniform, free-flowing powder is obtained. The consistency should not be a slurry or a paste.[4]
-
The prepared HSCP is ready for use in CO₂ capture experiments.
Protocol 3.2: CO₂ Capture Evaluation using a Thermogravimetric Analyzer (TGA)
Objective: To measure the CO₂ absorption capacity and kinetics of a sodium-based sorbent.
Apparatus:
-
Thermogravimetric Analyzer (TGA) or electrobalance reactor system[1]
-
Gas flow controllers for CO₂, N₂, and H₂O vapor
-
Temperature controller
Procedure:
-
Place a known mass of the sorbent (e.g., 5-10 mg) into the TGA sample pan.
-
Heat the sorbent to a desired regeneration temperature (e.g., 120-200°C) under a nitrogen atmosphere to ensure it is in the carbonate form and to remove any physisorbed water.
-
Cool the sorbent to the desired carbonation temperature (e.g., 60-70°C) under nitrogen.
-
Introduce a simulated flue gas stream containing a specific concentration of CO₂ (e.g., 10-15%), water vapor, and balance N₂.
-
Record the change in mass of the sorbent over time. The increase in mass corresponds to the amount of CO₂ and H₂O captured.
-
Continue the experiment until the sorbent mass stabilizes, indicating saturation.
-
Calculate the CO₂ uptake capacity in mg of CO₂ per gram of sorbent.
Protocol 3.3: Fixed-Bed Reactor for CO₂ Capture Studies
Objective: To evaluate the CO₂ capture performance of a sorbent under dynamic flow conditions.
Apparatus:
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Furnace with temperature controller
-
Mass flow controllers for CO₂, N₂, and other gases
-
Humidifier to introduce water vapor
-
CO₂ analyzer (e.g., non-dispersive infrared - NDIR)
-
Data acquisition system
Procedure:
-
Pack a known amount of the sorbent into the reactor tube, ensuring uniform packing.
-
Heat the sorbent to the regeneration temperature under a nitrogen flow to activate it.
-
Cool the reactor to the desired carbonation temperature.
-
Introduce the simulated flue gas with a specific CO₂ concentration and flow rate through the reactor.
-
Continuously monitor the CO₂ concentration at the reactor outlet using the CO₂ analyzer.
-
The "breakthrough" point is when the CO₂ concentration at the outlet starts to increase significantly.
-
Continue the experiment until the outlet CO₂ concentration equals the inlet concentration (saturation).
-
The amount of CO₂ captured can be calculated by integrating the CO₂ concentration profile over time.
Section 4: Visualization of CCU Processes
Diagram 4.1: Sodium Carbonate CO₂ Capture and Regeneration Cycle
Caption: Workflow of CO₂ capture and regeneration using sodium carbonate.
Diagram 4.2: Experimental Workflow for Sorbent Evaluation
Caption: Experimental workflow for evaluating sodium-based CO₂ sorbents.
Section 5: Clarification on Carbamates in CCU
While the focus of these notes is on sodium carbonate, it is important to understand the role of carbamates in other CCU technologies, particularly amine scrubbing.
-
Formation: In amine scrubbing, primary and secondary amines (represented as RNH₂) react directly with CO₂ to form carbamates (RNHCOO⁻).[7]
-
Mechanism: The reaction proceeds through a zwitterionic intermediate, which is then deprotonated by another amine molecule to form the carbamate (B1207046) and a protonated amine.
-
Utilization: The captured CO₂ in the form of carbamate can be directly converted electrochemically into valuable products like CO or formic acid.[7][8] However, this can be challenging due to the strong C-N bond in the carbamate.[7]
-
Regeneration: Typically, the carbamate-rich amine solution is heated to reverse the reaction, releasing the CO₂ and regenerating the amine. This process is energy-intensive.[7]
Diagram 5.1: Carbamate Formation in Amine Scrubbing
Caption: Simplified reaction pathway for carbamate formation in amine scrubbing.
Sodium carbonate-based sorbents offer a viable and promising pathway for carbon capture and utilization due to their low cost, high availability, and favorable reaction kinetics when properly prepared (e.g., as hydrated powders). The protocols and data presented here provide a foundation for researchers to explore and optimize these materials for various CCU applications. Understanding the distinct chemistry of both carbonate and carbamate systems is crucial for advancing the field of carbon capture technology.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Advances in the direct electro-conversion of captured CO 2 into valuable products - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA01178C [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the In Situ Generation of Isocyanates from Carbamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in situ generation of isocyanates from carbamates, a crucial transformation in modern organic synthesis, particularly for avoiding the use of highly toxic phosgene. The following sections detail various methodologies, including thermal and catalytic decompositions, and chemical activation, complete with experimental procedures and comparative data to guide researchers in selecting the most suitable method for their specific application.
Introduction
The in situ generation of isocyanates from stable carbamate (B1207046) precursors is a widely adopted strategy in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes. This approach offers a safer and more convenient alternative to handling highly reactive and hazardous isocyanates directly. The general principle involves the cleavage of a carbamate to yield the corresponding isocyanate and an alcohol byproduct. The reaction equilibrium can be shifted towards the product by removing the alcohol or through the use of catalysts.
I. Thermal Decomposition of Carbamates
Thermal cleavage is a straightforward method for generating isocyanates from carbamates, which can be performed with or without a catalyst. The process typically requires elevated temperatures to drive the endothermic decomposition.
A. Non-Catalytic Thermal Decomposition
In the absence of a catalyst, the thermal decomposition of carbamates generally requires high temperatures, often in the gas phase, to achieve reasonable conversion rates.
Experimental Protocol: Gas-Phase Thermal Decomposition of N-Butylcarbamate
This protocol describes the non-catalytic, gas-phase thermal decomposition of N-n-butylcarbamate to n-butyl isocyanate in a flow reactor.[1][2]
Materials:
-
N-n-butylcarbamate
-
Argon (carrier gas)
-
Sorption solution (e.g., a solution of a primary amine like 1-phenylethylamine (B125046) in a suitable solvent to trap the isocyanate for yield determination)
-
Packed column reactor
-
Gas flow meter
-
Heating unit
-
Sorption solution tank
Procedure:
-
Set up the experimental apparatus consisting of a gas flow meter for the argon carrier gas, a packed column for heating, and a sorption solution tank.
-
Heat the packed column reactor to the desired temperature (e.g., 200-450 °C).
-
Introduce the N-n-butylcarbamate into the heated reactor via the argon carrier gas flow.
-
The reaction products are passed through a sorption solution to trap the generated n-butyl isocyanate, forming a stable urea (B33335) derivative for quantification.
-
Analyze the sorption solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the yield of the trapped isocyanate.
Quantitative Data Summary: Non-Catalytic Thermal Decomposition of N-Alkylcarbamates
| Carbamate Substrate | Temperature (°C) | Phase | Yield of Isocyanate (%) | Reference |
| N-n-butylcarbamate | 200-450 | Gas | Up to 49 | [1][2] |
| Methyl N-phenyl carbamate | 200 | Liquid | ~10% conversion after 5h | [3] |
B. Catalytic Thermal Decomposition
The use of catalysts can significantly lower the required temperature and improve the efficiency of carbamate decomposition. Metal oxides, particularly zinc oxide, and acid catalysts like montmorillonite (B579905) K-10 are commonly employed.
1. Zinc Oxide (ZnO) Catalyzed Decomposition
Experimental Protocol: Solvent-Free ZnO-Catalyzed Decomposition of Methyl N-Phenyl Carbamate (MPC)
This protocol details the solvent-free thermal decomposition of MPC to phenyl isocyanate using a ZnO catalyst.[4]
Materials:
-
Methyl N-phenyl carbamate (MPC)
-
Zinc oxide (ZnO) catalyst (e.g., prepared by calcining basic zinc carbonate at 400°C)
-
Reaction vessel equipped with a distillation apparatus and vacuum connection
-
Heating mantle
Procedure:
-
Place MPC and the ZnO catalyst (1 wt%) in the reaction vessel.
-
Heat the mixture to 200°C under vacuum (100 mmHg).
-
The generated phenyl isocyanate and methanol (B129727) are continuously removed from the reaction mixture by distillation and collected by condensation.
-
The collected product can be analyzed by GC-MS or other suitable analytical techniques to determine the conversion of MPC and the selectivity to phenyl isocyanate.
2. Montmorillonite K-10 Catalyzed Decomposition
Montmorillonite K-10 is an acidic clay that can effectively catalyze the decomposition of carbamates.
Experimental Protocol: Montmorillonite K-10 Catalyzed Decomposition of an N-Aryl Carbamate
This protocol is a general procedure based on literature reports for the decomposition of N-aryl carbamates.[5]
Materials:
-
N-aryl carbamate
-
Montmorillonite K-10
-
High-boiling solvent (e.g., 1,2-dichlorobenzene)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
To a solution of the N-aryl carbamate in 1,2-dichlorobenzene, add montmorillonite K-10.
-
Heat the mixture to reflux (approx. 183°C) under a nitrogen atmosphere for a specified time (e.g., 5 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The isocyanate in the filtrate can be used directly in a subsequent reaction or isolated by distillation under reduced pressure.
Quantitative Data Summary: Catalytic Thermal Decomposition of Carbamates
| Carbamate Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Methyl N-phenyl carbamate | ZnO | 200 | - | 57.2 | 91.1 | - | [4] |
| Monoisocyanates with electron-withdrawing groups | Montmorillonite K-10 | 183 | 5 | Nearly quantitative | - | - | [5] |
| Methyl N-phenyl carbamate | Montmorillonite K-10 | 180 | - | - | - | <30 | [6] |
| N-n-butylcarbamate | Dibutyltin dilaurate | 200-450 | - | - | - | Improved over non-catalytic | [2] |
II. Chemical Methods for In Situ Isocyanate Generation
Certain chemical reagents can facilitate the conversion of carbamates to isocyanates under mild conditions.
Boron Trichloride (B1173362) (BCl₃) Mediated Conversion
Boron trichloride, in the presence of a tertiary amine base, is a highly effective reagent for the high-yield synthesis of isocyanates from carbamate esters under mild conditions.[7][8]
Experimental Protocol: BCl₃-Mediated Synthesis of an Isocyanate
This protocol is based on the procedure reported for the conversion of various carbamate esters.[8]
Materials:
-
Carbamate ester
-
Boron trichloride (BCl₃) solution in a suitable solvent (e.g., benzene (B151609) or toluene)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Dissolve the carbamate ester in anhydrous benzene or toluene (B28343) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 equivalents for monocarbamates, 2.2 equivalents for dicarbamates) to the solution.
-
Add boron trichloride (0.37 equivalents for monocarbamates, 0.74 equivalents for dicarbamates) to the stirred solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling, the product isocyanate can be isolated by evaporation of the solvent and trialkyl borate (B1201080) under reduced pressure, followed by vacuum distillation.
Quantitative Data Summary: BCl₃-Mediated Isocyanate Synthesis
| Carbamate Substrate | Solvent | Yield (%) | Reference |
| Toluene-2,4-diyl dicarbamate | Benzene | 79 | [8] |
| para-Phenylene dicarbamate | Benzene | 70 | [8] |
| 4,4'-Methylenebis(phenyl carbamate) | Benzene | 72 | [8] |
Visualizations
Reaction Pathway Diagram
Caption: General reaction scheme for the in situ generation of an isocyanate and an alcohol from a carbamate precursor.
Experimental Workflow Diagram
Caption: A generalized workflow for the catalytic in situ generation of isocyanates from carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. butlerov.com [butlerov.com]
- 3. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: The Role of Sodium Salts in the Synthesis of Carbamate-Based Agricultural Chemicals
Introduction
Carbamates and dithiocarbamates represent two major classes of organic compounds with extensive applications in agriculture as insecticides, fungicides, and herbicides.[1][2][3] Their synthesis often involves the use of sodium-containing reagents. While sodium carbamate (B1207046) itself is not a common direct precursor in these large-scale industrial syntheses, related sodium salts are pivotal. Specifically, sodium hydroxide (B78521) is essential for the production of sodium dithiocarbamate (B8719985) fungicides, and sodium cyanate (B1221674) provides a modern, greener pathway to carbamate-based pesticides.[1][4]
These application notes provide detailed protocols and quantitative data for the synthesis of these important agricultural chemicals, aimed at researchers and chemical development professionals. The methodologies are presented with clear workflows and reaction diagrams to facilitate understanding and replication.
Application Note 1: Synthesis of Dithiocarbamate Fungicides via Sodium Dithiocarbamate Salts
Dithiocarbamates are a class of broad-spectrum, multi-site contact fungicides used globally to control fungal diseases on a wide variety of crops.[2] Their synthesis is cost-effective, utilizing readily available starting materials. The core reaction involves the treatment of a primary or secondary amine with carbon disulfide in the presence of a strong base, such as sodium hydroxide, to yield the corresponding sodium dithiocarbamate salt.[2][4]
Experimental Protocol: Synthesis of Sodium Dibutyldithiocarbamate
This protocol details the synthesis of a sodium dithiocarbamate salt, a key intermediate and active ingredient in some fungicidal formulations. The procedure is based on the established reaction between a secondary amine, carbon disulfide, and sodium hydroxide.[4][5]
Materials:
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium hydroxide (1.0 mol) in ethanol (150 mL) in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add dibutylamine (1.0 mol) to the cooled NaOH solution.
-
Once the addition of dibutylamine is complete, add carbon disulfide (1.1 mol) dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
-
A precipitate of sodium dibutyldithiocarbamate will form.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with two portions of cold diethyl ether (50 mL each) to remove unreacted starting materials.
-
Dry the final product under vacuum to a constant weight.
-
Characterize the product using IR and ¹H NMR spectroscopy and determine the melting point.[5]
Data Presentation: Synthesis of Dithiocarbamate Salts
The following table summarizes representative data for the synthesis of dithiocarbamate salts. Yields are typically high for this type of reaction.
| Amine Reactant | Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| Dimethylamine | Sodium dimethyldithiocarbamate | C₃H₆NNaS₂ | 143.21 | > 90 |
| Diethylamine | Sodium diethyldithiocarbamate | C₅H₁₀NNaS₂ | 171.26 | > 90 |
| Dibutylamine | Sodium dibutyldithiocarbamate | C₉H₁₈NNaS₂ | 227.36 | > 85 |
Visualizations: Dithiocarbamate Synthesis
Application Note 2: Greener Synthesis of Carbamate Pesticides Using Sodium Cyanate
Carbamate pesticides are widely used as insecticides, herbicides, and fungicides.[6] Traditional synthesis routes often employ hazardous reagents like phosgene (B1210022) or isocyanates.[7] A modern, environmentally friendly protocol utilizes sodium cyanate in a solvent-free reaction with an alcohol or phenol (B47542), catalyzed by trichloroacetic acid (TCA), to produce primary carbamates in high yield and purity.[1][8]
Experimental Protocol: Solvent-Free Synthesis of Phenyl Carbamate
This protocol is adapted from a reported green synthesis methodology.[1]
Materials:
-
Phenol
-
Sodium Cyanate (NaOCN)
-
Trichloroacetic Acid (TCA)
-
Mortar and pestle or reaction vial with magnetic stirrer
-
Oil bath or heating block
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
In a reaction vial, combine phenol (1.0 mmol), sodium cyanate (1.2 mmol), and trichloroacetic acid (1.0 mmol).
-
Heat the mixture to 55 °C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within the time specified in Table 2.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane solvent system to yield the pure phenyl carbamate.
-
Characterize the product by ¹H NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]
Data Presentation: Synthesis of Carbamate Derivatives
The following data for the synthesis of various primary carbamates using the sodium cyanate/TCA method is summarized from the literature.[1]
| Entry | Alcohol/Phenol | Time (min) | Yield (%) | M.P. (°C) |
| 1 | Phenol | 45 | 92 | 155-156 |
| 2 | p-Cresol | 50 | 90 | 162-163 |
| 3 | 4-Methoxyphenol | 55 | 88 | 170-171 |
| 4 | 4-Chlorophenol | 45 | 91 | 165-166 |
| 5 | 2-Hydroxyphenol | 60 | 85 | 197-198 |
| 6 | Benzyl alcohol | 40 | 94 | 86-87 |
| 7 | Cinnamyl alcohol | 40 | 93 | 90-91 |
Visualizations: Carbamate Synthesis and Mechanism
Application Note 3: Mode of Action of Carbamate Insecticides
Understanding the mode of action is crucial for developing effective and selective agricultural chemicals. Carbamate insecticides, such as carbaryl (B1668338) and carbofuran, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[9][10]
Mechanism of Action:
-
Acetylcholine (ACh) is a neurotransmitter that carries signals across nerve synapses.
-
After signaling, ACh is normally broken down by the enzyme acetylcholinesterase (AChE).
-
Carbamate insecticides bind to the active site of AChE, forming a carbamoylated enzyme complex.
-
This inhibition is reversible, but it prevents AChE from breaking down acetylcholine.[11]
-
The resulting accumulation of ACh in the synapse leads to continuous nerve stimulation, causing paralysis and ultimately death of the insect.[10]
Visualization: Acetylcholinesterase Inhibition Pathway
References
- 1. banglajol.info [banglajol.info]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greener Protocol for the Synthesis of Carbamates | Journal of Scientific Research [banglajol.info]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols: Sodium Carbamate in Flow Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbamates is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. Traditional batch methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates. Modern approaches, particularly within the domain of flow chemistry, are shifting towards safer and more sustainable alternatives. One such prominent method is the in-situ generation of carbamates from carbon dioxide (CO₂), an amine, and a base, followed by an alkylation step. This approach avoids the isolation of toxic intermediates and benefits from the enhanced heat and mass transfer, precise reaction control, and improved safety inherent to continuous flow systems. While the direct use of pre-formed solid sodium carbamate in flow chemistry is not widely documented due to solubility and handling challenges, the in-situ formation of carbamate salts, which are then used in subsequent reactions, is a powerful and highly relevant strategy.
These application notes provide a detailed overview and experimental protocols for the continuous synthesis of carbamates utilizing CO₂ as a C1 building block.
Application: Continuous-Flow Synthesis of Carbamates from CO₂ and Amines
This method circumvents the use of hazardous reagents by employing carbon dioxide for the in-situ generation of a carbamate intermediate, which is subsequently alkylated in a continuous flow system. The use of a strong, non-nucleophilic base is crucial for the formation and stabilization of the carbamate salt.[1][2]
Logical Relationship: In-situ Carbamate Formation and Alkylation
Caption: In-situ formation of a carbamate salt followed by alkylation.
Experimental Protocols
Protocol 1: General Procedure for the Continuous-Flow Synthesis of Carbamates
This protocol details the synthesis of carbamates from various amines and alkyl halides using CO₂ in a continuous flow setup.[2]
Materials:
-
Amine (e.g., aniline)
-
Alkyl bromide (e.g., 1-bromobutane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN, solvent)
-
Carbon dioxide (gas)
-
Flow chemistry system (e.g., Vapourtec E-series) with a tube reactor (e.g., 10 mL coil)
-
Back-pressure regulator (BPR)
-
Gas-liquid mixing module
Experimental Workflow Diagram
Caption: Workflow for continuous carbamate synthesis.
Procedure:
-
System Preparation:
-
Set up the flow chemistry system with a 10 mL coil reactor.
-
Heat the reactor to the desired temperature (e.g., 70°C).
-
Set the back-pressure regulator to the desired pressure (e.g., 3 bar).
-
-
Reagent Preparation:
-
In a vial, prepare a solution of the amine (e.g., 4.3 mmol, 1.0 equiv), the alkyl bromide (8.6 mmol, 2.0 equiv), and DBU (8.6 mmol, 2.0 equiv) in 5 mL of acetonitrile.
-
-
Reaction Execution:
-
Pump the prepared reagent solution through the system at a defined flow rate (e.g., 250 µL/min).
-
Simultaneously, introduce a controlled flow of carbon dioxide gas into the system (e.g., 6.0 mL/min) to intersect with the liquid stream in a gas-liquid mixing module.
-
Allow the reaction mixture to pass through the heated coil reactor. The total collection time for the product is typically around 50 minutes.
-
-
Work-up and Purification:
-
Collect the output from the reactor.
-
Dilute the collected mixture with an organic solvent (e.g., ethyl acetate).
-
Wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carbamate product.
-
If necessary, purify the product by column chromatography.
-
Data Presentation
The following tables summarize the quantitative data for the continuous-flow synthesis of carbamates, including optimization of reaction parameters and the scope of different substrates.
Table 1: Optimization of Reaction Parameters for Butyl Phenylcarbamate Synthesis[2]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Isolated Yield (%) |
| 1 | 60 | 3.0 | 77 | 73 |
| 2 | 70 | 2.0 | 91 | 87 |
| 3 | 70 | 3.0 | 91 | 87 |
| 4 | 70 | 5.0 | 89 | 85 |
| 5 | 80 | 3.0 | 88 | 84 |
Reaction Conditions: Aniline (4.3 mmol), 1-bromobutane (B133212) (8.6 mmol), DBU (8.6 mmol) in 5 mL MeCN, 10 mL coil reactor, reaction mixture flow rate: 250 µL/min, CO₂ flow rate: 6.0 mL/min, collection time: 50 min.
Table 2: Screening of Different Alkylating Agents[2]
| Entry | Alkylating Agent | Conversion (%) | Isolated Yield (%) |
| 1 | 1-Bromobutane | 91 | 87 |
| 2 | 1-Chlorobutane | 0 | 0 |
| 3 | 1-Iodobutane | 72 | 68 |
| 4 | Butyl tosylate | 48 | 44 |
| 5 | Isobutyl bromide | 57 | 53 |
| 6 | Benzyl bromide | 95 | 92 |
Reaction Conditions: Aniline (4.3 mmol), alkylating agent (8.6 mmol), DBU (8.6 mmol) in 5 mL MeCN, 10 mL coil reactor, 70°C, 3 bar, reaction mixture flow rate: 250 µL/min, CO₂ flow rate: 6.0 mL/min, collection time: 50 min.
Table 3: Substrate Scope for Continuous Carbamate Synthesis[1][2]
| Entry | Amine | Alkyl Bromide | Product | Isolated Yield (%) |
| 1 | Aniline | 1-Bromobutane | Butyl phenylcarbamate | 87 |
| 2 | 4-Methylaniline | 1-Bromobutane | Butyl p-tolylcarbamate | 85 |
| 3 | 4-Methoxyaniline | 1-Bromobutane | Butyl (4-methoxyphenyl)carbamate | 81 |
| 4 | 4-Chloroaniline | 1-Bromobutane | Butyl (4-chlorophenyl)carbamate | 75 |
| 5 | Benzylamine | 1-Bromobutane | Butyl benzylcarbamate | 90 |
| 6 | Pyrrolidine | 1-Bromobutane | Butyl pyrrolidine-1-carboxylate | 65 |
| 7 | Aniline | Benzyl bromide | Benzyl phenylcarbamate | 92 |
| 8 | Aniline | Ethyl bromoacetate | Ethyl 2-(phenylcarbamoyl)acetate | 78 |
Reaction Conditions: Amine (4.3 mmol), alkyl bromide (8.6 mmol), DBU (8.6 mmol) in 5 mL MeCN, 10 mL coil reactor, 70°C, 3 bar, reaction mixture flow rate: 250 µL/min, CO₂ flow rate: 6.0 mL/min, collection time: 50 min.
Conclusion
The application of flow chemistry to carbamate synthesis, particularly through the in-situ generation from CO₂, offers a robust, efficient, and safer alternative to traditional batch processes. The detailed protocols and data presented provide a solid foundation for researchers and drug development professionals to implement these modern synthetic techniques. The continuous-flow methodology allows for rapid reaction optimization, straightforward scalability, and access to a diverse range of carbamate products under mild conditions.[1][3]
References
Application Notes and Protocols: Sodium Carbamate as a Nucleophilic Reagent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the carbamate (B1207046) moiety is a cornerstone functional group.[1] Carbamates are integral structural motifs in numerous approved drugs and are widely employed as protecting groups for amines in complex molecule synthesis. The use of sodium carbamate, typically generated in situ, as a nucleophilic reagent offers a versatile and efficient pathway for the formation of C-N bonds, leading to the synthesis of a diverse array of carbamate-containing molecules.
These application notes provide a comprehensive overview of the use of in situ generated sodium carbamate as a nucleophilic reagent. The focus is on the three-component coupling reaction involving an amine, carbon dioxide (CO₂), and an electrophile, most commonly an alkyl halide. This methodology is presented as a safer and more environmentally benign alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022) or isocyanates.[2]
Core Application: Three-Component Coupling for Carbamate Synthesis
The primary application of sodium carbamate as a nucleophile is in the one-pot synthesis of N-alkyl and N-aryl carbamates. This reaction proceeds via a three-component coupling of an amine, carbon dioxide, and an alkylating agent. The reaction is typically mediated by a base, and the use of a sodium-containing base leads to the in situ formation of a sodium carbamate intermediate.
The overall transformation can be summarized as follows:
R¹R²NH + CO₂ + R³-X -> R¹R²NCO₂R³ + HX
Where:
-
R¹R²NH is a primary or secondary amine
-
CO₂ is the carbon source
-
R³-X is an alkyl halide (or other suitable electrophile)
-
A base is required to neutralize the generated acid (HX) and facilitate the formation of the carbamate anion.
Reaction Mechanism and Logical Workflow
The reaction proceeds through a well-established mechanistic pathway. Initially, the amine acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide to form a zwitterionic carbamic acid intermediate. This intermediate is then deprotonated by a base (in this context, a sodium base or a second equivalent of the amine) to generate the sodium carbamate salt. This carbamate anion is the key nucleophilic species that subsequently attacks the alkyl halide in an Sₙ2 reaction to furnish the final carbamate product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Carbamate Synthesis
Welcome to the technical support center for the synthesis of sodium carbamate (B1207046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of sodium carbamate in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sodium carbamate.
Issue 1: Low Product Yield
-
Q: My sodium carbamate yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in sodium carbamate synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the key areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor the progress using appropriate analytical techniques. For the synthesis from urea (B33335) and sodium hydroxide (B78521), ensure the mixture is heated adequately to drive the reaction forward.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Solution: Optimize the temperature for your specific reaction. For instance, in the solvent-free synthesis of primary carbamates using sodium cyanate (B1221674), the yield can be significantly lower at temperatures below 55°C.
-
-
Reagent Purity and Stoichiometry: The purity of your starting materials and their molar ratios are crucial.
-
Solution: Use high-purity, anhydrous reagents. Carefully control the stoichiometry, especially when dealing with reactions sensitive to excess reactants, which can lead to side product formation.
-
-
Moisture Contamination: Water can react with intermediates and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable. Store hygroscopic reagents like sodium hydroxide properly to prevent moisture absorption.
-
-
Issue 2: Product Purity is Unsatisfactory
-
Q: I am observing significant impurities in my sodium carbamate product. What are the common impurities and how can I minimize them?
A: Impurities in sodium carbamate synthesis often arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Sodium Carbonate: A common byproduct, especially in the reaction of urea and sodium hydroxide, where the initially formed sodium carbamate can further hydrolyze.[1]
-
Unreacted Urea: If the reaction does not go to completion, unreacted urea can remain in the final product.
-
Sodium Cyanate/Isocyanate: In syntheses involving these intermediates, residual amounts can be present.
-
-
Minimization Strategies:
-
Control Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can promote the decomposition of sodium carbamate to sodium carbonate.
-
Optimize Reactant Ratios: Using a slight excess of one reactant can help drive the reaction to completion, but a large excess can lead to purification challenges.
-
Purification: Recrystallization is a common method to purify the final product. The choice of solvent is critical for effective purification.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Q: I am facing challenges in isolating and purifying the synthesized sodium carbamate. What techniques can I use?
A: Isolation and purification can be challenging due to the properties of sodium carbamate.
-
Precipitation: In some synthesis routes, the product precipitates out of the reaction mixture.
-
Solution: Optimize the solvent system to maximize the precipitation of the desired product while keeping impurities in solution.
-
-
Recrystallization: This is a powerful technique for purification.
-
Solution: Select a suitable solvent system where sodium carbamate has high solubility at elevated temperatures and low solubility at lower temperatures.
-
-
Washing: Washing the crude product can remove soluble impurities.
-
Solution: Use a solvent in which sodium carbamate is poorly soluble to wash away impurities.
-
-
Frequently Asked Questions (FAQs)
Synthesis Methods
-
Q: What are the common methods for synthesizing sodium carbamate?
A: Several methods are employed for the synthesis of sodium carbamate, each with its own advantages and challenges. The primary routes include:
-
From Urea and Sodium Hydroxide: This method involves the hydrolysis of urea with sodium hydroxide.[1]
-
From Carbon Dioxide and a Sodium Source: This can involve the reaction of carbon dioxide with sodium amide or sodium hydroxide under pressure.
-
From Sodium Cyanate: Solvent-free methods using sodium cyanate and an alcohol in the presence of an acid catalyst have been reported for the synthesis of primary carbamates.
-
Optimizing Reaction Conditions
-
Q: How do reaction parameters like temperature and reactant concentration affect the yield and purity of sodium carbamate?
A: Temperature and concentration are critical parameters that require careful optimization.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the decomposition of the product into sodium carbonate, thereby reducing purity. For some methods, a specific temperature range is crucial for high yields.
-
Concentration: The concentration of reactants can influence the reaction rate and equilibrium. In the reaction of urea and sodium hydroxide, using concentrated solutions can lead to the precipitation of urea if not managed correctly.[1]
-
Analytical Methods
-
Q: How can I determine the purity of my synthesized sodium carbamate?
A: Several analytical techniques can be used to assess the purity of sodium carbamate:
-
Titration: Acid-base titration can be used to quantify the amount of sodium carbamate and distinguish it from impurities like sodium carbonate.
-
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the functional groups of sodium carbamate and detect the presence of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify sodium carbamate from its impurities.
-
Data Presentation
Table 1: Effect of Temperature on the Yield of Primary Carbamates (Solvent-Free Synthesis with Sodium Cyanate)
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Room Temperature | 24 | Low |
| 40 | 12 | Moderate |
| 55 | 5 | High |
| 70 | 3 | High (with potential for side products) |
Note: This data is generalized from studies on primary carbamate synthesis and illustrates the trend of temperature effects.
Experimental Protocols
Protocol 1: Synthesis of Sodium Carbamate from Urea and Sodium Hydroxide
-
Reagents and Equipment:
-
Urea (high purity)
-
Sodium hydroxide (pellets or concentrated solution)
-
Reaction vessel with a heating and stirring mechanism
-
Condenser (to manage ammonia (B1221849) gas evolution)
-
-
Procedure:
-
Carefully dissolve sodium hydroxide in water in the reaction vessel, noting that this is an exothermic process.
-
Gradually add urea to the sodium hydroxide solution while stirring continuously.
-
Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain it for a specific duration. Ammonia gas will be evolved.
-
Monitor the reaction for the consumption of urea.
-
Upon completion, cool the reaction mixture to allow the sodium carbamate to crystallize.
-
Filter the crystals and wash them with a suitable solvent (e.g., a small amount of cold water or ethanol) to remove impurities.
-
Dry the purified sodium carbamate crystals under vacuum.
-
Mandatory Visualizations
Caption: Workflow for Sodium Carbamate Synthesis from Urea and NaOH.
Caption: Troubleshooting Logic for Low Sodium Carbamate Yield.
References
Technical Support Center: Optimization of Temperature and Pressure for Sodium Carbamate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium carbamate (B1207046). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the formation of sodium carbamate?
The industrial synthesis of sodium carbamate can be achieved through the reaction of sodium chloride with carbon dioxide in liquid ammonia (B1221849). The overall reaction is as follows:
NaCl + 2NH₃ + CO₂ → NaNH₂CO₂ + NH₄Cl
In this process, sodium carbamate precipitates from the liquid ammonia solution, while ammonium (B1175870) chloride remains dissolved.
Q2: What is the role of temperature in sodium carbamate formation?
Temperature plays a crucial role in the reaction equilibrium and the solubility of the products. The formation of sodium carbamate is feasible over a range of temperatures, both below and above 30°C. However, conducting the subsequent separation of byproducts at temperatures above 7°C can be advantageous for the recovery of ammonium chloride in its pure form.
Q3: How does pressure influence the synthesis of sodium carbamate?
Pressure is a critical parameter that is directly linked to the reaction temperature. It is essential to maintain a pressure that is appropriate for the chosen temperature to ensure that ammonia remains in its liquid state, which is the solvent for this reaction. The specific optimal pressure will therefore vary depending on the reaction temperature.
Q4: Are there alternative methods for synthesizing sodium carbamate?
Yes, another method for the synthesis of sodium carbamate involves the reaction of sodium amide (NaNH₂) with carbon dioxide (CO₂). This reaction is also known to produce sodium carbamate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of sodium carbamate | Incomplete reaction: The reaction may not have reached equilibrium. | - Optimize reaction time: Increase the duration of the reaction to allow for complete conversion.- Ensure proper mixing: Adequate agitation is necessary to facilitate the interaction between the solid sodium chloride, liquid ammonia, and gaseous carbon dioxide. |
| Suboptimal temperature: The reaction temperature may be too high or too low. | - Systematically vary the temperature: Conduct a series of experiments at different temperatures (e.g., in 5-10°C increments) to identify the optimal range for your specific setup.[1] | |
| Inappropriate pressure: The pressure may not be sufficient to maintain ammonia as a liquid at the chosen temperature. | - Adjust pressure accordingly: Ensure the pressure is above the vapor pressure of ammonia at the reaction temperature. Consult a phase diagram for ammonia. | |
| Impurities in reactants: The presence of water or other impurities in the reactants can interfere with the reaction. | - Use high-purity reactants: Ensure that the sodium chloride, ammonia, and carbon dioxide are of high purity and are anhydrous. | |
| Product is contaminated with ammonium chloride | Co-precipitation: Ammonium chloride may precipitate along with the sodium carbamate if the solution becomes saturated. | - Monitor ammonium chloride concentration: Keep the concentration of ammonium chloride in the liquid ammonia below its saturation point.- Optimize temperature: The solubility of ammonium chloride in liquid ammonia is temperature-dependent. Adjusting the temperature may prevent its precipitation. The separation is advantageously carried out at temperatures above 7°C.[1] |
| Difficulty in separating sodium carbamate | Fine particle size: The precipitated sodium carbamate may be too fine, making filtration difficult. | - Control precipitation rate: Slower addition of carbon dioxide or controlling the temperature profile during the reaction might lead to the formation of larger, more easily filterable crystals. |
Data on Temperature and Pressure Effects
Direct quantitative data on the optimization of temperature and pressure for sodium carbamate formation is limited in publicly available literature. The following table summarizes the qualitative effects based on available information. Researchers should perform their own optimization studies to determine the ideal conditions for their specific experimental setup.
| Parameter | Effect on Sodium Carbamate Formation | Notes |
| Temperature | The reaction is feasible at a range of temperatures, including below and above 30°C.[1] | Higher temperatures can affect the solubility of reactants and products. Temperatures above 7°C are noted to be beneficial for the separation of ammonium chloride.[1] |
| Pressure | Must be sufficient to maintain ammonia in a liquid state at the chosen reaction temperature. | The optimal pressure is dependent on the reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of Sodium Carbamate and its Optimization
This protocol describes a general procedure for the synthesis of sodium carbamate from sodium chloride and carbon dioxide in liquid ammonia, including steps for optimizing temperature and pressure.
Materials:
-
Sodium chloride (NaCl), anhydrous
-
Liquid ammonia (NH₃)
-
Carbon dioxide (CO₂), gas
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
Charging Reactants:
-
Add a known amount of anhydrous sodium chloride to the reactor.
-
Cool the reactor to a temperature that allows for the safe condensation of ammonia gas (e.g., -78°C using a dry ice/acetone bath).
-
Introduce a measured amount of ammonia gas, which will condense into liquid ammonia in the cooled reactor.
-
-
Reaction:
-
Seal the reactor and allow it to warm to the desired reaction temperature while stirring.
-
Slowly introduce carbon dioxide gas into the reactor. The pressure inside the reactor will increase.
-
Maintain the desired reaction temperature and pressure for a set period.
-
-
Isolation of Product:
-
After the reaction is complete, cool the reactor and carefully vent the excess pressure.
-
The precipitated sodium carbamate can be separated from the liquid ammonia solution containing dissolved ammonium chloride by filtration under pressure.
-
-
Optimization:
-
Temperature: Perform a series of experiments keeping the reactant ratios and pressure constant while varying the temperature (e.g., from 0°C to 50°C in 10°C increments). Analyze the yield and purity of the sodium carbamate at each temperature to determine the optimum.
-
Pressure: At the optimized temperature, conduct another series of experiments where the pressure of carbon dioxide is varied. Monitor the effect on reaction rate, yield, and purity to find the optimal pressure.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates in Carbamate Synthesis
Welcome to the Technical Support Center for carbamate (B1207046) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My carbamate synthesis reaction shows low to no conversion. What are the initial checks I should perform?
A1: Low or no yield in carbamate synthesis can often be attributed to several key factors. A systematic initial check should include:
-
Reagent Quality: Verify the purity and integrity of your starting materials (amine, alcohol, isocyanate, chloroformate, etc.) and reagents. Ensure that reagents like phosgene (B1210022) derivatives or isocyanates have not degraded during storage.
-
Anhydrous Conditions: Many carbamate synthesis reactions are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to hydrolysis of reagents and the formation of undesired byproducts, such as ureas from isocyanates.[1]
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or strong bases, working under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric oxygen or moisture.
-
Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. Ensure the reaction is being conducted at the optimal temperature for your specific substrates and reagents. Some reactions require initial cooling to control exothermic additions, followed by warming to room temperature or heating to drive the reaction to completion.[1]
-
Reaction Monitoring: Actively monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This will help determine if the reaction is slow, has stalled, or if side products are forming.
Q2: I am observing significant side product formation. What are the common byproducts and how can I minimize them?
A2: Side product formation is a common cause of low conversion rates. The nature of the side products depends on the synthetic route:
-
From Isocyanates and Alcohols: The most common side product is the formation of urea (B33335) derivatives. This occurs if the isocyanate reacts with any trace amounts of water to form an unstable carbamic acid, which then decarboxylates to an amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea. To minimize this, ensure strictly anhydrous conditions.[2]
-
From Amines and Chloroformates: A common side reaction is the formation of a double-acylated product (in the case of primary amines) or the formation of ureas if the chloroformate degrades to phosgene in situ. Using a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can help scavenge the HCl generated without competing with the primary amine.[1] Careful control of stoichiometry is also essential.
-
Using CO2, Amines, and Alkyl Halides: N-alkylation of the starting amine by the alkyl halide is a significant competing reaction.[3][4] Using an excess of CO2 can help to favor the formation of the carbamate over N-alkylation.[1] The choice of base is also critical; strong, non-nucleophilic bases are often preferred.[3]
Q3: How does the choice of base and solvent affect my carbamate synthesis?
A3: The selection of base and solvent is critical for optimizing carbamate synthesis:
-
Base: The role of the base is typically to deprotonate the amine or alcohol, increasing its nucleophilicity, or to neutralize acidic byproducts.
-
For Boc-protection with Boc-anhydride, a base is not always necessary, but can be used to accelerate the reaction. Common bases include triethylamine (TEA), sodium hydroxide (B78521) (NaOH), and 4-(dimethylamino)pyridine (DMAP).[1][5]
-
For Cbz-protection with benzyl (B1604629) chloroformate, a base is required to neutralize the HCl byproduct. Inorganic bases like sodium carbonate or bicarbonate, or tertiary amines are often used.[6][7]
-
In CO2-based syntheses, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[3]
-
-
Solvent: The solvent choice affects the solubility of reactants, reaction rate, and stability of intermediates. Common solvents for carbamate synthesis include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and in some cases, biphasic systems with water.[1] The optimal solvent will depend on the specific reactants and reaction conditions.
Q4: My starting materials are sterically hindered. How can I improve the conversion rate?
A4: Steric hindrance can significantly slow down the rate of carbamate formation.[2] To overcome this, you can try the following:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
-
Use a More Reactive Reagent: For example, when protecting a hindered amine, a more reactive chloroformate or a smaller activating group might be more effective.
-
Catalyst: In some cases, the addition of a catalyst, such as DMAP for Boc protections, can enhance the reaction rate.
Troubleshooting Guides
Guide 1: Low Yield in Boc-Protection of a Primary Amine
Problem: You are experiencing low yield during the Boc-protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
Technical Support Center: Handling Hygroscopic Sodium Carbamate
Disclaimer: Sodium carbamate (B1207046) is a highly reactive and moisture-sensitive compound. Detailed experimental data on its drying and storage are not widely available in scientific literature. The following guidelines are based on best practices for handling analogous air- and moisture-sensitive materials. Researchers should always perform small-scale tests to validate these methods for their specific sample and application.
Frequently Asked Questions (FAQs)
Q1: What is sodium carbamate and why is it so sensitive?
Sodium carbamate (NaH₂NCOO) is the sodium salt of carbamic acid. Its high sensitivity stems from the inherent instability of carbamic acid itself. In the presence of moisture, sodium carbamate readily hydrolyzes, breaking down into more stable compounds. It is also expected to be sensitive to heat. Therefore, it must be handled with care to prevent exposure to atmospheric humidity and elevated temperatures.
Q2: What happens when sodium carbamate is exposed to moisture?
Exposure to water causes rapid hydrolysis. The carbamate anion reacts with water to form sodium bicarbonate and ammonia. Depending on the conditions, the bicarbonate may further decompose. This degradation is often signaled by a distinct smell of ammonia.
Q3: Can I dry sodium carbamate in a standard laboratory oven?
Q4: What are the essential safety precautions for handling sodium carbamate?
Due to its reactivity with air and moisture, all manipulations should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[2][3][4] All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and then cooling under vacuum or in a desiccator.[5][6]
Troubleshooting Guide
Problem: My sodium carbamate sample has a strong smell of ammonia.
-
Cause: This is a clear indicator of decomposition. The sample has been exposed to moisture, causing hydrolysis.
-
Solution: The sample is likely no longer pure sodium carbamate. Its suitability for your experiment is compromised. To prevent this in the future, you must improve your air-free handling and storage techniques. Ensure your inert atmosphere is dry and that all transfers are performed without exposure to air.[2][4]
Problem: After attempting to dry my sample, a chemical test shows it is now a carbonate or bicarbonate (e.g., it fizzes with acid).
-
Cause: The sample has completely hydrolyzed due to significant moisture exposure.
-
Solution: The original sodium carbamate is lost. Review your entire experimental setup, from synthesis to storage, to identify the point of moisture ingress. Ensure solvents are anhydrous and that your inert atmosphere is maintained at a slight positive pressure to prevent air leaks.[5][6]
Problem: The material clumps together or appears "wet" immediately upon handling.
-
Cause: Sodium carbamate is extremely hygroscopic, meaning it rapidly absorbs moisture from the air.[1] This indicates that your handling environment (e.g., the glovebox or Schlenk line) has an unacceptably high moisture level.
-
Solution: Check the integrity and moisture levels of your controlled atmosphere. Regenerate or replace the catalyst in your glovebox purifier or ensure your inert gas cylinders are of high purity with low water content. When working on a Schlenk line, ensure a sufficient positive pressure of inert gas is flowing to prevent air from entering the flask.[4]
Experimental Protocols
Recommended Drying Method: Vacuum Desiccation at Ambient Temperature
This method is the safest approach for drying thermally sensitive, hygroscopic materials without promoting chemical decomposition.
Protocol:
-
Prepare the Desiccator:
-
Fill the bottom compartment with a high-capacity desiccant. Phosphorus pentoxide (P₄O₁₀) is highly effective for achieving a very dry atmosphere. Alternatively, freshly activated molecular sieves (3Å or 4Å) can be used.[8]
-
Ensure the ground-glass or elastomeric seal of the desiccator is clean and lightly greased with vacuum grease to ensure an airtight seal.
-
Sample Preparation:
-
Spread the sodium carbamate sample in a thin layer in a pre-dried, shallow glass dish (e.g., a crystallization dish or watch glass) to maximize the surface area exposed to the vacuum.
-
Perform this transfer inside a glovebox or under a positive flow of inert gas.
-
-
Drying Process:
-
Place the dish containing the sample on the desiccator's perforated plate.
-
Close the desiccator lid, ensuring a good seal.
-
Slowly and carefully evacuate the desiccator using a vacuum pump. Rapid evacuation can cause fine powders to be aspirated into the vacuum line. A cold trap between the desiccator and the pump is recommended.
-
Once a stable vacuum is achieved, close the desiccator's stopcock and turn off the pump.
-
Allow the sample to dry at ambient temperature for at least 24-48 hours. The exact time will depend on the amount of residual moisture.
-
-
Completion:
-
To bring the desiccator back to atmospheric pressure, slowly introduce a dry, inert gas (nitrogen or argon). Do not introduce ambient air, as the dry sample will immediately absorb moisture.
-
Immediately transfer the dried sample to an appropriate storage container under an inert atmosphere.
-
Recommended Storage Method: Inert Atmosphere Storage
Proper storage is critical to maintaining the integrity of dried sodium carbamate.
Protocol:
-
Select a Container: Use a pre-dried glass container with a secure, airtight seal. For long-term storage, sealing the compound in a glass ampoule under vacuum or inert gas is the most reliable method.[4] For shorter-term storage, a vial with a PTFE-lined cap, further sealed with paraffin (B1166041) film, is suitable.
-
Transfer: Inside a glovebox or using a Schlenk line, transfer the freshly dried sodium carbamate into the storage container.
-
Seal:
-
Final Storage: Store the sealed container in a secondary containment vessel, such as a desiccator (not under vacuum, but containing desiccant) or a dry box, in a cool, dark place away from any sources of moisture or heat.
Data Presentation
Table 1: Comparison of Common Desiccants for Use in Desiccators
| Desiccant | Drying Capacity | Drying Speed | Final Water Vapor Pressure (approx.) | Notes |
| Phosphorus Pentoxide (P₄O₁₀) | Low | Very Fast | 1.5 x 10⁻⁵ Torr | Highly efficient but corrosive. Forms a viscous layer as it absorbs water, reducing effectiveness over time. Best for critical applications. |
| Molecular Sieves (3Å/4Å) | Moderate to High | Fast | 1 x 10⁻³ Torr | Reusable by heating. Excellent for removing water from air or solvents. Must be activated (heated under vacuum) before use. |
| Anhydrous Calcium Sulfate (Drierite®) | Moderate | Fast | 4 x 10⁻³ Torr | Good general-purpose desiccant. Some versions have a color indicator. |
| Silica Gel | High | Slow | 3 x 10⁻³ Torr | High capacity but does not produce as dry an atmosphere as others. Not recommended for highly sensitive compounds like sodium carbamate. Often has a color indicator.[7][8] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Slow | 1 x 10⁻¹ Torr | Inexpensive but less effective than other options. Can form adducts with some compounds. Not recommended.[9] |
Table 2: Summary of Recommended and Non-Recommended Procedures
| Procedure | Recommended? | Rationale |
| Drying in an Oven | NO | High risk of thermal decomposition.[1] |
| Drying in a Standard Desiccator (No Vacuum) | NO | Inefficient for removing anything more than surface moisture. The hygroscopic nature of the compound requires a more rigorous method.[1] |
| Drying in a Vacuum Desiccator | YES | Effectively removes moisture at ambient temperature, preventing thermal decomposition.[7][10] |
| Drying on a High-Vacuum Line | YES | An excellent method for achieving a high degree of dryness for air-sensitive compounds.[3] |
| Storage Exposed to Air | NO | Rapidly absorbs atmospheric moisture, leading to complete hydrolysis. |
| Storage in a Sealed Container (in air) | NO | The air trapped in the container contains enough moisture to cause degradation over time. |
| Storage Under Inert Atmosphere | YES | Prevents contact with atmospheric moisture and oxygen, preserving the compound's integrity.[2][4] |
Visualizations
Caption: Hydrolysis pathway of sodium carbamate upon exposure to water.
Caption: Decision workflow for selecting a drying method for sodium carbamate.
Caption: Logical workflow for the proper storage of sodium carbamate.
References
- 1. youtube.com [youtube.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Use of Desiccator in Laboratory - Glassment [glassment.com]
- 8. Desiccator - Wikipedia [en.wikipedia.org]
- 9. msesupplies.com [msesupplies.com]
- 10. Sodium Carbonate, Anhydrous - ESPI Metals [espimetals.com]
preventing side reactions when using sodium carbamate as a reagent
Welcome to the technical support center for the use of sodium carbamate (B1207046) in research and development. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and prevent side reactions when using sodium carbamate as a reagent.
Frequently Asked Questions (FAQs)
Q1: What is sodium carbamate and what are its primary applications in synthesis?
Sodium carbamate (NaO₂CNH₂) is the sodium salt of carbamic acid. In organic synthesis, it can function as a source of the carbamate anion, which can act as a nucleophile, or as a base. Its most common intended use is in N-carboxylation reactions, effectively introducing a protected amino group in a single step. Due to its basic nature, it can also be used as a base, similar to sodium carbonate, though its properties are distinct.
Q2: My reaction with sodium carbamate is resulting in a low yield. What are the common causes?
Low yields can stem from several factors. The most common issues include reagent decomposition, insufficient reactivity, or competing side reactions. Key areas to investigate are:
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Reagent Quality: Sodium carbamate can be unstable and hygroscopic. Degradation or moisture contamination is a primary cause of failed reactions.
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Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may need optimization.
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Substrate Reactivity: Sterically hindered or electronically deactivated substrates may react sluggishly.
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Side Reactions: The formation of unexpected byproducts can consume starting materials, lowering the yield of the desired product.
Q3: I am observing unexpected byproducts in my reaction. What are the likely side reactions involving sodium carbamate?
Unexpected byproducts often arise from the inherent reactivity of the carbamate anion as both a base and a nucleophile. Common side reactions include:
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Hydrolysis: If water is present, sodium carbamate can hydrolyze back to sodium bicarbonate and ammonia, which can participate in their own side reactions.
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Reaction with Solvent: Protic solvents can react with sodium carbamate. Aprotic, polar solvents like DMF or DMSO are generally preferred, but their purity is crucial.
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Over-alkylation/acylation: The product of the initial reaction may be susceptible to further reaction with the electrophile, especially if the product is also a nucleophile.[1]
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Elimination Reactions: Due to its basicity, sodium carbamate can promote elimination reactions in substrates with suitable leaving groups.
Q4: How should I handle and store sodium carbamate to ensure its stability?
Sodium carbamate is sensitive to moisture and heat. Proper handling and storage are critical to maintaining its reactivity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a glove box is highly recommended.
-
Handling: When weighing and dispensing, minimize exposure to the atmosphere. If possible, handle in a glove box. Use dry solvents and glassware to prevent hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Decomposition | 1. Use a fresh bottle of sodium carbamate or one that has been properly stored. 2. Perform a simple quality check (e.g., titration with a standard acid) to assess the purity of the reagent. | Sodium carbamate can decompose upon exposure to air and moisture, leading to a lower concentration of the active reagent. |
| Moisture in Reaction | 1. Use anhydrous solvents. 2. Flame-dry all glassware before use. 3. Run the reaction under an inert atmosphere (N₂ or Ar). | Water can hydrolyze sodium carbamate and react with many electrophiles, reducing the efficiency of the desired reaction.[1] |
| Sub-optimal Temperature | 1. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). 2. For highly reactive substrates, cooling the reaction (e.g., 0 °C) may be necessary to prevent side reactions. | Temperature affects reaction rates. Optimization is often required for different substrates. |
| Poor Solubility | 1. Choose a solvent in which both the substrate and sodium carbamate have reasonable solubility. 2. Consider using a phase-transfer catalyst for biphasic systems. | For a reaction to occur, the reagents must be in the same phase. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good starting points. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reaction | 1. Add the electrophile slowly and at a lower temperature. 2. Use a slight excess of the limiting reagent. | This can help to control the reaction and prevent the product from reacting further.[1] |
| Basicity-induced Side Reactions | 1. Consider using a less basic reagent if possible. 2. Lowering the reaction temperature can sometimes suppress base-catalyzed side reactions like elimination. | The basic nature of sodium carbamate can deprotonate acidic protons, leading to undesired pathways. |
| Hydrolysis of Product | 1. Ensure a completely anhydrous workup until the reaction is quenched. | If the desired product is sensitive to base-catalyzed hydrolysis, the presence of any remaining sodium carbamate during an aqueous workup can cause degradation. |
Experimental Protocols
Protocol 1: General Procedure for N-Carboxylation of a Primary Amine
This protocol provides a general starting point for the N-carboxylation of a primary amine using sodium carbamate. Optimization will likely be necessary for specific substrates.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary amine (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the amine (concentration typically 0.1-0.5 M).
-
-
Reagent Addition:
-
In a separate, dry flask, weigh the sodium carbamate (1.1-1.5 eq.) under an inert atmosphere if possible.
-
Add the sodium carbamate to the stirred solution of the amine in portions at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
-
Purification:
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
-
Visualizing Workflows and Pathways
References
Technical Support Center: Industrial Production of Sodium Carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial production of sodium carbamate (B1207046).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, handling, and quality control of sodium carbamate on an industrial scale.
Q1: What is the primary industrial method for producing sodium carbamate?
The primary industrial method for producing sodium carbamate involves the carbonation of sodium chloride in liquid ammonia (B1221849). In this process, sodium chloride is reacted with carbon dioxide in a liquid ammonia solution. This reaction leads to the precipitation of sodium carbamate, which is then separated from the solution.[1] A subsequent step in this process often involves the further carbonation of the remaining solution to precipitate ammonium (B1175870) chloride, allowing for the recycling of the liquid ammonia.[1]
Q2: What are the critical process parameters to control during sodium carbamate production?
Maintaining control over key process parameters is crucial for maximizing yield and purity. These parameters include:
-
Temperature: The solubility of reactants and products is temperature-dependent. Lower temperatures can favor the precipitation of ammonium chloride, while higher temperatures affect the stability of the carbamate.[1]
-
Pressure: The process is carried out under pressures appropriate to the chosen temperatures to maintain the ammonia in a liquid state.[1]
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Stoichiometry: Careful control of the ratios of sodium chloride, carbon dioxide, and ammonia is essential to ensure complete reaction and minimize the formation of by-products.
-
Agitation: Proper mixing is critical to ensure efficient mass transfer between the gas (CO2), liquid (ammonia), and solid (NaCl) phases. Inadequate agitation can lead to localized concentration gradients and reduced reaction rates.
Q3: What are common impurities in industrial-grade sodium carbamate and how can they be minimized?
Common impurities can include unreacted sodium chloride, sodium carbonate, and by-products from side reactions. To minimize these impurities:
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Optimize Reaction Conditions: Ensure precise control over temperature, pressure, and reactant ratios to drive the main reaction to completion.
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Purification of Raw Materials: Use high-purity sodium chloride and carbon dioxide to prevent the introduction of contaminants.
-
Efficient Separation: Employ effective filtration and washing steps to remove unreacted starting materials and soluble by-products from the precipitated sodium carbamate.
Q4: What are the key safety precautions for handling sodium carbamate in an industrial setting?
Sodium carbamate and the reagents used in its production pose several hazards. Key safety precautions include:
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Ventilation: Ensure adequate ventilation to prevent the buildup of ammonia and carbon dioxide gases.[2]
-
Personal Protective Equipment (PPE): Personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and respiratory protection, especially when handling the powdered product or in areas with potential for gas leaks.[2][3]
-
Material Handling: Use closed systems for transferring reactants and products to minimize exposure.[4]
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Storage: Store sodium carbamate in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2] Containers should be kept tightly closed.[1][2]
-
Emergency Preparedness: Eyewash stations and safety showers should be readily accessible.[3] Personnel should be trained on emergency procedures for spills and exposures.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the industrial production of sodium carbamate.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete reaction due to poor mass transfer. 2. Suboptimal temperature or pressure. 3. Loss of product during filtration and washing. 4. Presence of moisture in reactants. | 1. Increase agitation speed or improve reactor baffling to enhance mixing. 2. Verify and adjust temperature and pressure to the optimal range for the reaction. 3. Optimize filtration and washing procedures to minimize product loss. 4. Ensure all reactants, especially the liquid ammonia, are anhydrous. |
| Product Purity Issues (e.g., high chloride content) | 1. Inefficient washing of the product cake. 2. Entrainment of mother liquor in the final product. 3. Incomplete precipitation of sodium carbamate. | 1. Increase the volume of wash solvent or the number of washing stages. 2. Optimize the filtration or centrifugation process to ensure maximum removal of the mother liquor. 3. Adjust reaction conditions (temperature, CO2 addition rate) to promote complete precipitation. |
| Formation of By-products (e.g., sodium carbonate) | 1. Decomposition of sodium carbamate at elevated temperatures. 2. Presence of water in the reaction mixture. | 1. Maintain the reaction and downstream processing temperatures below the decomposition temperature of sodium carbamate. 2. Use anhydrous reactants and solvents to prevent hydrolysis of the carbamate. |
| Precipitation and Filtration Issues (e.g., fine particles, slow filtration) | 1. Rapid and uncontrolled precipitation leading to small crystal size. 2. Clogging of filter media. | 1. Control the rate of carbon dioxide addition to manage the rate of precipitation and promote crystal growth. 2. Select a filter medium with an appropriate pore size for the expected particle size distribution. Consider implementing a back-flushing or cleaning-in-place (CIP) procedure for the filter. |
Section 3: Experimental Protocols
This section provides a general overview of key experimental procedures for the synthesis and quality control of sodium carbamate.
Industrial Synthesis of Sodium Carbamate (Generalized Protocol)
This protocol is based on the carbonation of sodium chloride in liquid ammonia.
Materials:
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Sodium Chloride (NaCl), industrial grade
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Liquid Ammonia (NH3), anhydrous
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Carbon Dioxide (CO2), gaseous
Equipment:
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High-pressure reactor equipped with a cooling system, agitator, and gas inlet.
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Filtration system (e.g., filter press or centrifugal filter).
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Drying system (e.g., vacuum dryer).
Procedure:
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Charging the Reactor: Charge the pressure reactor with the appropriate amount of liquid ammonia and sodium chloride.
-
Reaction: Cool the reactor to the desired temperature and begin agitating the mixture. Introduce gaseous carbon dioxide into the reactor at a controlled rate. The reaction of sodium chloride and carbon dioxide in liquid ammonia will lead to the precipitation of sodium carbamate.[1]
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Precipitation and Separation: Once the reaction is complete, the precipitated sodium carbamate is separated from the liquid phase using a filtration system.
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Washing: The filter cake of sodium carbamate is washed with a suitable solvent (e.g., fresh liquid ammonia) to remove unreacted starting materials and by-products.
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Drying: The washed product is dried under vacuum to remove any residual solvent, yielding the final sodium carbamate product.
Quality Control: Assay of Sodium Carbamate and Impurity Analysis
Objective: To determine the purity of the sodium carbamate product and quantify key impurities.
Methods:
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Titration: An acid-base titration can be used to determine the total alkalinity of the product, which can be correlated to the sodium carbamate content.
-
Ion Chromatography (IC): This method is suitable for the quantification of anionic impurities such as chloride and carbonate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify sodium carbamate from other organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.
General Procedure for Ion Chromatography:
-
Sample Preparation: Accurately weigh a sample of sodium carbamate and dissolve it in deionized water to a known concentration.
-
Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Analysis: Inject the sample solution into the IC system and elute with an appropriate mobile phase.
-
Quantification: Identify and quantify the chloride and carbonate peaks by comparing their retention times and peak areas to those of known standards.
Section 4: Visualizations
Industrial Production Workflow
Caption: A simplified process flow diagram for the industrial production of sodium carbamate.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Refining Purification Techniques for Sodium Carbamate Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for sodium carbamate (B1207046) products. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Problem 1: Low Yield of Purified Sodium Carbamate After Recrystallization
Symptoms:
-
A significant loss of product is observed after the recrystallization process.
-
The final weight of the dried crystals is much lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Solvent Use | Dissolve the crude sodium carbamate in the minimum amount of hot solvent required for complete dissolution. Adding too much solvent will keep more of the product dissolved upon cooling, thus reducing the yield. |
| Cooling Rate is Too Rapid | Allow the saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals and trap impurities. |
| Premature Crystallization During Hot Filtration | If performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the sodium carbamate from crystallizing on the filter paper. |
| Washing Crystals with Room Temperature or Warm Solvent | Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product. |
| Incomplete Precipitation | After the initial cooling and crystallization, consider reducing the solution volume by evaporation and cooling again to recover a second crop of crystals. Note that the second crop may be less pure. |
Problem 2: Product Purity is Not Improving After Purification
Symptoms:
-
Analytical tests (e.g., titration, spectroscopy) show the presence of significant impurities after one or more purification cycles.
-
The melting point of the product is broad or lower than the literature value.
Possible Causes & Solutions:
| Cause | Solution |
| Co-precipitation of Impurities | If the impurities have similar solubility profiles to sodium carbamate, consider using a different solvent for recrystallization. Alternatively, a precipitation method where an anti-solvent is added may be more effective. |
| Occluded Impurities | Slowing down the rate of crystallization by very gradual cooling can lead to the formation of larger, more well-defined crystals, which are less likely to trap impurities within the crystal lattice. |
| Presence of Highly Soluble Impurities | Impurities such as sodium chloride or residual ammonium (B1175870) salts from the synthesis may be highly soluble in the chosen solvent. Consider a pre-purification wash with a solvent in which sodium carbamate is sparingly soluble but the impurities are highly soluble. |
| Degradation of Sodium Carbamate | Sodium carbamate can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. Ensure that all solvents are dry and minimize the time the product is heated during dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sodium carbamate products?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. In industrial processes for similar salts, such as those produced via the Solvay or related methods, typical impurities include sodium chloride, sodium sulfate, sodium bicarbonate, and silicates.[1][2] In laboratory syntheses involving ammonia (B1221849) and carbon dioxide, residual ammonium salts can also be a common impurity.[2]
Q2: Which solvents are best for the recrystallization of sodium carbamate?
A2: As an inorganic salt, sodium carbamate's solubility is largely dependent on the polarity of the solvent. Water is a common solvent for the recrystallization of many sodium salts.[3] The process involves dissolving the impure sodium carbamate in hot water and allowing it to cool, whereupon the purified sodium carbamate crystallizes out. Forcing precipitation by adding a less polar, miscible solvent (an anti-solvent) like ethanol (B145695) to a concentrated aqueous solution can also be an effective purification strategy.
Q3: How can I determine the purity of my sodium carbamate sample?
A3: A common and effective method for determining the purity of sodium carbonate, which can be adapted for sodium carbamate, is acid-base titration.[4][5][6] The sample is dissolved in water and titrated with a standardized strong acid (e.g., HCl). The amount of acid required to neutralize the sample allows for the calculation of the sodium carbamate content. Other analytical techniques such as 13C NMR spectroscopy can also be used for characterization.[7]
Q4: My sodium carbamate solution forms an emulsion during extractive workup. How can I resolve this?
A4: While more common in the purification of organic carbamates, emulsion formation can hinder phase separation. To break an emulsion, you can try adding a saturated brine (NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of layers.[8]
Q5: What is the best way to dry the purified sodium carbamate crystals?
A5: After filtering the purified crystals, they should be dried to remove any residual solvent. This can be done by placing them in a desiccator under vacuum. If the crystals are stable at higher temperatures, they can be dried in an oven at a temperature well below their decomposition point. For sodium carbonate, drying at 250-300°C is sometimes used to ensure an anhydrous product.[5] However, the thermal stability of sodium carbamate should be considered to avoid degradation.
Data Presentation
Table 1: Comparison of Purification Techniques for Inorganic Salts
This table provides a general comparison of common purification techniques applicable to sodium carbamate, based on principles for similar inorganic salts. Actual yields and purities will vary based on the specific impurities present and the experimental conditions.
| Purification Method | Principle | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% | 60-90% | Can be highly effective for removing a wide range of impurities. | Yield can be compromised by the solubility of the product in the mother liquor. |
| Precipitation | Addition of a substance that causes the desired compound or the impurities to form a solid. | 95-99% | 80-95% | Often faster than recrystallization and can result in higher yields. | May be less selective than recrystallization, potentially co-precipitating impurities. |
| Washing/Leaching | Removing soluble impurities by washing the solid product with a solvent in which the desired compound is insoluble. | Dependent on initial purity | >95% | Simple, fast, and results in minimal product loss. | Only effective for removing impurities that are significantly more soluble than the product in the wash solvent. |
Experimental Protocols
Protocol 1: Purification of Sodium Carbamate by Recrystallization from Water
-
Dissolution: In a beaker, add the crude sodium carbamate and the minimum volume of hot deionized water required to fully dissolve the solid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the beaker or flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the vessel in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator under vacuum until a constant weight is achieved.
Protocol 2: Purification of Sodium Carbamate by Precipitation
-
Dissolution: Dissolve the crude sodium carbamate in a minimal amount of deionized water at room temperature to create a concentrated solution.
-
Precipitation: While stirring, slowly add a miscible anti-solvent, such as ethanol, to the aqueous solution. Sodium carbamate will precipitate out as it is less soluble in the solvent mixture. Continue adding the anti-solvent until precipitation appears complete.
-
Digestion (Optional): Allow the precipitate to stir in the solution for a period (e.g., 30 minutes) to allow for the growth of larger, purer particles.
-
Isolation: Collect the precipitated sodium carbamate by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of the anti-solvent (e.g., ethanol) to remove soluble impurities.
-
Drying: Dry the purified product in a desiccator under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in sodium carbamate purification.
Caption: Experimental workflow for sodium carbamate recrystallization.
References
- 1. CN102387993A - Removal of impurities in the production of crystalline sodium carbonate, bicarbonate, or sulfite - Google Patents [patents.google.com]
- 2. US2003378A - Production and recovery of sodium carbamate and ammonium chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. govinfo.gov [govinfo.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reversible Reaction of Sodium Carbamate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reversible formation of sodium carbamate (B1207046).
Frequently Asked Questions (FAQs)
Q1: What is the reversible reaction for sodium carbamate formation?
The formation of sodium carbamate is a reversible reaction between an amine, carbon dioxide (CO₂), and a sodium source, typically sodium hydroxide (B78521) (NaOH). The overall reaction can be represented as:
R-NH₂ + CO₂ + NaOH ⇌ R-NH-COONa + H₂O
The forward reaction is the formation of sodium carbamate, while the reverse reaction is its decomposition back to the amine, CO₂, and sodium hydroxide. The position of the equilibrium is influenced by factors such as temperature, pressure, and pH.[1][2]
Q2: What are the primary factors that influence the equilibrium of the sodium carbamate reaction?
The key parameters affecting the equilibrium and stability of sodium carbamate are:
-
Temperature: Higher temperatures tend to shift the equilibrium towards the decomposition of the carbamate (reverse reaction).[1][3][4]
-
Pressure (specifically CO₂ partial pressure): Increasing the partial pressure of CO₂ drives the reaction towards the formation of sodium carbamate (forward reaction).[4][5]
-
pH: The stability of carbamates is pH-dependent. Generally, they are more stable in basic conditions. Acidic conditions can lead to rapid decomposition.[6][7]
-
Solvent: The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and equilibrium position.[6][8] Aqueous-organic solvent mixtures can sometimes decrease carbamate stability.[6]
-
Ionic Strength: The presence of neutral salts can have an effect on the equilibrium constant.[1]
Q3: How can I monitor the progress of the sodium carbamate formation/decomposition reaction?
Several analytical techniques can be employed to quantify carbamates and monitor the reaction progress:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection (the latter often requiring derivatization) is a common method for carbamate analysis.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for quantifying volatile and semi-volatile carbamates.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for complex matrices with minimal sample preparation.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the equilibrium of carbamate formation, although it can be more time-consuming.[1]
-
Potentiometric Titration: This wet chemical method can be used to determine the equilibrium constants of carbamate formation.[1]
Troubleshooting Guides
Issue 1: Low Yield of Sodium Carbamate
| Potential Cause | Troubleshooting Step |
| Insufficient CO₂ Pressure | Increase the partial pressure of CO₂ in the reactor. Ensure the system is properly sealed to prevent leaks.[5][13] |
| High Reaction Temperature | Decrease the reaction temperature. The formation of carbamates is often favored at lower temperatures.[3][4] |
| Incorrect pH | Ensure the reaction medium is sufficiently basic. The pH should be controlled and maintained at an optimal level for carbamate stability.[6][7] |
| Poor Quality Reagents | Verify the purity of the amine, sodium hydroxide, and CO₂. Use fresh, anhydrous solvents where appropriate, as water can interfere with some related synthetic routes.[8] |
| Sub-optimal Stirring/Mixing | Ensure efficient mixing to facilitate the mass transfer of CO₂ into the liquid phase. |
Issue 2: Premature Decomposition of Sodium Carbamate
| Potential Cause | Troubleshooting Step |
| High Temperature During Storage or Downstream Processing | Store the sodium carbamate solution at a reduced temperature. If possible, perform subsequent reaction steps at lower temperatures. |
| Drop in pH | Maintain a basic pH to ensure the stability of the carbamate.[6][7] Consider using a buffer system if compatible with your process. |
| Exposure to Air (Loss of CO₂ Atmosphere) | Keep the solution under a positive pressure of CO₂ or an inert gas to prevent the loss of CO₂ from the system, which would shift the equilibrium towards decomposition. |
| Incompatible Solvent | If using a mixed aqueous-organic solvent system, be aware that this can sometimes decrease carbamate stability.[6] Evaluate the stability in your specific solvent system over time. |
Issue 3: Difficulty in Isolating/Purifying the Sodium Carbamate Product
| Potential Cause | Troubleshooting Step |
| Product Precipitation During Reaction | Choose a solvent in which the sodium carbamate is more soluble, or perform the reaction at a more dilute concentration.[8] |
| High Solubility in the Aqueous Phase During Workup | If performing an extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity and improve extraction efficiency into an organic layer (if applicable).[8] |
| Emulsion Formation During Extraction | Filter the entire mixture through a pad of a filter aid like Celite to break up the emulsion.[8] |
Experimental Protocols
Protocol 1: Determination of Sodium Carbamate Equilibrium Constant by Potentiometric Titration
This protocol is adapted from methods used for studying amine carbamate stability.[1]
Materials:
-
Jacketed glass vessel (100 mL)
-
Potentiometric titrator with a pH electrode and temperature sensor
-
Heating circulator
-
Amine solution of known concentration
-
Sodium bicarbonate (NaHCO₃) solution of known concentration
-
Sodium hydroxide (NaOH) solution (standardized)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Assemble the jacketed glass vessel with the titrator, pH electrode, and temperature sensor. Connect the vessel to the heating circulator to maintain a constant temperature.
-
Equilibration: Add a predetermined amount of the amine solution to the vessel. If studying the effect of ionic strength, a neutral salt can be added.
-
Add a known amount of sodium bicarbonate solution to the amine solution. The carbamate will form according to the reaction: R-NH₂ + HCO₃⁻ ⇌ R-NH-COO⁻ + H₂O.[1]
-
Allow the system to equilibrate at a constant temperature under an inert atmosphere.
-
Titration: Once equilibrium is reached, titrate the solution with a standardized NaOH solution.
-
Data Analysis: The equilibrium constant (Kc) for the carbamate formation can be calculated from the titration curve. The concentration of the carbamate is determined, and Kc is calculated using the equation: Kc = [R-NH-COO⁻] / ([R-NH₂] * [HCO₃⁻]).[1]
-
Repeat the experiment at different temperatures to study the temperature dependence of the equilibrium constant.
Protocol 2: Quantification of Sodium Carbamate by HPLC-UV
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A C18 reversed-phase column is commonly used.[9]
Reagents:
-
Mobile phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][14]
-
High-purity water and HPLC-grade solvents.
Procedure:
-
Sample Preparation:
-
Carefully withdraw a sample from the reaction mixture.
-
If necessary, quench the reaction to prevent further formation or decomposition of the carbamate. This can be achieved by rapid cooling or pH adjustment, depending on the stability of the specific carbamate.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 35 °C).[14]
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a gradient elution to separate the components. An example gradient could be starting with a higher aqueous phase concentration and increasing the organic phase concentration over time.[14]
-
Set the UV detector to a wavelength where the carbamate has maximum absorbance.
-
-
Quantification:
-
Prepare a series of calibration standards of the sodium carbamate of known concentrations.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.[14]
-
Determine the concentration of the sodium carbamate in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Influence of Temperature on Carbamate Stability (General Trend)
| Temperature | Equilibrium Position | Carbamate Stability |
| Low | Favors Formation | High |
| High | Favors Decomposition | Low |
Note: The exact temperature dependence is specific to the amine and reaction conditions. Experimental determination is recommended.[3]
Table 2: Analytical Methods for Carbamate Quantification
| Method | Linearity (R²) | Limit of Detection (LOD) | Common Matrices |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg | Alcoholic beverages, fermented foods, plasma |
| LC-MS/MS | >0.99 | 0.05 - 0.63 µg/L | Alcoholic beverages, food, biological matrices |
| HPLC-FLD (with derivatization) | >0.99 | Comparable to GC-MS | Water, various liquid samples |
Data adapted from general carbamate analysis literature.[9][10][12]
Visualizations
Caption: Experimental workflow for managing the reversible formation of sodium carbamate.
Caption: Troubleshooting logic for addressing low sodium carbamate yield.
References
- 1. sintef.no [sintef.no]
- 2. researchgate.net [researchgate.net]
- 3. Temperature dependency of the equilibrium constant for the formation of carbamate from diethanolamine (Journal Article) | OSTI.GOV [osti.gov]
- 4. ureaknowhow.com [ureaknowhow.com]
- 5. What Causes High Pressure In A Reactor? The 6 Key Drivers And Safety Risks - Kintek Solution [kindle-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. How Do You Control High Pressure In A Reactor? A Guide To Safe & Stable Operation - Kintek Solution [kindle-tech.com]
- 14. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]
Technical Support Center: Troubleshooting Carbamate Hydrolysis in Aqueous Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with carbamate (B1207046) hydrolysis during their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is carbamate hydrolysis and why is it a concern in my experiments?
Carbamate hydrolysis is a chemical reaction where the carbamate ester linkage is broken by water. This degradation can be catalyzed by acids, bases, or enzymes. The reaction results in the formation of an alcohol or phenol, an amine, and carbon dioxide.[1][2] This is a critical issue as it leads to the degradation of the target analyte, resulting in an underestimation of its actual concentration. This can lead to inaccurate data in pharmacokinetic studies, efficacy assessments, and residue level determinations.
Q2: My analytical results show low or inconsistent recovery of my carbamate analyte. Could hydrolysis be the cause, and how can I confirm this?
Yes, low or inconsistent recovery is a primary indicator of carbamate instability. To investigate if hydrolysis is the cause, you should perform a stability test.
How to Perform a Stability Test:
-
Spike your carbamate analyte into a blank matrix that matches your sample (e.g., control plasma, water, or a specific buffer).
-
Analyze an aliquot immediately to establish a baseline concentration (T=0).
-
Incubate the remaining spiked matrix under your typical sample preparation and storage conditions (e.g., room temperature for 2 hours).
-
Analyze aliquots at several time points during the incubation period.
-
A significant decrease in the analyte concentration from the T=0 value indicates instability due to hydrolysis.
Q3: What are the key factors that influence the rate of carbamate hydrolysis?
Several factors can significantly impact the stability of carbamates in aqueous media:
-
pH: This is one of the most critical factors. Carbamates are generally most stable in slightly acidic conditions (around pH 5-6).[2][3][4] Hydrolysis is significantly accelerated in alkaline (basic) conditions (pH > 7).[1][2][5] Acid-catalyzed hydrolysis can also occur, but it is often slower than base-catalyzed hydrolysis.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Enzymatic Degradation: Biological matrices such as plasma, serum, and tissue homogenates contain esterases and other enzymes that can catalyze the hydrolysis of carbamates.[6][7][8][9]
-
Analyte Structure: The chemical structure of the carbamate itself plays a crucial role in its stability. For instance, N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts. Aryl carbamates (derived from phenols) tend to be more susceptible to hydrolysis than alkyl carbamates (derived from alcohols).
Q4: How can I minimize carbamate hydrolysis during sample collection and preparation?
To minimize analyte loss, consider the following strategies:
-
pH Control: Adjust and maintain the sample pH in a slightly acidic range (ideally pH 3-6) from the moment of collection. This can be achieved by adding a suitable buffer to your collection tubes.
-
Temperature Control: Keep samples cold. Collect samples on ice and store them at low temperatures (e.g., -20°C or -80°C) until analysis. Perform all sample preparation steps at reduced temperatures whenever possible.
-
Enzyme Inhibition: For biological samples, consider adding esterase inhibitors to the collection tubes to prevent enzymatic degradation.
-
Minimize Processing Time: Analyze samples as quickly as possible after collection and extraction.
-
Use of Appropriate Extraction Techniques: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to be rapid and can help minimize the time the analyte is exposed to conditions that promote hydrolysis.[10]
Data Presentation: Carbamate Hydrolysis Rates
The stability of carbamates is highly dependent on the pH of the aqueous medium. The following table summarizes the reported half-lives (the time it takes for 50% of the compound to degrade) for several common carbamates at different pH values.
| Carbamate | pH 5 | pH 6 | pH 7 | pH 8 | pH 9 | Temperature (°C) | Reference(s) |
| Carbaryl | 1500 days | 406 days | 10.5 - 12.1 days | 1.8 days | 2.5 - 3.2 hours | 20-27 | [1][2][11][12] |
| Aldicarb | 560 days | - | - | - | 6 days | 15-20 | [13][14][15] |
| Carbofuran | 1700 days | 690 weeks | 8.2 weeks | 1.0 week | 0.2 days | 25 | [3][4] |
| Methomyl | Stable (30 days) | Stable (30 days) | Stable (30 days) | - | 50% loss in 30 days | 25 | [16][17][18] |
| Propoxur | - | - | 1.5% loss per day | - | - | 20 | [5] |
Note: The reported half-lives can vary depending on the specific experimental conditions such as buffer composition and ionic strength.
Experimental Protocols
Protocol 1: General Aqueous Stability Assessment
This protocol outlines a general procedure to determine the hydrolytic stability of a carbamate in a simple aqueous buffer.
Materials:
-
Carbamate compound of interest
-
Aqueous buffers of different pH values (e.g., pH 5, 7, and 9)
-
HPLC or LC-MS/MS system
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of the carbamate in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Spike a known concentration of the carbamate stock solution into each of the aqueous buffers. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the hydrolysis rate.
-
Immediately after spiking, take an aliquot from each buffer, and quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile). This will be your T=0 sample.
-
Incubate the remaining buffered solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffer and quench the reaction as in step 3.
-
Analyze all the quenched samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining carbamate.
-
Plot the natural logarithm of the carbamate concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 2: QuEChERS Method for Carbamate Extraction from a Vegetable Matrix
This protocol provides a general outline of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting carbamate pesticides from a high-water-content vegetable matrix like tomatoes.[19]
Materials:
-
Homogenized vegetable sample
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing primary secondary amine (PSA) sorbent and magnesium sulfate)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Shake the d-SPE tube for 1 minute.
-
Centrifuge the d-SPE tube for 5 minutes.
-
Collect the supernatant, and it is now ready for analysis by LC-MS/MS or GC-MS. For base-sensitive carbamates, it is recommended to acidify the final extract with a small amount of formic acid to improve stability.[10]
Protocol 3: Plasma Stability Assay
This protocol is used to assess the stability of a carbamate in plasma, which contains esterases that can accelerate hydrolysis.[6][7][8][9][20]
Materials:
-
Carbamate compound
-
Control plasma from the desired species (e.g., human, rat, mouse)
-
Incubator or water bath set to 37°C
-
Acetonitrile (ice-cold) containing an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Prepare a stock solution of the carbamate in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding a small volume of the carbamate stock solution to the pre-warmed plasma to achieve the desired final concentration (typically 1 µM). The final concentration of the organic solvent should be kept low (<1%).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing at least 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex the samples to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent carbamate.
-
Calculate the half-life as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low carbamate recovery.
Caption: Mechanism of base-catalyzed carbamate hydrolysis.
Caption: Mechanism of acid-catalyzed carbamate hydrolysis.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. ccme.ca [ccme.ca]
- 3. cdn.who.int [cdn.who.int]
- 4. ccme.ca [ccme.ca]
- 5. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
- 9. Plasma Stability Assay | Bienta [bienta.net]
- 10. ijesd.org [ijesd.org]
- 11. canada.ca [canada.ca]
- 12. epa.gov [epa.gov]
- 13. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. DSpace [iris.who.int]
- 15. apvma.gov.au [apvma.gov.au]
- 16. fao.org [fao.org]
- 17. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fao.org [fao.org]
- 19. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Catalyst Selection for Improving Sodium Carbamate Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on catalyst selection for improving the reaction kinetics of sodium carbamate (B1207046) formation, particularly from urea (B33335) and sodium hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for forming sodium carbamate from urea and sodium hydroxide?
A1: The reaction proceeds via the alkaline hydrolysis of urea. Sodium hydroxide (NaOH) facilitates the nucleophilic attack on the carbonyl carbon of urea, leading to the formation of sodium carbamate and ammonia (B1221849). However, the sodium carbamate intermediate can undergo further hydrolysis to form sodium carbonate and more ammonia. The primary goal of catalysis in this context is to accelerate the first hydrolysis step while ideally minimizing the second.[1][2][3][4]
Q2: What are the most promising types of catalysts for this reaction?
A2: Based on studies of urea hydrolysis in alkaline and related conditions, the most promising catalysts are water-soluble salts and complexes of transition metals, particularly nickel (Ni) and copper (Cu).[5][6][7][8] Nickel hydroxides, especially in the alpha-phase (α-Ni(OH)₂), have shown high catalytic activity for urea electro-oxidation in alkaline media.[9][10] Simple salts like nickel sulfate, nickel chloride, copper sulfate, and copper chloride are good starting points for screening.[7] Additionally, metal oxides with basic surface properties, such as certain forms of alumina (B75360) (η-Al₂O₃), have also demonstrated catalytic activity for urea hydrolysis.[9][11]
Q3: How do I monitor the progress of the reaction and quantify the formation of sodium carbamate?
A3: Several methods can be employed:
-
pH and Conductivity: The hydrolysis of urea to ammonia and carbamate/carbonate leads to a significant increase in pH and conductivity.[12] These can be monitored in real-time to track the overall reaction progress.
-
Ammonia Quantification: The amount of ammonia produced can be determined using methods like the Berthelot reaction or an ammonia-selective electrode.[13]
-
Urea Quantification: The consumption of urea can be monitored using colorimetric methods such as the diacetyl monoxime method or by techniques like HPLC.[13]
-
¹³C NMR Spectroscopy: This is a powerful technique to distinguish and quantify the carbon signals of urea, carbamate, and carbonate in the reaction mixture.
Q4: How can I minimize the formation of the sodium carbonate byproduct?
A4: Minimizing sodium carbonate formation involves controlling the reaction conditions to favor the formation of sodium carbamate and stopping the reaction before significant further hydrolysis occurs. This can be achieved by:
-
Lowering Reaction Temperature: The second hydrolysis step is often accelerated at higher temperatures.
-
Controlling Reaction Time: Shorter reaction times will generally lead to a higher ratio of carbamate to carbonate.
-
Catalyst Selection: A catalyst that is highly selective for the first hydrolysis step is ideal. This is a key area for experimental investigation.
Q5: What are the key safety considerations when working with these reactions?
A5: Key safety considerations include:
-
Ammonia Gas: The reaction produces ammonia gas, which is toxic and has a strong odor. All experiments should be conducted in a well-ventilated fume hood.
-
Strong Base: Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Catalyst Toxicity: Many metal salts, particularly those of nickel and copper, are toxic and may have specific handling and disposal requirements. Consult the Safety Data Sheet (SDS) for each catalyst.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Reaction | 1. Catalyst Inactivity. 2. Insufficient Temperature. 3. Incorrect pH. | 1. Increase catalyst concentration. 2. Screen different catalysts (e.g., NiSO₄, CuSO₄). 3. Ensure the catalyst is soluble and stable in the reaction medium. 4. Gradually increase the reaction temperature. 5. Confirm that the solution is strongly alkaline (pH > 12).[14] |
| Formation of Precipitate | 1. Formation of insoluble metal hydroxides (catalyst precipitation). 2. Low solubility of sodium carbamate under reaction conditions. | 1. Use a complexing agent (e.g., ammonia, ethylenediamine) to keep the metal catalyst in solution. 2. Adjust solvent or temperature to increase the solubility of the product. 3. Analyze the precipitate to determine its composition (e.g., by XRD or elemental analysis). |
| Rapid Formation of Carbonate Instead of Carbamate | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The chosen catalyst also accelerates the second hydrolysis step. | 1. Perform the reaction at a lower temperature. 2. Take aliquots at different time points to determine the optimal reaction time for maximizing carbamate concentration. 3. Screen different catalysts to find one with higher selectivity for carbamate formation. |
| Catalyst Deactivation over Time | 1. Changes in the catalyst's oxidation state or structure. 2. Poisoning of the catalyst by impurities. 3. Leaching of the active metal from a support. | 1. Characterize the used catalyst to identify changes. 2. Investigate catalyst regeneration methods (e.g., washing, recalcination for heterogeneous catalysts). 3. Ensure high purity of reactants. |
Data Presentation: Catalyst Performance Comparison
The following table provides a template for summarizing quantitative data from catalyst screening experiments. The values are hypothetical and intended to illustrate how to structure your results for easy comparison.
| Catalyst (0.1 mol%) | Temperature (°C) | Time (min) | Urea Conversion (%) | Sodium Carbamate Yield (%) | Sodium Carbonate Yield (%) | Initial Rate (M/s) |
| None (Control) | 80 | 60 | 15 | 12 | 3 | 1.2 x 10⁻⁵ |
| NiSO₄ | 80 | 60 | 65 | 55 | 10 | 8.5 x 10⁻⁵ |
| CuSO₄ | 80 | 60 | 50 | 42 | 8 | 6.7 x 10⁻⁵ |
| α-Ni(OH)₂ | 80 | 60 | 75 | 68 | 7 | 1.1 x 10⁻⁴ |
| η-Al₂O₃ | 80 | 60 | 40 | 30 | 10 | 4.5 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Catalyst Screening for Urea Hydrolysis in Alkaline Solution
This protocol outlines a general procedure for screening the effectiveness of different homogeneous catalysts in improving the reaction kinetics of sodium carbamate formation.
Materials:
-
Urea
-
Sodium Hydroxide (NaOH)
-
Catalyst candidates (e.g., NiSO₄·6H₂O, CuSO₄·5H₂O)
-
Deionized water
-
Reaction vessel with temperature control and stirring (e.g., jacketed reactor)
-
pH meter
-
Method for analysis (e.g., HPLC for urea, ion chromatography for carbamate/carbonate, or ammonia quantification setup)
Procedure:
-
Prepare the Reaction Medium: In the reaction vessel, dissolve a known concentration of NaOH in deionized water (e.g., to create a 1 M solution).
-
Add Urea: Add a specific amount of urea to the NaOH solution to achieve the desired starting concentration (e.g., 0.5 M).
-
Equilibrate Temperature: Bring the solution to the desired reaction temperature (e.g., 70 °C) with stirring.
-
Initial Sample: Once the temperature is stable, take an initial sample (t=0) for analysis.
-
Add Catalyst: Add the catalyst to the reaction mixture at a specific molar percentage relative to the urea (e.g., 0.5 mol%).
-
Monitor Reaction: Start a timer and take samples at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
Sample Quenching (if necessary): Immediately cool the samples in an ice bath to stop the reaction before analysis.
-
Analysis: Analyze the samples to determine the concentrations of urea, sodium carbamate, and sodium carbonate.
-
Data Analysis: Plot the concentration of reactants and products over time to determine reaction rates and yields.
Protocol 2: Catalyst Reusability Test
This protocol is designed for heterogeneous catalysts but can be adapted for homogeneous catalysts that can be precipitated and recovered.
-
Initial Reaction: Perform the catalytic reaction as described in Protocol 1.
-
Catalyst Recovery: After the reaction, separate the catalyst from the solution. For heterogeneous catalysts, this can be done by filtration or centrifugation. For homogeneous catalysts, this may involve precipitating the metal (e.g., as a hydroxide or sulfide) and then recovering the solid.
-
Washing and Drying: Wash the recovered catalyst with deionized water and then a suitable solvent (e.g., ethanol) to remove any adsorbed species. Dry the catalyst under vacuum or in an oven at an appropriate temperature.
-
Subsequent Cycles: Use the recovered catalyst for a new reaction under the same conditions as the initial run.
-
Performance Evaluation: Compare the urea conversion and sodium carbamate yield for each cycle to assess the catalyst's stability and reusability.
Visualizations
Logical Relationships and Workflows
Caption: Reaction pathway for the catalyzed hydrolysis of urea to sodium carbamate and the subsequent side reaction to sodium carbonate.
References
- 1. benchchem.com [benchchem.com]
- 2. neliti.com [neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Superior catalytic activity of α-Ni(OH)2 for urea electrolysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic hydrolysis of urea from wastewater using different aluminas by a fixed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00271H [pubs.rsc.org]
- 13. Urea - Wikipedia [en.wikipedia.org]
- 14. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
Technical Support Center: Minimizing Byproduct Formation in Carbamate Synthesis
Welcome to the Technical Support Center for carbamate (B1207046) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to minimize the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbamate synthesis?
A1: The most prevalent byproducts depend on the synthetic route. In isocyanate-based methods, common side products include substituted ureas, allophanates, and isocyanurates. When using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or chloroformates, byproducts such as di-tert-butoxycarbonyl (di-Boc) protected amines and symmetrical ureas can form. N-alkylation of the starting amine or the carbamate product can also occur, particularly in syntheses involving carbon dioxide and alkyl halides.[1]
Q2: How can I detect and quantify byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the progress of the reaction and visualize the presence of impurities. The Boc-protected product, for instance, will be significantly less polar and have a higher Rf value than the starting amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired carbamate and its byproducts. Specific methods, such as EPA Method 531.1 and 632, provide detailed procedures for the analysis of carbamates and ureas.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any byproducts. Specific proton and carbon signals can be used to identify and quantify species like allophanates.[4][5][6]
-
Gas Chromatography (GC): GC can also be used for the analysis of certain carbamates, though many are thermally labile and may decompose in the injector port.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the reaction mixture, aiding in the detection of ureas and other byproducts.
Q3: What are the general strategies to minimize byproduct formation?
A3: Several key parameters can be controlled to minimize unwanted side reactions:
-
Stoichiometry Control: Careful control of the molar ratios of reactants is critical. For example, using a large excess of an isocyanate can lead to the formation of allophanates, while a large excess of Boc-anhydride can result in di-Boc byproducts.[7]
-
Temperature Management: Many side reactions, such as allophanate (B1242929) and di-Boc formation, are favored at higher temperatures. Conducting the reaction at lower temperatures (e.g., 0 °C) can improve selectivity.
-
Slow Addition of Reagents: Adding reagents dropwise, especially the electrophile (e.g., Boc-anhydride, isocyanate), helps to maintain a low concentration of the reagent and can favor the desired reaction pathway.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial and can significantly influence the reaction outcome. For instance, weaker, non-nucleophilic bases are often preferred to minimize side reactions.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during carbamate synthesis.
Issue 1: Formation of Di-tert-butoxycarbonyl (Di-Boc) Byproduct
The formation of a di-Boc protected amine is a common side reaction when protecting primary amines with di-tert-butyl dicarbonate (Boc₂O).
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using only a slight excess of Boc₂O (typically 1.05-1.1 equivalents). A large excess promotes the second protection reaction.[7]
-
Control Temperature: Perform the reaction at a lower temperature, such as 0 °C, to enhance selectivity for the mono-Boc product.
-
Optimize Base Selection: If a base is necessary, use a weaker, non-nucleophilic base like sodium bicarbonate or triethylamine. Avoid strong bases that can deprotonate the mono-Boc product, making it more susceptible to a second reaction.[7] In many cases, particularly with alcoholic solvents, a base may not be required.[7]
-
Slow Reagent Addition: Add the Boc₂O solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes) to maintain a low concentration of the anhydride.[8]
Logical Workflow for Minimizing Di-Boc Formation:
Issue 2: Formation of Urea (B33335) Byproduct
Urea byproducts can form through several pathways, most commonly from the reaction of an isocyanate intermediate with a starting amine or from the reaction of an amine with water present in the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a urea. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reagent Addition Order: When using phosgene (B1210022) or its equivalents, the order of addition is critical. Slowly adding the amine to the phosgene derivative at low temperatures can help minimize the formation of symmetrical ureas.[9]
-
Avoid DMAP at Low Temperatures (for Boc Protection): The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst in Boc protections, especially at low temperatures, can promote the formation of an isocyanate intermediate, which can then lead to urea formation. If DMAP is necessary, consider running the reaction at room temperature.
Reaction Pathway for Urea Formation from Isocyanate and Water:
Issue 3: Formation of Allophanate Byproduct
Allophanates are formed from the reaction of an isocyanate with a previously formed carbamate (urethane) group. This is more likely to occur when an excess of isocyanate is used or at elevated temperatures.
Troubleshooting Steps:
-
Strict Stoichiometric Control: Avoid using a significant excess of the isocyanate reagent.
-
Temperature Control: Allophanate formation is generally favored at higher temperatures (often above 100-140 °C). Maintain the recommended reaction temperature for carbamate formation and avoid excessive heating.
-
Catalyst Selection: The choice of catalyst can influence the relative rates of carbamate and allophanate formation. Some catalysts may preferentially promote the desired urethane (B1682113) formation.
Reaction Pathway for Allophanate Formation:
Data Presentation
The following tables summarize quantitative data on the influence of reaction parameters on byproduct formation.
Table 1: Effect of Base and Solvent on the Mono-Boc Protection of Benzylamine
| Entry | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Major Product |
| 1 | 1.1 | TEA (1.1) | DCM | 25 | Mono-Boc |
| 2 | 2.2 | DMAP (cat.) | MeCN | 25 | Di-Boc |
| 3 | 1.05 | NaHCO₃ (2.0) | Dioxane/Water | 25 | Mono-Boc |
| 4 | 1.1 | None | Methanol | 25 | Mono-Boc |
| 5 | 1.1 | TEA (1.1) | THF | 0 | Mono-Boc (higher selectivity) |
| Data adapted from a BenchChem technical document.[7] |
Table 2: Influence of Temperature and Pressure on Byproduct Formation in Carbamate Synthesis from CO₂
| Entry | Temperature (°C) | Pressure (bar) | Carbamate Yield (%) | N-Alkylated Byproduct (%) |
| 1 | 60 | 3 | 67 | 3 |
| 2 | 70 | 3 | 81 | 2 |
| 3 | 80 | 3 | 79 | 9 |
| 4 | 70 | 1 | 51 | 5 |
| 5 | 70 | 5 | 91 | 7 |
| 6 | 70 | 7 | 83 | 13 |
| Data adapted from a continuous-flow synthesis of N-phenyl butylcarbamate.[1] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Primary Amine
This protocol is designed to minimize the formation of the di-Boc byproduct.
-
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv) (Optional)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine in DCM or THF (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
(Optional) Add the base (TEA or NaHCO₃) to the cooled solution.
-
Slowly add a solution of Boc₂O in the same solvent to the stirred reaction mixture over 30-60 minutes.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[8]
-
Protocol 2: HPLC-UV Analysis of Carbamate and Urea Byproducts
This is a general starting point for developing an HPLC method for reaction monitoring.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
A linear gradient from 18:82 (A:B) to 65:35 (A:B) over 9 minutes, followed by a 3-minute hold.
-
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 240 nm
-
Procedure:
-
Prepare calibration standards of the starting material, desired carbamate product, and potential urea byproduct in the mobile phase.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the components based on their retention times and peak areas compared to the calibration curves.[3][10]
-
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymersynergies.net [polymersynergies.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
strategies to enhance the shelf-life of sodium carbamate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on enhancing the shelf-life and ensuring the stability of sodium carbamate (B1207046) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium carbamate, and why is its stability a concern?
Sodium carbamate is the sodium salt of carbamic acid. Like many carbamates, it is susceptible to degradation, particularly through hydrolysis.[1] Its stability is a critical concern for researchers as degradation can lead to a loss of potency, altered reactivity, and the introduction of impurities (such as sodium carbonate), ultimately causing inconsistent and unreliable experimental results.[2]
Q2: What are the primary degradation pathways for sodium carbamate?
The main degradation route for sodium carbamate is hydrolysis. In aqueous environments, the carbamate anion can react with water. This process can lead to the formation of sodium carbonate and ammonia.[1] The stability is influenced by the equilibrium between the carbamate, bicarbonate, and carbonate species in solution.[1]
Q3: What are the key environmental factors that affect the stability of sodium carbamate?
Several environmental factors can significantly accelerate the degradation of sodium carbamate:
-
Moisture/Humidity: As a salt, solid sodium carbamate can be hygroscopic. Absorbed moisture can initiate hydrolysis even in the solid state, leading to degradation.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[5][6] Lower temperatures are generally favorable for promoting carbamate formation and stability.[7]
-
pH: Carbamates are highly susceptible to pH. They are generally more stable in slightly acidic to neutral conditions and degrade rapidly in alkaline (pH > 7.5) or strongly acidic environments.[5][8]
-
Light: Photodegradation can be a concern for many organic compounds, including some carbamate pesticides, suggesting that protection from light is a prudent measure.[9][10]
Q4: How should solid sodium carbamate be stored to maximize its shelf-life?
To maximize the shelf-life of solid sodium carbamate, it should be stored in a tightly sealed container to protect it from atmospheric moisture.[11][12] The storage area should be cool, dry, and well-ventilated.[11][13] Storing the container inside a desiccator can provide an additional layer of protection against humidity.
Q5: What precautions should I take when preparing and storing aqueous solutions of sodium carbamate?
Due to its susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of sodium carbamate fresh for each experiment. If short-term storage is necessary, the solution should be kept refrigerated at 2-8°C.[5][12] The pH of the solution is critical; using a suitable buffer system to maintain a stable, slightly acidic to neutral pH can help slow degradation.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of sodium carbamate.
Problem: My solid sodium carbamate has clumped, appears moist, or has poor solubility.
-
Possible Cause: Moisture absorption from the atmosphere due to improper storage. This can initiate hydrolysis, converting the carbamate to sodium carbonate, which has different physical properties.[3]
-
Solution:
Problem: The pH of my freshly prepared sodium carbamate solution drifts over time.
-
Possible Cause: The carbamate is hydrolyzing in solution, which alters the equilibrium between carbamate, carbonate, and bicarbonate ions, thereby changing the pH.[1][14]
-
Solution:
-
Prepare solutions immediately before use.
-
If the experimental conditions allow, incorporate a buffer to maintain a stable pH.
-
Perform experiments under controlled temperature conditions, preferably cooled, to slow the degradation rate.[5]
-
Problem: I am observing inconsistent results in my assays (e.g., lower than expected biological activity).
-
Possible Cause: The sodium carbamate has likely degraded, leading to a lower concentration of the active compound in your experiments.
-
Solution:
-
Use a fresh, unopened container of sodium carbamate to see if the results are restored.
-
Implement a quality control check. Before use, you can perform a simple assay (like titration) to verify the purity of your reagent.
-
Review your storage and handling procedures against the recommendations in the FAQ section.
-
Data Presentation: Storage and Stability
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Humidity Control | Container | Light Conditions |
|---|---|---|---|---|
| Solid Powder | 2-8°C (Refrigerated)[12] or Cool (20-25°C)[11] | Store in a dry place[11][12]; Use of a desiccator is recommended. | Tightly closed/sealed container.[11][12][13] | Protect from direct sunlight.[13] |
| Aqueous Solution | 2-8°C (Refrigerated)[5] | N/A | Sealed vial/flask. | Protect from light. |
Table 2: Qualitative Impact of Environmental Factors on Sodium Carbamate Stability
| Factor | Condition | Impact on Stability | Rationale |
|---|---|---|---|
| Temperature | High (>30°C) | Decreased | Accelerates the rate of hydrolysis.[6] |
| Low (2-8°C) | Increased | Slows degradation kinetics.[5][7] | |
| Humidity | High (>60% RH) | Significantly Decreased | Promotes hydrolysis of the solid salt.[3] |
| Low (<40% RH) | Increased | Minimizes water available for degradation.[3] | |
| pH (in solution) | Alkaline (>7.5) | Significantly Decreased | Base-catalyzed hydrolysis is a rapid degradation pathway for carbamates.[5] |
| Acidic (<6.0) | Decreased | Acid-catalyzed hydrolysis can also occur.[5] |
| | Neutral (6.0-7.5) | Optimal | Generally the range of highest stability for many carbamates.[5] |
Visualizations and Workflows
The following diagrams illustrate key processes and logical steps for working with sodium carbamate.
Caption: Primary degradation pathways for sodium carbamate via hydrolysis.
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid Sodium Carbamate
Objective: To assess the stability of solid sodium carbamate under accelerated heat and humidity conditions.
Materials:
-
Sodium carbamate samples.
-
Environmental chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[15]
-
Airtight glass vials.
-
Analytical balance.
-
HPLC system with a suitable column or a titration setup for purity assessment.
-
Desiccator for control samples.
Methodology:
-
Initial Analysis (T=0): Determine the initial purity of the sodium carbamate sample using a validated analytical method (e.g., HPLC or acid-base titration). This serves as the baseline.
-
Sample Preparation: Place 1-2 grams of sodium carbamate into several labeled, airtight glass vials. Prepare enough vials for all time points.
-
Control Sample: Place one vial in a desiccator at room temperature to serve as a control.
-
Accelerated Storage: Place the remaining vials in the environmental chamber set to 40°C and 75% relative humidity.[15]
-
Time Points: Withdraw one vial from the chamber at specified time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: For each time point, allow the vial to return to room temperature. Immediately perform a visual inspection for any physical changes (e.g., clumping, color change). Determine the purity of the sample using the same analytical method as in Step 1.
-
Data Evaluation: Plot the purity of sodium carbamate (%) against time. A significant decrease in purity indicates instability under the tested conditions.
Caption: Experimental workflow for an accelerated stability study.
Protocol 2: pH-Dependent Stability Study of Aqueous Sodium Carbamate
Objective: To determine the degradation rate of sodium carbamate in aqueous solutions at different pH values.
Materials:
-
Sodium carbamate.
-
Deionized water.
-
Buffer solutions (e.g., phosphate, citrate) to prepare solutions at pH 5, 7, and 9.
-
pH meter.
-
Constant temperature incubator or water bath.
-
HPLC system for quantification of sodium carbamate.
Methodology:
-
Solution Preparation: Prepare a stock solution of sodium carbamate in deionized water.
-
pH Adjustment: Create three separate test solutions by diluting the stock solution into the buffer systems to achieve final pH values of 5, 7, and 9. Verify the final pH with a calibrated pH meter.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each pH solution and analyze it via HPLC to determine the initial concentration of sodium carbamate.
-
Incubation: Store the three solutions in sealed containers in a constant temperature incubator (e.g., 25°C).
-
Time Points: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze each sample by HPLC to quantify the remaining concentration of sodium carbamate.
-
Data Analysis: For each pH, plot the concentration of sodium carbamate versus time. Calculate the degradation rate constant and the half-life (t½) at each pH to identify the conditions of greatest stability.[5]
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seniorchem.com [seniorchem.com]
- 4. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. Influences of sodium carbonate on physicochemical properties of lansoprazole in designed multiple coating pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecopl.org [ecopl.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Sodium Carbamate: A Technical Support Center for Enhanced Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals.
Poor reproducibility in experiments involving sodium carbamate (B1207046) can be a significant source of frustration, leading to wasted resources and confounding results. This technical support center provides a comprehensive resource to address these challenges, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols. By understanding the inherent instability of sodium carbamate and implementing the best practices outlined below, researchers can significantly improve the consistency and reliability of their experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with sodium carbamate in a question-and-answer format.
Q1: My freshly prepared sodium carbamate solution is showing lower than expected activity. What could be the cause?
A1: This is a common issue often stemming from the purity of the starting material and the preparation method.
-
Purity of Sodium Carbamate: The commercial purity of sodium carbamate can vary. It is crucial to source high-purity sodium carbamate and consider performing a quality control check, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity before use.
-
Decomposition during Preparation: Sodium carbamate is susceptible to hydrolysis, especially in aqueous solutions. The dissolution process itself can initiate degradation. It is recommended to use high-purity, degassed, and chilled water or an appropriate buffer for reconstitution.
Q2: I am observing significant batch-to-batch variability in my experimental results. How can I minimize this?
A2: Batch-to-batch inconsistency is a major hurdle. The following steps can help ensure uniformity:
-
Standardize Solution Preparation: Adhere strictly to a detailed and validated protocol for preparing your sodium carbamate solutions. Any deviation in temperature, pH, or solvent can alter the concentration of the active compound.
-
Aliquot and Store Properly: Immediately after preparation, aliquot the sodium carbamate solution into single-use volumes and store them under appropriate conditions (see Q3). This prevents repeated freeze-thaw cycles and exposure to air, which can accelerate degradation.
-
Use an Internal Standard: For analytical experiments, incorporating an internal standard can help normalize for variations in sample preparation and instrument response.
Q3: What are the optimal storage conditions for sodium carbamate powder and solutions to prevent degradation?
A3: Proper storage is critical to maintaining the potency of sodium carbamate.
-
Powder: Store solid sodium carbamate in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and high temperatures can lead to decomposition.
-
Solutions: Aqueous solutions of sodium carbamate are inherently unstable. For short-term storage (hours), keep the solution on ice and protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[1] However, even when frozen, gradual degradation can occur. It is always best to use freshly prepared solutions.
Q4: The pH of my cell culture media changes significantly after adding the sodium carbamate solution. How can I address this?
A4: Sodium carbamate solutions can be alkaline and affect the pH of your experimental system.
-
pH Adjustment: Before adding to your cells, the pH of the sodium carbamate stock solution should be carefully adjusted to be compatible with your cell culture medium (typically pH 7.2-7.4).[2][3] Use sterile, dilute HCl or NaOH for adjustment, and perform this step on ice to minimize degradation.
-
Buffering Capacity: Ensure your cell culture medium has sufficient buffering capacity (e.g., through HEPES or sodium bicarbonate) to resist pH changes upon the addition of the sodium carbamate solution.
Q5: I suspect my sodium carbamate solution is degrading during my experiment. How can I assess its stability?
A5: Monitoring the stability of your working solution is good practice.
-
Time-Course Experiments: If you suspect degradation during a lengthy experiment, you can take aliquots of your working solution at different time points and test their activity in a rapid functional assay.
-
Analytical Methods: HPLC can be used to quantify the amount of intact sodium carbamate remaining in your solution over time. This provides a direct measure of its stability under your specific experimental conditions.
Section 2: Data Presentation on Sodium Carbamate Stability
| Factor | Condition | Expected Impact on Stability | Recommendation |
| pH | Acidic (pH < 6) | Relatively Stable | Prepare and store solutions in a slightly acidic buffer if compatible with the experiment. |
| Neutral (pH 7) | Moderate Instability | Use freshly prepared solutions. | |
| Alkaline (pH > 8) | Rapid Hydrolysis | Avoid alkaline conditions during preparation and storage. | |
| Temperature | 4°C (Refrigerated) | Slows degradation for short-term storage (hours to a few days).[4] | Keep solutions on ice during experiments. |
| -20°C (Frozen) | Suitable for short to medium-term storage (days to weeks).[1] | Aliquot to avoid freeze-thaw cycles. | |
| -80°C (Deep Freeze) | Best for longer-term storage (weeks to months). | Flash-freeze aliquots in liquid nitrogen before transferring to -80°C. | |
| Solvent | Aqueous Buffers | Susceptible to hydrolysis. | Use high-purity, degassed water and prepare fresh. |
| Organic Solvents (e.g., DMSO) | Generally more stable. | Prepare a concentrated stock in a suitable organic solvent and dilute into aqueous buffer immediately before use. |
Section 3: Experimental Protocols
Protocol 1: Reproducible Preparation of a 100 mM Sodium Carbamate Stock Solution for In Vitro Experiments
Materials:
-
High-purity sodium carbamate powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Ice bucket
Procedure:
-
Pre-cool all solutions and equipment: Place the water or DMSO, conical tubes, and filter unit on ice for at least 30 minutes before starting.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of sodium carbamate powder. For a 100 mM solution, this is 8.306 mg per 1 mL of solvent.
-
Dissolution:
-
For aqueous solution: Add the powder to a pre-chilled conical tube. Add the calculated volume of ice-cold sterile water and immediately vortex gently on a low setting until fully dissolved. Keep the tube on ice throughout this process.
-
For DMSO stock: Add the powder to a sterile conical tube. Add the calculated volume of DMSO and vortex at room temperature until dissolved.
-
-
Sterile Filtration (for aqueous solutions): Immediately after dissolution, draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into a fresh, pre-chilled sterile conical tube. This step is crucial for cell culture experiments.[5][6]
-
pH Adjustment (for aqueous solutions intended for cell culture):
-
Working in a sterile hood, measure the pH of a small aliquot of the solution.
-
If necessary, adjust the pH to 7.2-7.4 using sterile, dilute (0.1 N) HCl or NaOH.[2] Perform this adjustment on ice and re-check the pH.
-
-
Aliquoting and Storage:
-
Immediately aliquot the final solution into single-use, sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
-
Quality Control: It is highly recommended to test the activity of a freshly prepared batch of stock solution in a standardized assay to establish a baseline for future comparisons.
Protocol 2: Quality Control of Sodium Carbamate Powder and Solutions by HPLC
This protocol provides a general guideline. The specific column, mobile phase, and detection parameters may need to be optimized for your system.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
Procedure:
-
Standard Preparation: Prepare a standard solution of sodium carbamate of known concentration in the mobile phase.
-
Sample Preparation: Dilute your sodium carbamate powder or solution to be tested in the mobile phase to a concentration within the linear range of the detector.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 33:67 v/v) with a small amount of phosphoric acid to adjust the pH to the acidic range (e.g., pH 3).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 200-220 nm).
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions. The peak corresponding to sodium carbamate should have a consistent retention time. The purity of the sample can be estimated by the relative area of the main peak. The concentration of the solution can be determined by comparing its peak area to that of the standard.
Section 4: Visualizing Workflows and Pathways
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for a cell-based experiment with sodium carbamate, highlighting critical steps where variability can be introduced.
Signaling Pathways Modulated by Carbamates
Carbamates are well-known for their ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. Additionally, carbamate-induced cellular stress can activate the Nrf2 antioxidant response pathway.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell Culture Media Preparation [sigmaaldrich.com]
- 7. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Quantifying Sodium Carbamate
For researchers, scientists, and drug development professionals, the accurate quantification of sodium carbamate (B1207046) is crucial in various applications, from monitoring chemical reactions to ensuring the quality of pharmaceutical products. This guide provides an objective comparison of key analytical techniques for the quantification of sodium carbamate, supported by experimental data and detailed methodologies. The techniques evaluated include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Titrimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance characteristics of the discussed techniques. It is important to note that while data for sodium carbamate is limited in publicly available literature, the presented data for related carbamates and carbonate serves as a reliable proxy for performance expectations.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| HPLC-FLD (with derivatization for general carbamates) | >0.99 | Comparable to GC-MS | Comparable to GC-MS | 87 - 104.4%[1] | 1.7 - 8.49%[1] | Alcoholic beverages, fermented foods, plasma[1] |
| Ion Chromatography (for general anions) | >0.999[2] | 5.5 - 8.9 µg/L (for various organic pollutants)[3] | 18.4 - 29.7 µg/L (for various organic pollutants)[3] | 88.22 - 105.74% | 0.25 - 2.99% | Water, beverages, pharmaceutical solutions[4] |
| Titrimetry (for sodium carbonate) | Not Applicable | Not typically determined; suitable for higher concentrations | Not typically determined; suitable for higher concentrations | High (with proper standardization) | < 0.5% | Bulk materials, concentrated solutions |
| ¹³C NMR Spectroscopy | Good (with internal standard) | Higher than chromatographic methods | Higher than chromatographic methods | High (with proper calibration) | < 5% | Reaction mixtures, bulk samples, CO₂ capture solutions[5][6] |
Mandatory Visualization
Experimental Workflow for HPLC Analysis of Carbamates
Caption: High-Performance Liquid Chromatography workflow for carbamate analysis.
Logical Relationship of Titrimetric Quantification
Caption: Logical flow of sodium carbamate quantification via titrimetry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is adapted from established procedures for carbamate analysis, which typically require a derivatization step to enable sensitive fluorescence detection.[7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of sodium carbamate in a suitable solvent (e.g., ultrapure water or a mixture of water and methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For samples, dissolve a known weight in the solvent and dilute as necessary to fall within the calibration range.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an o-phthalaldehyde (B127526) (OPA) reagent and 2-mercaptoethanol.
-
Allow the reaction to proceed for a specified time to form a highly fluorescent derivative.
-
-
Instrumental Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used.[7]
-
Flow Rate: Typically 0.8-1.0 mL/min.[7]
-
Detector Wavelengths: Excitation at 330 nm and emission at 465 nm.[7]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of sodium carbamate in the sample by interpolating its peak area on the calibration curve.
-
Ion Chromatography (IC)
Ion chromatography is a suitable method for the direct analysis of the carbamate anion.
-
Eluent Preparation:
-
Standard and Sample Preparation:
-
Prepare a stock solution of sodium carbamate in the eluent.
-
Generate calibration standards by diluting the stock solution with the eluent.
-
Dissolve and dilute samples in the eluent.
-
-
Instrumental Analysis:
-
IC System: An ion chromatograph equipped with a conductivity detector and a suppressor.
-
Column: Anion exchange column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Create a calibration curve from the peak areas of the standards.
-
Quantify the carbamate concentration in the sample based on its peak area.
-
Titrimetry
This classic method is ideal for determining the purity of bulk sodium carbamate or its concentration in simple, concentrated solutions. The protocol is based on the well-established titration of sodium carbonate with a strong acid.[9]
-
Reagent Preparation:
-
Prepare a standardized solution of hydrochloric acid (HCl), typically 0.1 M.
-
Prepare a bromocresol green indicator solution.
-
-
Titration Procedure:
-
Accurately weigh a sample of sodium carbamate and dissolve it in deionized water in an Erlenmeyer flask.[9]
-
Add a few drops of bromocresol green indicator. The solution should turn blue.[9]
-
Titrate with the standardized HCl solution until the color changes to green.[9]
-
Gently boil the solution for a few minutes to expel dissolved CO₂. The color should revert to blue.[9]
-
Cool the flask and continue the titration until a sharp color change from blue to yellow is observed.[9]
-
-
Calculation:
-
The reaction stoichiometry is: Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂.
-
Calculate the moles of HCl used from its molarity and the volume added.
-
Based on the 1:2 stoichiometry, determine the moles of sodium carbamate in the sample.
-
Calculate the concentration or percentage purity of the sodium carbamate.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for the analysis of pure substances and mixtures without the need for identical reference standards.
-
Sample Preparation:
-
Accurately weigh a sample of sodium carbamate and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the carbon nuclei, which is crucial for accurate quantification.
-
-
Data Processing and Quantification:
-
Integrate the peak corresponding to the carbamate carbon and the peak of the internal standard.
-
The concentration of sodium carbamate can be calculated using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (MWₓ / MWₛₜₔ) * (mₛₜₔ / V) where C is concentration, I is the integral value, N is the number of nuclei giving rise to the signal, MW is the molecular weight, m is the mass, and V is the volume. The subscripts x and std refer to the analyte and the standard, respectively. ¹³C NMR spectroscopy can distinguish between carbamate, carbonate, and bicarbonate species in solution.[6][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of inorganic anions by ion chromatography using a graphitized carbon column dynamically coated with cetyltrimethylammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. s4science.at [s4science.at]
- 8. cps.it [cps.it]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the 13C and 1H NMR Analysis of Sodium Carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of sodium carbamate (B1207046), with a focus on 13C and 1H NMR. It includes experimental data, detailed protocols, and comparisons with related species frequently encountered in solution. This information is crucial for the accurate identification and quantification of carbamates in various research and development settings.
13C and 1H NMR Data Comparison
The following table summarizes the key 13C NMR chemical shifts for sodium carbamate and its common equilibrium species in aqueous solution. Due to the rapid exchange of the amine protons with deuterium (B1214612) in deuterated water (D₂O), a common NMR solvent, observing a distinct signal for the -NH₂ group in the 1H NMR spectrum of sodium carbamate is challenging. These protons typically appear as a broad, low-intensity signal or are not observed at all.
| Compound | Nucleus | Chemical Shift (δ) in D₂O | Notes |
| Sodium Carbamate | 13C | ~165 ppm [1] | The chemical shift of the carbonyl carbon in the carbamate anion (H₂NCOO⁻). |
| Sodium Bicarbonate | 13C | ~161 ppm | In equilibrium with carbamate in aqueous solution. |
| Sodium Carbonate | 13C | ~169 ppm | Also in equilibrium with carbamate in aqueous solution. The observed chemical shift for bicarbonate/carbonate can be a single peak due to rapid exchange.[1] |
| Sodium Carbamate | 1H | Not typically observed | The -NH₂ protons are acidic and rapidly exchange with deuterium in D₂O, leading to signal broadening and disappearance. In a non-protic solvent, a signal might be observed. |
Experimental Protocols
Accurate NMR analysis of sodium carbamate requires careful sample preparation and instrument parameter selection.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of sodium carbamate in 0.5-0.7 mL of deuterated water (D₂O). To obtain a pure carbamate solution, it is recommended to dissolve the sample at a low temperature (around 0 °C).[1]
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For 13C NMR in D₂O, a common reference is 1,4-dioxane (B91453) (δ = 67.19 ppm). For 1H NMR, the residual HDO peak can be used as a secondary reference, though its chemical shift is temperature-dependent.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
13C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of the carbon nuclei should be used for quantitative analysis. For the carbonyl carbon of carbamate, a delay of 10-20 seconds is often sufficient.
-
Number of Scans (ns): Depending on the sample concentration, 128 to 1024 scans may be required to achieve an adequate signal-to-noise ratio.
-
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Solvent Suppression: If the residual HDO signal is intense and obscures other signals, a solvent suppression technique (e.g., presaturation) may be necessary.
-
Equilibrium in Aqueous Solution
In aqueous solutions, sodium carbamate exists in a dynamic equilibrium with sodium bicarbonate and sodium carbonate. This equilibrium is pH and temperature-dependent. The interconversion between these species can be rapid on the NMR timescale, potentially leading to broadened or averaged signals.
Caption: Equilibrium of sodium carbamate in aqueous solution.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the NMR analysis of a sample suspected to contain sodium carbamate.
Caption: Workflow for NMR analysis of sodium carbamate.
References
A Comparative Guide to Identifying Carbamate Functional Groups Using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of carbamate (B1207046) functional groups against other common carbonyl-containing moieties. It includes detailed experimental protocols and quantitative data to aid researchers in the accurate identification and differentiation of these functional groups in various chemical contexts.
Introduction to Carbamate Identification via FTIR
FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, creating a unique spectral fingerprint.[1] The carbamate functional group (-NHCOO-), a key structural motif in pharmaceuticals, pesticides, and polymers, possesses several distinct vibrational modes that can be identified using FTIR. This guide focuses on interpreting these spectral features to distinguish carbamates from structurally similar groups like amides, esters, and carboxylic acids.
Characteristic FTIR Absorption Bands of Carbamates
The identification of a carbamate is dependent on the presence of several key absorption bands. The precise wavenumbers can be influenced by the molecular structure, phase of the sample (solid or liquid), and hydrogen bonding.[2]
-
N-H Stretching: For primary and secondary carbamates, the N-H stretching vibration appears as a moderate to strong band in the region of 3450-3250 cm⁻¹ .[3] The presence of hydrogen bonding can cause this peak to broaden.
-
C=O (Carbonyl) Stretching: This is one of the most prominent and diagnostic peaks for carbamates. It is a strong, sharp absorption typically found between 1740 cm⁻¹ and 1680 cm⁻¹ .[3] For example, the C=O stretch for benzyl (B1604629) carbamate is observed at 1694 cm⁻¹, while for methomyl (B1676398) it appears at 1715 cm⁻¹.[3][4] The phase of the sample can shift this peak; for carbamates with an N-H group, the frequency is approximately 35 cm⁻¹ higher in the liquid phase compared to the solid phase due to the reduction of hydrogen bonding.[2]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically occurs in the range of 1390-1200 cm⁻¹ .[3]
-
C-O Stretching: Carbamates exhibit a C-O stretching band, often seen between 1250 cm⁻¹ and 1000 cm⁻¹ .[3]
-
N-H Bending: An N-H bending (deformation) vibration can be observed around 1620-1510 cm⁻¹ for primary and secondary carbamates.[3]
Comparative Analysis: Carbamates vs. Other Carbonyl Compounds
Distinguishing carbamates from other functional groups containing a carbonyl (C=O) group is critical for accurate structural elucidation. The table below summarizes the key FTIR absorption frequencies for carbamates and common alternatives.
| Functional Group | N-H / O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N / C-O Stretch (cm⁻¹) | Key Differentiating Features |
| Carbamate (R-NH-CO-OR') | 3450 - 3250 (N-H) | 1740 - 1680 | 1390 - 1200 (C-N)1250 - 1000 (C-O) | Presence of both N-H and C-O stretches in addition to the C=O band. C=O frequency is between that of esters and amides. |
| Amide (R-CO-NR'R'') | 3500 - 3100 (N-H) | 1690 - 1650 | ~1400 (C-N) | C=O stretch is at a lower frequency than carbamates due to resonance with the nitrogen lone pair.[5][6] |
| Ester (R-CO-OR') | (None) | 1750 - 1735 | 1300 - 1000 (C-O) | C=O stretch is at a higher frequency than carbamates.[5] Absence of N-H stretching bands. |
| Carboxylic Acid (R-COOH) | 3300 - 2500 (O-H, very broad) | 1760 - 1690 | 1320 - 1210 (C-O) | Extremely broad O-H stretch is the most characteristic feature, often overlapping other peaks.[7] |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.
1. Instrument and Sample Preparation:
- Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
- Prepare the sample. For solids, a small amount of powder is sufficient. For liquids, a single drop is adequate.
2. Background Spectrum Collection:
- With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
3. Sample Spectrum Collection:
- Place the sample directly onto the ATR crystal, ensuring complete contact. For solid samples, apply pressure using the built-in clamp to ensure good contact.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
4. Data Processing and Analysis:
- The software will automatically subtract the background spectrum from the sample spectrum.
- Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
- Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
- Compare the observed peak positions with the reference values in the comparison table to identify the functional groups present.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for identifying a carbamate functional group from an FTIR spectrum.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Sodium Carbamate and Ammonium Carbamate as CO₂ Donors for Researchers
For researchers, scientists, and drug development professionals seeking effective and controllable sources of carbon dioxide (CO₂), both sodium carbamate (B1207046) and ammonium (B1175870) carbamate present viable but distinct options. This guide provides a comprehensive comparison of their performance as CO₂ donors, supported by available experimental data, detailed methodologies, and relevant biological context.
This document aims to assist in the selection of the appropriate CO₂ donor for specific research applications by objectively presenting their chemical properties, CO₂ release kinetics, and practical considerations for their use in experimental settings.
Executive Summary
| Feature | Sodium Carbamate (Na(NH₂COO)) | Ammonium Carbamate (NH₄(NH₂COO)) |
| Molar Mass | 83.02 g/mol | 78.07 g/mol |
| CO₂ Content (w/w) | ~53% | ~56% |
| Decomposition Products | Sodium Oxide (Na₂O), CO₂, Ammonia (B1221849) (NH₃) | Ammonia (NH₃), CO₂ |
| Decomposition Onset | Higher temperatures required | Decomposes at lower temperatures (~60°C) |
| Byproducts | Solid sodium oxide residue | Gaseous ammonia |
| Solubility | Soluble in water | Very soluble in water, soluble in ethanol |
| Primary Applications | Less common as a direct CO₂ donor | Urea synthesis, CO₂ capture |
Performance as CO₂ Donors: A Comparative Analysis
The efficacy of a CO₂ donor is primarily determined by its decomposition kinetics, the total yield of CO₂, and the nature of its byproducts. While direct comparative studies under identical conditions are limited, analysis of their individual thermal decomposition characteristics provides valuable insights.
CO₂ Release Kinetics
Ammonium Carbamate is known for its relatively low thermal stability, readily decomposing into ammonia and carbon dioxide upon gentle heating. The decomposition is a reversible process, and the equilibrium can be shifted by temperature and pressure.[1] Studies on its thermal decomposition show that it begins to release CO₂ and ammonia at temperatures as low as 60°C.[2] The kinetics of this decomposition have been studied, revealing a complex process that can be influenced by factors such as heating rate and the presence of other substances.[3]
Sodium Carbamate , in contrast, is expected to be more thermally stable due to the stronger ionic bond between the sodium cation and the carbamate anion. While specific kinetic data for the direct thermal decomposition of sodium carbamate to release CO₂ is not extensively available in the literature, it is synthesized from sodium chloride and carbon dioxide in liquid ammonia.[4] Its decomposition would likely require significantly higher temperatures compared to ammonium carbamate, and would yield sodium oxide as a solid byproduct in addition to gaseous CO₂ and ammonia.
Theoretical CO₂ Yield
On a weight-for-weight basis, both compounds offer a high theoretical yield of CO₂.
-
Ammonium Carbamate: With a molar mass of 78.07 g/mol , it contains approximately 56% CO₂ by mass.
-
Sodium Carbamate: With a molar mass of 83.02 g/mol , it contains approximately 53% CO₂ by mass.
While the theoretical yields are comparable, the practical yield will depend on the efficiency of the decomposition reaction and the experimental setup for capturing the released CO₂.
Experimental Protocols
For researchers intending to use these compounds as CO₂ donors, the following experimental protocols provide a starting point.
General Experimental Setup for CO₂ Generation and Measurement
A typical setup for the controlled generation and measurement of CO₂ from a solid precursor involves a reaction flask, a heating system, a gas flow controller, and a CO₂ detection system.
Protocol 1: CO₂ Generation from Ammonium Carbamate
Objective: To generate a controlled stream of CO₂ and NH₃ gas from the thermal decomposition of ammonium carbamate.
Materials:
-
Ammonium carbamate
-
Reaction flask (e.g., a three-necked round-bottom flask)
-
Heating mantle with temperature controller
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Mass flow controller
-
Condenser (optional, for ammonia removal)
-
Gas washing bottle with a suitable acid (e.g., dilute sulfuric acid) for ammonia trapping (optional)
-
CO₂ sensor or gas chromatograph
Procedure:
-
Place a known mass of ammonium carbamate into the reaction flask.
-
Assemble the apparatus, ensuring all connections are gas-tight.
-
Start the flow of the inert carrier gas at a controlled rate through the flask to sweep the evolved gases to the detection system.
-
Gradually heat the reaction flask to the desired decomposition temperature (e.g., starting from 60°C).
-
Monitor the concentration of CO₂ in the outlet gas stream using the CO₂ sensor or gas chromatograph.
-
If desired, pass the gas stream through a condenser and/or an acid trap to remove ammonia before CO₂ detection.
Protocol 2: Thermogravimetric Analysis (TGA) of Carbamate Decomposition
Objective: To determine the thermal stability and CO₂ release profile of sodium carbamate or ammonium carbamate.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sodium carbamate or ammonium carbamate sample
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the carbamate into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas to remove air.
-
Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 500°C).
-
Record the mass loss of the sample as a function of temperature. The mass loss corresponding to the release of CO₂ can be used to determine the decomposition temperature and kinetics.
CO₂ in Cellular Signaling: Biological Context
The delivery of CO₂ to biological systems can have significant effects on cellular signaling pathways. CO₂ is not merely a metabolic byproduct but also a signaling molecule that can influence a variety of cellular processes, often through changes in intracellular pH and direct molecular interactions.[7][8][9]
Key signaling hubs influenced by CO₂ levels include:
-
Intracellular pH regulation: The hydration of CO₂ to carbonic acid, often catalyzed by carbonic anhydrases, leads to a decrease in intracellular pH, which can modulate the activity of various enzymes and ion channels.[9]
-
Mitochondrial function: Elevated CO₂ can impact mitochondrial respiration and the production of reactive oxygen species (ROS).
-
Gene expression: Changes in CO₂ levels can influence the activity of transcription factors, leading to alterations in gene expression.[7]
The choice of a CO₂ donor for biological experiments will depend on the desired rate of CO₂ release and the tolerance of the system to the byproducts. The gaseous ammonia produced from ammonium carbamate may have its own biological effects and could potentially buffer the pH change, while the solid residue from sodium carbamate would need to be considered in the experimental design.
Conclusion
Both sodium carbamate and ammonium carbamate have the potential to serve as solid-state CO₂ donors for research applications.
-
Ammonium carbamate is a well-characterized compound that releases CO₂ at relatively low temperatures, making it suitable for applications where gentle heating is preferred. However, the co-release of ammonia is a critical factor to consider due to its potential biological and chemical reactivity.
-
Sodium carbamate , while less studied as a direct CO₂ donor, likely offers greater thermal stability, potentially allowing for more controlled release at higher temperatures. The formation of a solid sodium oxide byproduct is a key difference from ammonium carbamate.
The selection between these two compounds will ultimately depend on the specific requirements of the experiment, including the desired CO₂ release profile, temperature constraints, and the sensitivity of the system to the respective byproducts. Further direct comparative studies are warranted to fully elucidate the performance differences between these two CO₂ donors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. ppor.az [ppor.az]
- 4. US2003378A - Production and recovery of sodium carbamate and ammonium chloride - Google Patents [patents.google.com]
- 5. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. Solubility of Metal Precursors in Supercritical CO2: Measurements and Correlations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sodium Carbamate Purity: A Comparative Guide to Titrimetric Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. Sodium carbamate (B1207046), a compound with applications in various chemical syntheses, requires accurate purity assessment. This guide provides a comprehensive comparison of titrimetric analysis for the validation of sodium carbamate purity against other analytical techniques, supported by detailed experimental protocols and data.
Titrimetric Analysis: A Classic Approach
Titrimetric analysis, a long-established quantitative chemical analysis method, offers a robust and cost-effective way to determine the purity of sodium carbamate. The proposed method is a back-titration, which is well-suited for analyzing substances that are volatile or sparingly soluble, or when the endpoint of a direct titration is difficult to observe.
Principle of Back-Titration for Sodium Carbamate
Sodium carbamate is the salt of a weak acid (carbamic acid) and a strong base (sodium hydroxide), making its solution alkaline. It is also susceptible to hydrolysis, decomposing into sodium carbonate and ammonia, which are also alkaline. A direct titration with a strong acid might be complicated by the presence of these multiple basic species and the potential for the equilibrium to shift during the titration.
A back-titration approach circumvents these issues. A known excess of a strong acid (e.g., hydrochloric acid) is added to the sodium carbamate sample. This acid neutralizes the sodium carbamate and its alkaline hydrolysis products. The unreacted excess acid is then titrated with a standardized strong base (e.g., sodium hydroxide) to a clear endpoint. The amount of acid that reacted with the sodium carbamate is then calculated, from which the purity of the sample can be determined.
Comparison of Analytical Methods
While titrimetric analysis provides a reliable method for purity assessment, other techniques offer different advantages in terms of sensitivity, specificity, and the level of information they provide.
| Analytical Method | Principle | Purity Range (%) | Relative Standard Deviation (RSD) (%) | Throughput | Cost |
| Titrimetric Analysis | Acid-base neutralization and back-titration. | 95.0 - 105.0 | < 1.0 | Low to Medium | Low |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample, providing a molecular fingerprint. Can be used quantitatively with a calibration curve.[1][2][3][4] | Qualitative; Quantitative with calibration (e.g., 90-110%) | 1 - 5 | High | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.[1][5] | > 95 | < 1.0 | Low | High |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. Requires derivatization for carbamates without a UV chromophore.[6] | Wide range, including trace analysis | < 2.0 | High | High |
Experimental Protocols
Titrimetric Analysis of Sodium Carbamate Purity (Proposed Back-Titration Method)
1. Reagents and Solutions:
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M standardized solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
2. Procedure:
-
Accurately weigh approximately 0.5 g of the sodium carbamate sample into a 250 mL Erlenmeyer flask.
-
Add 50.00 mL of 0.1 M standardized HCl to the flask. Swirl gently to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess HCl with 0.1 M standardized NaOH until the solution turns from colorless to a faint, persistent pink color.
-
Record the volume of NaOH used.
-
Perform a blank titration by titrating 50.00 mL of the 0.1 M HCl with the 0.1 M NaOH to the same endpoint. Record the volume of NaOH used for the blank.
3. Calculation of Purity: The purity of sodium carbamate is calculated using the following formula:
Purity (%) = [((V_blank - V_sample) * M_NaOH * Molar Mass_NaCarbamate) / (Weight_sample)] * 100
Where:
-
V_blank = volume of NaOH used in the blank titration (mL)
-
V_sample = volume of NaOH used in the sample titration (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
Molar Mass_NaCarbamate = Molar mass of sodium carbamate (83.02 g/mol )
-
Weight_sample = Weight of the sodium carbamate sample (g)
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the titrimetric analysis of sodium carbamate purity.
Caption: Comparison of analytical methods for sodium carbamate purity validation.
Conclusion
The choice of analytical method for validating sodium carbamate purity depends on the specific requirements of the laboratory, including the desired accuracy and precision, sample throughput, and available instrumentation. Titrimetric analysis stands out as a highly accurate, precise, and cost-effective method suitable for routine quality control. For applications requiring detailed structural information or the identification of unknown impurities, spectroscopic and chromatographic methods offer powerful alternatives. By understanding the principles and limitations of each technique, researchers can select the most appropriate method to ensure the quality and reliability of their work.
References
- 1. CN106458586A - Method for quantifying the amount of ammonium bicarbonate in a solid sample of ammonium carbamate - Google Patents [patents.google.com]
- 2. Quantitative Analysis of Sodium Carbonate and Sodium Bicarbonate in Solid Mixtures Using Fourier Transform Infrared Spectroscopy (FT-IR) | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of sodium carbonate and sodium bicarbonate in solid mixtures using Fourier transform infrared spectroscopy (FT-IR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Carbamoylation Agents for Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a carbamoyl (B1232498) moiety is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The resulting carbamates are key structural motifs found in a wide array of biologically active molecules. The choice of carbamoylation agent is a critical decision that significantly influences reaction efficiency, substrate scope, safety, and overall yield. This guide provides an objective comparison of common carbamoylation agents, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic needs.
Comparative Performance of Carbamoylation Agents
The selection of a carbamoylation agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of various agents across different amine substrates, offering a direct comparison of their efficacy.
| Carbamoylation Method | Carbamoylation Agent(s) | Substrate Type(s) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Isocyanate-based | Isocyanates (e.g., methyl isocyanate) | Primary & Secondary Amines, Alcohols | High | High reactivity, often leading to high yields. | Highly toxic and hazardous reagents, requiring careful handling.[1][2] |
| Isocyanate Alternatives | Carbamoylimidazolium salts | Amines, Thiols, Alcohols, Carboxylic Acids | High | Safe and easy to handle, efficient for a broad range of nucleophiles, often high purity without chromatography.[3][4] | May require synthesis of the reagent itself. |
| Chloroformate-based | Alkyl/Aryl Chloroformates (e.g., benzyl (B1604629) chloroformate) | Primary & Secondary Amines | Good to High | Readily available and versatile reagents. | Generates stoichiometric amounts of HCl as a byproduct, often requiring excess base.[1][2] |
| Carbonate-based | Dialkyl Carbonates (e.g., dimethyl carbonate) | Primary & Secondary Amines | Moderate to High | Phosgene-free and safer alternative to chloroformates.[5] | May require a catalyst and higher temperatures.[6] |
| Carbon Dioxide-based | Carbon Dioxide (CO2), a base (e.g., DBU), and an alkyl halide | Primary & Secondary Amines | Good to Excellent | Utilizes a readily available, inexpensive, and non-toxic C1 source.[1][2] | Can require high pressure and temperature, and a suitable catalyst system.[1][2] |
| Transcarbamoylation | Phenyl carbamate (B1207046), Urea | Alcohols & Amines | Good to Excellent | Tin-catalyzed methods show high yields for alcohols; Indium triflate-catalyzed methods use eco-friendly urea.[3] | May require metal catalysts. |
| Photoredox-Catalyzed | Oxamic acid derivatives, 4-amido Hantzsch ester derivatives | Heterocycles, Imines | 55-89 | Mild reaction conditions suitable for functionalizing complex molecules.[3][7] | Requires a photocatalyst and light source. |
| Acid-Promoted C-H Carbamoylation | Isocyanide, Perchloric acid | Quinoxalin-2(1H)-ones | 78-92 | Metal-free, environmentally friendly (uses water as a solvent).[3][8] | Substrate scope may be limited. |
Experimental Protocols
Detailed methodologies for key carbamoylation techniques are provided below to facilitate their implementation in a laboratory setting.
Carbamoylation using Carbamoylimidazolium Salts
This protocol is a general procedure adapted from the work of Grzyb et al. and is suitable for a wide range of nucleophiles.[4]
Materials:
-
Amine, thiol, alcohol, or carboxylic acid (1.0 equiv)
-
N,N'-Disubstituted carbamoylimidazolium salt (1.05 equiv)
-
Base (e.g., triethylamine, if the nucleophile is an ammonium (B1175870) salt) (1.1 equiv)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the nucleophile in the chosen solvent in a reaction vessel.
-
If the nucleophile is an ammonium salt, add the base to the solution.
-
Add the carbamoylimidazolium salt to the solution.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by a simple aqueous workup, followed by extraction with an organic solvent and removal of the solvent in vacuo.
Continuous-Flow Carbamate Synthesis from CO2 and Amines
This protocol is based on a continuous-flow methodology for the utilization of CO2 in carbamate synthesis.[1][2]
Materials:
-
Amine (1.0 equiv)
-
Alkyl bromide (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Acetonitrile (solvent)
-
Carbon Dioxide (CO2)
Procedure:
-
Prepare a solution of the amine, alkyl bromide, and DBU in acetonitrile.
-
Set up a continuous-flow reactor system (e.g., Vapourtec E-series) with a coil reactor (e.g., 10 mL).
-
Heat the reactor to the desired temperature (e.g., 70 °C).
-
Introduce the reactant solution and CO2 into the flow reactor.
-
The reaction mixture is collected at the outlet of the reactor. The desired carbamate is typically obtained in good to excellent yields after a residence time of around 50 minutes.[1][2]
Tin-Catalyzed Transcarbamoylation
This protocol is adapted from the work of Ichikawa and colleagues for the carbamoylation of alcohols.[3]
Materials:
-
Alcohol (1.0 equiv)
-
Phenyl carbamate (1.5 equiv)
-
Dibutyltin (B87310) maleate (B1232345) (3.0 mol%)
-
Toluene (B28343) (solvent)
Procedure:
-
Prepare a solution of the alcohol, phenyl carbamate, and dibutyltin maleate in toluene in a reaction vessel.
-
Heat the mixture to 90 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography.
Visualizing the Synthesis and Logic
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for amine carbamoylation.
Caption: Decision tree for carbamoylation agent selection.
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Carbonate and Sodium Carbamate for Carbon Dioxide Capture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficiency of sodium carbonate (Na₂CO₃) and sodium carbamate (B1207046) (NaO₂CNH₂) in capturing carbon dioxide (CO₂). While extensive research has been conducted on sodium carbonate, data on the direct use of solid sodium carbamate as a primary sorbent for CO₂ capture is notably limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of sodium carbonate's performance, supported by experimental data, and discusses the role of carbamates in CO₂ capture to provide a theoretical context for comparison.
I. Overview of CO₂ Capture Mechanisms
Sodium Carbonate: The capture of CO₂ by sodium carbonate is a well-understood chemical absorption process. In the presence of water, sodium carbonate reacts with CO₂ to form sodium bicarbonate. This reaction is reversible, allowing for the regeneration of the sodium carbonate sorbent through the application of heat, which releases the captured CO₂.
Sodium Carbamate: Carbamates are typically formed as intermediate species in amine-based CO₂ scrubbing processes, where an amine reacts with CO₂. While sodium carbamate can be synthesized, its direct application as a solid sorbent for CO₂ capture has not been extensively studied. The comparison in this guide is therefore based on the established performance of sodium carbonate and the general chemistry of carbamate formation.
II. Quantitative Performance Data
The following tables summarize key performance indicators for sodium carbonate-based sorbents in CO₂ capture, based on experimental data from various studies. Due to the lack of available data for solid sodium carbamate, a direct quantitative comparison is not possible at this time.
Table 1: CO₂ Sorption Capacity of Sodium Carbonate Sorbents
| Sorbent Formulation | Temperature (°C) | CO₂ Concentration | Sorption Capacity (mg CO₂/g sorbent) | Reference |
| Hydrated Na₂CO₃ (30 wt% water) | 30 | Pure CO₂ | 282 | [1] |
| Na₂CO₃ supported on γ-Al₂O₃ | 50 | Not Specified | 39.2 | [2] |
| Na₂CO₃ calcined from NaHCO₃ | 60 | 15% CO₂, 15% H₂O | ~160 (calculated from 72.87% conversion) | [3] |
| Na₂CO₃/Al₂O₃ | 60 | 15% CO₂, 15% H₂O | ~187 (calculated from >85% conversion) | [3] |
Table 2: Kinetic Performance of Sodium Carbonate Sorbents
| Sorbent Formulation | Temperature (°C) | Time to 90% Saturation (t₉₀) | Reference |
| Hydrated Na₂CO₃ (30 wt% water) | 30 | 16 minutes | [1] |
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sorbent performance. The following sections describe common experimental protocols used to evaluate CO₂ capture efficiency.
Thermogravimetric Analysis (TGA)
Objective: To determine the CO₂ adsorption capacity and study the kinetics of the reaction by measuring the change in mass of the sorbent as it is exposed to a CO₂-containing gas stream under controlled temperature and atmospheric conditions.
Methodology:
-
A small, precisely weighed sample of the sorbent (typically 5-20 mg) is placed in a crucible within the TGA instrument.[4]
-
The sample is pre-treated by heating it under an inert gas flow (e.g., Nitrogen) to a specific temperature to remove any pre-adsorbed species.[5]
-
The temperature is then adjusted to the desired adsorption temperature.
-
The gas flow is switched to a mixture containing a known concentration of CO₂ (and often water vapor to simulate flue gas conditions).
-
The change in sample mass is recorded over time until it stabilizes, indicating that the sorbent is saturated with CO₂.[6]
-
The CO₂ adsorption capacity is calculated from the mass gain of the sample.
-
For regeneration studies, the gas is switched back to an inert gas, and the temperature is increased to the regeneration temperature to observe the mass loss corresponding to the release of CO₂.[5][7]
Fixed-Bed Reactor (Breakthrough Analysis)
Objective: To evaluate the dynamic CO₂ adsorption capacity and breakthrough characteristics of a sorbent under continuous flow conditions, simulating an industrial application.
Methodology:
-
A packed bed of the sorbent material is prepared in a column of known dimensions.
-
The bed is pre-treated with an inert gas at a specific temperature.
-
A gas mixture with a constant CO₂ concentration and flow rate is then passed through the packed bed.[8]
-
The concentration of CO₂ at the outlet of the column is continuously monitored using a gas analyzer.
-
The "breakthrough curve" is generated by plotting the ratio of the outlet CO₂ concentration to the inlet CO₂ concentration (C/C₀) against time.[9]
-
The breakthrough point is the time at which the outlet CO₂ concentration starts to significantly increase, and the saturation point is when the outlet concentration equals the inlet concentration.
-
The total adsorption capacity can be calculated by integrating the area above the breakthrough curve.[8]
Volumetric Adsorption Analysis
Objective: To measure the amount of CO₂ adsorbed by a solid sorbent by monitoring pressure changes in a calibrated volume at a constant temperature.
Methodology:
-
A known mass of the sorbent is placed in a sample tube of a known volume.
-
The sample is degassed under vacuum at an elevated temperature to remove any adsorbed contaminants.[10]
-
The sample tube is then cooled or heated to the desired adsorption temperature.
-
A known quantity of CO₂ gas is introduced into a manifold of a known volume.
-
The valve connecting the manifold to the sample tube is opened, allowing the CO₂ to expand into the sample tube and adsorb onto the sorbent.
-
The pressure is allowed to equilibrate, and the final pressure is recorded.
-
The amount of CO₂ adsorbed is calculated from the pressure difference, the known volumes of the manifold and sample tube, and the temperature, using the ideal gas law or a more suitable equation of state.[10][11]
-
This process is repeated at different pressures to generate an adsorption isotherm.[11][12]
IV. Visualizing the Processes
The following diagrams illustrate the chemical reaction pathway for CO₂ capture by sodium carbonate and a typical experimental workflow for evaluating sorbent performance.
References
- 1. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough curve investigation for analysing effectiveness of CO<sub>2</sub> adsorption using K<sub>2</sub>CO<sub>3</sub> in fixed bed column - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to LC-MS Methods for the Analysis of Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive determination of carbamate (B1207046) derivatives is crucial across various fields, including environmental monitoring, food safety, and pharmaceutical development, due to their widespread use as pesticides and their potential as therapeutic agents.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this analysis, offering high selectivity and sensitivity.[3] This guide provides an objective comparison of various LC-MS methods, supported by experimental data, to aid in method selection and development.
Methodology Comparison: LC-MS/MS vs. HPLC with Post-Column Derivatization
Traditionally, High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection has been a common method for carbamate analysis.[4] However, LC-tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of speed, sensitivity, and simplicity.[5]
| Feature | HPLC with Post-Column Derivatization | LC-MS/MS |
| Principle | Chromatographic separation followed by a chemical reaction to produce a fluorescent derivative for detection.[4] | Chromatographic separation followed by mass analysis of the parent molecule and its fragments.[3] |
| Speed | Time-consuming due to the derivatization step.[5] | Rapid analysis with short retention times.[5] |
| Sensitivity | High sensitivity with fluorescence detection.[4] | Generally higher sensitivity and selectivity, especially in complex matrices.[6] |
| Selectivity | Good, but can be prone to interferences. | Excellent, based on the mass-to-charge ratio of the parent and product ions (MRM).[3] |
| Ease of Use | More complex due to the need for a post-column reactor and derivatizing reagents.[5] | Simpler and more direct analysis.[5] |
| Cost | Reagent costs can be significant.[5] | Higher initial instrument cost, but lower consumable costs per sample. |
Performance Characteristics of LC-MS/MS Methods
The performance of LC-MS/MS methods for carbamate analysis is typically evaluated based on linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data from various validated methods.
| Parameter | Typical Performance for Carbamate Analysis | Reference |
| Linearity (r²) | > 0.99 | [2][7] |
| Limit of Detection (LOD) | 0.05 - 2.0 µg/kg | [3][8] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/kg | [2][3][8] |
| Accuracy (Recovery) | 70 - 120% | [2][3][8][9] |
| Precision (%RSD) | < 15% | [2][3][8][10] |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues, including carbamates, from various food matrices.[3][6]
Protocol:
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6][8]
-
Extraction: Add 15 mL of acetonitrile (B52724) (with or without 1% acetic acid).[4][6]
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[6]
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge. Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) for LC-MS/MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is commonly used.[3][8]
LC Parameters:
-
Column: A reversed-phase C18 column is frequently employed for the separation of carbamates.[3][10]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typical.[10][11]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[12]
-
Injection Volume: 3 - 10 µL.[4]
-
Column Temperature: Maintained around 40 °C.[11]
MS/MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for carbamate analysis.[4][12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[3] It involves monitoring a specific precursor ion to product ion transition for each analyte.[3]
-
Gas Temperatures and Flow Rates: Nebulizing and drying gas temperatures and flow rates are optimized to ensure efficient desolvation and ionization.[11]
Visualizations
Caption: General experimental workflow for the analysis of carbamate derivatives using LC-MS/MS.
Caption: Principle of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Kinetic Analysis of Carbamate Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of carbamate (B1207046) formation from various amine precursors is crucial for applications ranging from CO2 capture to the design of prodrugs and therapeutic agents. This guide provides an objective comparison of carbamate formation kinetics from different amine precursors, supported by experimental data and detailed methodologies.
The reaction between an amine and carbon dioxide to form a carbamate is a fundamental process with significant implications in both industrial and biological contexts. The rate of this reaction is highly dependent on the structure of the amine precursor, with primary and secondary amines generally exhibiting faster kinetics than sterically hindered or aromatic amines.[1][2] The reaction mechanism typically involves the nucleophilic attack of the amine on the carbon atom of CO2, forming a zwitterionic intermediate that is subsequently deprotonated by a base, which can be another amine molecule.[3][4]
Comparative Kinetic Data
The following table summarizes the second-order rate constants (k) for carbamate formation from various amine precursors. These values provide a quantitative comparison of the reactivity of different amines towards carbon dioxide. The data has been compiled from various studies employing techniques such as stopped-flow spectroscopy and nuclear magnetic resonance (NMR).
| Amine Precursor | Amine Type | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Solvent/Medium | Reference |
| Monoethanolamine (MEA) | Primary | 7500 | 25 | Aqueous | [5] |
| Diethanolamine (DEA) | Secondary | 1200 | 25 | Aqueous | [6] |
| Glycine | Primary (Amino Acid) | 4300 | 25 | Aqueous | [3] |
| Benzylamine | Primary | Varies with pH | 10 | Aqueous | [7] |
| Piperidine | Secondary | - | - | - | [1] |
| Morpholine | Secondary | - | - | - | [1] |
| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | Sterically Hindered Primary | Low carbamate stability | 25 | Aqueous | [1] |
Note: The rate constants can be influenced by factors such as pH, temperature, and solvent composition. Direct comparison should be made with caution, considering the specific experimental conditions. For instance, the rate of carbamate formation generally increases with temperature.[6]
Reaction Mechanisms and Experimental Workflow
The formation of carbamates from primary and secondary amines in the presence of carbon dioxide proceeds through a well-established mechanism. The initial nucleophilic attack of the amine on CO2 forms a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which can be another amine molecule or a hydroxide (B78521) ion, to yield the carbamate and the protonated base.
A typical experimental workflow to determine the kinetics of carbamate formation involves preparing the amine solution, introducing CO2, and monitoring the reaction progress over time using a suitable analytical technique.
Experimental Protocols
Accurate kinetic analysis of carbamate formation relies on precise experimental methodologies. The following are detailed protocols for commonly used techniques.
Stopped-Flow Spectrophotometry
This technique is suitable for rapid reactions and allows for the determination of initial reaction rates.
-
Apparatus: Stopped-flow spectrophotometer.
-
Methodology:
-
Prepare a solution of the amine precursor in a suitable buffer at a known concentration and pH.
-
Prepare a second solution saturated with CO2 in the same buffer.
-
Load the two solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance at a specific wavelength corresponding to the formation of the carbamate or a pH indicator over time.
-
The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot.
-
Repeat the experiment with varying concentrations of the amine and CO2 to determine the reaction order and the rate constant.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for monitoring the concentrations of reactants and products over time, providing detailed kinetic information.[5][8]
-
Apparatus: High-resolution NMR spectrometer.
-
Methodology:
-
Prepare a solution of the amine precursor in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Record an initial NMR spectrum to identify the chemical shifts of the amine protons.
-
Introduce a known amount of CO2 into the NMR tube, often as a bicarbonate or by bubbling CO2 gas.
-
Acquire a series of ¹H NMR spectra at specific time intervals.
-
Integrate the signals corresponding to the amine and the carbamate protons to determine their relative concentrations at each time point.
-
Plot the concentration of the carbamate as a function of time and fit the data to an appropriate rate law to determine the rate constant.[1]
-
Factors Influencing Carbamate Formation Kinetics
Several factors can significantly impact the rate of carbamate formation:
-
Amine Structure: Primary amines generally react faster than secondary amines due to less steric hindrance.[1] The basicity of the amine also plays a role, with more basic amines often exhibiting faster reaction rates.[9][10]
-
Steric Hindrance: Bulky substituents on or near the amine nitrogen can sterically hinder the approach of CO2, leading to slower reaction rates. This is particularly evident in sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP).[1]
-
pH: The concentration of the free amine, which is the reactive species, is pH-dependent. At low pH, the amine is protonated and unreactive towards CO2. As the pH increases, the concentration of the free amine increases, leading to a faster reaction rate up to a certain point.[5][8]
-
Temperature: As with most chemical reactions, the rate of carbamate formation increases with temperature.[6] However, the stability of the resulting carbamate can decrease at higher temperatures.
-
Solvent: The polarity and protic nature of the solvent can influence the reaction rate by stabilizing the zwitterionic intermediate and facilitating proton transfer.[2]
This guide provides a foundational understanding of the kinetic analysis of carbamate formation. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
comparative cost-benefit analysis of different carbamate synthesis routes
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process, given their prevalence in pharmaceuticals, agrochemicals, and polymers.[1] The selection of a synthetic route is a critical decision that influences not only the yield and purity of the final product but also the overall cost, safety, and environmental impact of the process. This guide provides a comparative analysis of four prominent carbamate (B1207046) synthesis methodologies: the traditional phosgene-based route and three greener alternatives employing dimethyl carbonate (DDC), carbon dioxide (CO2), and oxidative carbonylation.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters for each synthesis route, offering a basis for objective comparison.
| Parameter | Phosgene (B1210022) Route | Dimethyl Carbonate (DDC) Route | Carbon Dioxide (CO2) Route | Oxidative Carbonylation Route |
| Typical Yield | >90% | 70-98% | 45-97% | ~90% |
| Reaction Temperature | 0-80°C | 90-180°C | 25-150°C | 100-150°C |
| Reaction Pressure | Atmospheric | Atmospheric to moderate | Atmospheric to 5 MPa | 1-5 MPa (CO) |
| Reaction Time | 1-16 hours | 0.5-24 hours | 1-24 hours | 1-24 hours |
| Key Reagents | Phosgene (or equivalent), Alcohol/Amine, Base | Dimethyl Carbonate, Amine, Catalyst (optional) | CO2, Amine, Alcohol/Alkyl Halide, Base/Catalyst | CO, Alcohol, Amine, Oxidant, Catalyst (e.g., Pd, Rh) |
| Cost of Carbon Source | High (due to toxicity and handling) | Moderate | Low | Moderate |
| Safety Concerns | Extreme (highly toxic phosgene) | Low (flammable liquid) | Low (requires pressure) | High (toxic CO gas, requires pressure) |
| Key Byproducts | HCl, Salts | Methanol (B129727) | Water, Salts | Water, Oxidant residue |
| Atom Economy | Moderate | High | High | Moderate to High |
| E-Factor | High | Low | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Phosgene-Based Synthesis of Ethyl Phenylcarbamate
This traditional method involves the reaction of an alcohol with phosgene to form a chloroformate, which then reacts with an amine.
Materials:
-
Phenol (B47542) (1.0 eq)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Aniline (B41778) (1.0 eq)
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Dry Toluene (B28343)
Procedure:
-
A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
The solution is cooled in an ice bath, and phosgene is bubbled through the solution (or triphosgene (B27547) is added portion-wise). The reaction is highly exothermic and produces HCl gas, which should be neutralized.
-
After the formation of phenyl chloroformate is complete (monitored by TLC or GC), the excess phosgene is removed by purging with nitrogen.
-
A solution of aniline and triethylamine in dry toluene is added dropwise to the reaction mixture at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl phenylcarbamate.
-
The product can be further purified by recrystallization or column chromatography.
Dimethyl Carbonate (DDC) Route to Methyl N-Phenylcarbamate
This phosgene-free method utilizes DDC as a less hazardous carbonyl source.
Materials:
-
Aniline (1.0 eq)
-
Dimethyl Carbonate (DDC) (can be used in excess as both reagent and solvent)
-
Catalyst (e.g., zinc acetate, ionic liquid) (optional)
Procedure:
-
Aniline and a significant excess of dimethyl carbonate are charged into a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
A catalyst, such as zinc acetate, can be added to improve the reaction rate.[2]
-
The reaction mixture is heated to reflux (typically around 90°C) and stirred for several hours (0.5-5 hours).[2] The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the excess dimethyl carbonate and the methanol byproduct are removed by distillation.
-
The remaining crude product, methyl N-phenylcarbamate, can be purified by recrystallization or vacuum distillation. For many aliphatic amines, yields can be greater than 98%.[2]
Carbon Dioxide (CO2) Based Synthesis of Butyl N-Phenylcarbamate
This green chemistry approach utilizes CO2 as an abundant, non-toxic C1 source.[3]
Materials:
-
Aniline (1.0 eq)
-
Butyl bromide (2.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Carbon Dioxide (CO2)
-
Acetonitrile (B52724) (solvent)
Procedure:
-
A continuous-flow setup with a coil reactor is used.[4]
-
A solution of aniline, butyl bromide, and DBU in acetonitrile is prepared.[4]
-
The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with CO2 (e.g., 3 bar).[3][4]
-
The solution of reactants is pumped through the heated coil reactor at a specific flow rate.[4]
-
CO2 is simultaneously flowed through the reactor.[4]
-
The output from the reactor is collected. The solvent and excess reagents can be removed under reduced pressure.
-
The resulting butyl N-phenylcarbamate can be purified if necessary, though this method often provides the desired product in high purity.[3] Yields can range from 45% to 92%.[3]
Oxidative Carbonylation Synthesis of Ethyl Phenylcarbamate
This method involves the use of carbon monoxide and an oxidant, catalyzed by a transition metal.
Materials:
-
Aniline
-
Carbon Monoxide (CO)
-
Ethanol (solvent and reagent)
-
Palladium catalyst (e.g., Pd/C) or Rhodium catalyst
-
Promoter (e.g., NaI)
-
Oxidant (e.g., air or pure oxygen)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
The autoclave is sealed, purged with carbon monoxide, and then pressurized with a mixture of CO and an oxidant (e.g., air).
-
The reaction mixture is heated to a specified temperature (e.g., 100-150°C) and stirred for several hours.
-
After cooling to room temperature, the autoclave is carefully depressurized in a well-ventilated fume hood.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl phenylcarbamate.[1]
-
The product can be purified by column chromatography.[1]
Mandatory Visualization
Caption: A logical workflow of the four primary carbamate synthesis routes.
Caption: High-level experimental workflows for different carbamate synthesis routes.
Cost-Benefit Analysis
The choice of a carbamate synthesis route is a multifaceted decision that extends beyond simple reaction yield. A thorough cost-benefit analysis must consider economic, safety, and environmental factors.
Economic Considerations:
-
Phosgene Route: While often providing high yields, the initial cost of phosgene or its derivatives is significant, largely due to the stringent safety measures required for its handling and transportation. The corrosive nature of the HCl byproduct also adds to the cost of equipment and waste disposal.
-
Dimethyl Carbonate (DDC) Route: DDC is a moderately priced bulk chemical. The reaction often proceeds under milder conditions than other phosgene-free routes, potentially reducing energy costs. The primary byproduct, methanol, can often be recycled, improving the overall economics.
-
Carbon Dioxide (CO2) Route: CO2 is an inexpensive and abundant feedstock. However, this route may require catalysts and pressurized equipment, which can increase the initial capital investment. The cost-effectiveness of this route is highly dependent on the efficiency of the catalyst and the reaction conditions.
-
Oxidative Carbonylation Route: Carbon monoxide is a relatively inexpensive feedstock, but like phosgene, it is highly toxic and requires specialized handling, increasing operational costs. The use of precious metal catalysts (e.g., palladium, rhodium) can also be a significant cost factor, although catalyst recycling is often implemented in industrial processes.
Safety and Environmental Impact:
-
Phosgene Route: This is by far the most hazardous route. Phosgene is a highly toxic and corrosive gas, and its use is strictly regulated. The generation of stoichiometric amounts of HCl waste is a significant environmental drawback.
-
Dimethyl Carbonate (DDC) Route: DDC is considered a green reagent. It is biodegradable and has low toxicity. The main byproduct, methanol, is also readily biodegradable. This route offers a significant improvement in safety and environmental impact compared to the phosgene method.
-
Carbon Dioxide (CO2) Route: This route is the most environmentally benign in terms of the carbon source, as it utilizes a greenhouse gas. The primary byproduct is often water. The main safety consideration is the need for pressurized reaction systems.
-
Oxidative Carbonylation Route: The primary safety concern is the high toxicity of carbon monoxide. The use of heavy metal catalysts can also pose environmental risks if not properly contained and recycled.
Green Chemistry Metrics:
-
Atom Economy: The DDC and CO2 routes generally exhibit higher atom economy as a larger proportion of the atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor): The phosgene route has a very high E-factor due to the large amount of waste generated (HCl and salts). The greener alternatives have significantly lower E-factors.
-
Process Mass Intensity (PMI): Similar to the E-factor, the PMI for the phosgene route is unfavorable. The DDC and CO2 routes offer substantial improvements in PMI by reducing waste and the use of excess reagents.
Conclusion
The shift away from phosgene-based carbamate synthesis is a clear and necessary progression towards a more sustainable chemical industry.[1] While the traditional method is well-understood and broadly applicable, its high toxicity and significant waste generation are major drawbacks. The greener alternatives, particularly those utilizing dimethyl carbonate and carbon dioxide, offer significant improvements in terms of safety, environmental impact, and atom economy.[1] The DDC route provides a favorable balance of being phosgene-free while often proceeding under milder conditions than CO2-based methods.[1] Oxidative carbonylation also presents a viable alternative, but the reliance on toxic carbon monoxide and often precious metal catalysts requires careful consideration.[1]
The optimal synthesis route will ultimately depend on a variety of factors, including the specific carbamate target, the scale of the reaction, available infrastructure, and the prioritization of cost, safety, and environmental performance. By carefully evaluating these factors and utilizing green chemistry principles, researchers and chemical manufacturers can make more informed decisions that benefit both their products and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1209346C - Production of carbaminate by amine reacted with dimethyl ester carbonate - Google Patents [patents.google.com]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carbamate Hydrolysis: Mechanisms and Validation Across pH Conditions
For Researchers, Scientists, and Drug Development Professionals
The stability of the carbamate (B1207046) functional group is a critical parameter in the design and development of pharmaceuticals, agrochemicals, and other bioactive molecules. Understanding its hydrolysis under various pH conditions is paramount for predicting efficacy, bioavailability, and environmental fate. This guide provides an objective comparison of carbamate hydrolysis mechanisms, supported by experimental data and detailed protocols for validation.
Mechanisms of Carbamate Hydrolysis: A pH-Dependent Phenomenon
The hydrolysis of carbamates, the cleavage of the carbamate bond by water, can proceed through distinct mechanisms depending on the pH of the surrounding environment. These are broadly categorized as acid-catalyzed, neutral, and base-catalyzed hydrolysis.
Under acidic conditions (pH < 6) , the hydrolysis of carbamates is generally slow.[1] The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3] However, for many carbamates, acid-catalyzed hydrolysis is not a significant degradation pathway compared to alkaline conditions.[1]
At neutral pH (pH ≈ 7) , carbamates can undergo spontaneous hydrolysis, although the rate is typically slow. This uncatalyzed reaction involves the direct nucleophilic attack of a water molecule on the carbonyl carbon.[1] The stability of carbamates at neutral pH is highly dependent on their specific chemical structure.
Under alkaline conditions (pH > 8) , carbamate hydrolysis is significantly accelerated.[1] Two primary mechanisms are operative, largely dictated by the substitution on the carbamate nitrogen:
-
Elimination-Addition (E1cB) Mechanism: This pathway is predominant for primary and secondary carbamates (those with at least one hydrogen on the nitrogen). It involves a rapid, reversible deprotonation of the nitrogen to form a conjugate base, followed by a slower, rate-determining elimination of the leaving group to form an isocyanate intermediate. This intermediate is then rapidly attacked by water or hydroxide (B78521) ions to yield a carbamic acid, which decarboxylates to the corresponding amine and carbon dioxide.[4]
-
Bimolecular Acyl-Oxygen Cleavage (BAc2) Mechanism: For tertiary carbamates (N,N-disubstituted), the E1cB pathway is not possible due to the absence of a proton on the nitrogen. In this case, hydrolysis proceeds via a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond and release of the alcohol or phenol (B47542) leaving group.[4]
Quantitative Analysis of Carbamate Stability
The rate of carbamate hydrolysis is quantified by the observed pseudo-first-order rate constant (kobs) and the half-life (t1/2). The following table summarizes representative kinetic data for the hydrolysis of various carbamates under different pH conditions.
| Carbamate | pH | Temperature (°C) | kobs (s-1) | t1/2 | Reference |
| Carbaryl | 6 | 27 | - | 1010 days | [1] |
| 7 | 27 | - | 10.1 days | [1] | |
| 9 | 27 | - | 2.4 hours | [1] | |
| 10 | 27 | - | 14.4 minutes | [1] | |
| Monosubstituted CAE | 7.4 | 37 | - | 4 - 40 min | [5] |
| N,N-Disubstituted CAE | 7.4 | 37 | Stable | Stable | [5] |
| CUR-2GE (Carbamate Prodrug) | 1.2 | - | Resistant | Resistant | [6] |
| 4.5 | - | Resistant | Resistant | [6] | |
| 6.8 | - | Rapid Hydrolysis | - | [6] | |
| 7.4 | - | Rapid Hydrolysis | - | [6] |
CAE: Carbamamic Acid Esters CUR-2GE: A curcumin (B1669340) carbamate prodrug
Experimental Protocols for Validating Carbamate Hydrolysis
Accurate determination of carbamate hydrolysis rates requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.
Protocol 1: HPLC with UV or Fluorescence Detection
This protocol is adapted from established methods like U.S. EPA Method 531.1 and 632.1 for the analysis of carbamate pesticides.[7][8][9]
1. Preparation of Buffer Solutions and Standards:
- Prepare a series of buffer solutions with precise pH values (e.g., pH 4, 5, 7, 9, 10) using appropriate buffer systems (e.g., phosphate, borate).
- Prepare a stock solution of the carbamate of interest in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
2. Hydrolysis Experiment Setup:
- In separate, temperature-controlled reaction vessels, add a known concentration of the carbamate stock solution to each buffer solution.
- Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).
- At predetermined time intervals, withdraw an aliquot from each reaction mixture.
- Immediately quench the hydrolysis reaction by adding a strong acid (e.g., phosphoric acid) to lower the pH to a level where the carbamate is stable (typically pH < 4).[1]
3. HPLC Analysis:
- Instrument: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
- Column: A reversed-phase C8 or C18 column is typically used.[7]
- Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile (B52724) is commonly employed.[7]
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: Monitor the disappearance of the parent carbamate and the appearance of its hydrolysis products at an appropriate wavelength. For certain carbamates, post-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can enhance sensitivity and selectivity.[7][8]
4. Data Analysis:
- Plot the concentration of the carbamate against time for each pH value.
- Determine the pseudo-first-order rate constant (kobs) from the slope of the natural logarithm of the carbamate concentration versus time plot.
- Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.
Protocol 2: LC-MS/MS for Enhanced Specificity and Sensitivity
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for analyzing complex matrices and low concentrations of carbamates and their degradation products.
1. Sample Preparation and Hydrolysis:
- Follow the same procedure for buffer preparation, standard preparation, and the hydrolysis experiment setup as described in Protocol 1.
- Quenching the reaction is also a critical step.
2. LC-MS/MS Analysis:
- Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP).
- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest.
- LC Conditions: Similar to HPLC, a reversed-phase separation is typically used. The mobile phase may need to be compatible with MS detection (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as additives).
3. Data Analysis:
- Quantify the carbamate concentration at each time point using a calibration curve.
- Calculate kobs and t1/2 as described in the HPLC protocol.
Visualizing Hydrolysis Mechanisms and Workflows
To further clarify the processes involved in carbamate hydrolysis, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.
Caption: Mechanisms of carbamate hydrolysis under different pH conditions.
Caption: Experimental workflow for validating carbamate hydrolysis.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
Phosgene-Free Pathways to Isocyanate Synthesis: A Comparative Guide
The synthesis of isocyanates is a cornerstone of the polyurethane industry. However, the conventional reliance on highly toxic phosgene (B1210022) has driven significant research into safer, more environmentally benign alternatives. This guide provides a comparative analysis of key phosgene-free methods for isocyanate synthesis, offering objective performance data, detailed experimental protocols, and visual representations of the underlying chemical pathways to support researchers and process development professionals.
The primary phosgene-free strategies circumvent the direct use of phosgene by employing alternative carbonylating agents. These methods often converge on a common intermediate, a carbamate (B1207046), which is then thermally decomposed to yield the desired isocyanate. The main alternatives to the traditional phosgene process, which often involves sodium carbamate as an intermediate, include the reductive carbonylation of nitro compounds, oxidative carbonylation of amines, the dimethyl carbonate (DMC) route, and the urea (B33335) process. Each of these routes presents a unique set of advantages and challenges in terms of catalyst requirements, reaction conditions, and overall efficiency.
Performance Comparison of Phosgene-Free Isocyanate Synthesis Routes
The following table summarizes quantitative data for various phosgene-free methods, offering a comparative look at their performance for the synthesis of key isocyanates. It is important to note that reaction conditions and catalyst systems are highly variable and optimized for specific substrates.
| Method | Starting Material(s) | Target Isocyanate (or Precursor) | Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Citation(s) |
| Dimethyl Carbonate (DMC) Route | Aniline (B41778), Dimethyl Carbonate | Methyl Phenyl Carbamate (MPC) | Zn(OAc)₂/Activated Carbon | 140 | 8.7 | - | 78 (MPC Yield) | [1] |
| MPC, Formaldehyde | Dimethyl Methylene Diphenyl-4,4'-dicarbamate (MDC) | ZnCl₂ | - | - | - | 87.4 (MDC Yield) | [1] | |
| MDC | Methylene Diphenyl Diisocyanate (MDI) | Zinc Powder | - | - | - | 87.3 (MDI Yield) | [1] | |
| Reductive Carbonylation | Nitrobenzene (B124822), Carbon Monoxide | Phenyl Isocyanate | PdCl₂ / N-alkylimidazole (1:3) | 220 | 95.2 | 2 | 63.5 | [2][3] |
| Dinitrotoluene (DNT), CO, Methanol (B129727) | Toluene (B28343) Dimethylcarbamate (TDC) | Not specified in abstract | - | - | - | High yield | [4] | |
| Urea Route | 1,6-Hexamethylenediamine (HDA), Ethyl Carbamate (EC) | Diethyl Hexamethylene-1,6-dicarbamate (EHDC) | FeCl₃ | 180 | - | - | 93 (EHDC Yield) | [5] |
| Thermal Decomposition | Methylene-4,4'-di(ethylphenylcarbamate) (MDU) | Methylene Diphenyl Diisocyanate (MDI) | None (Thermal) | 220-310 | - | 1.3-1.8 | 60-87 (Selectivity) | [6] |
| Methyl N-phenyl Carbamate (MPC) | Phenyl Isocyanate | ZnO, Bi₂O₃, Al₂O₃, Montmorillonite K-10 | 160-200 | - | - | Catalyst Dependent | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these phosgene-free synthesis routes.
Synthesis of Methylene Diphenyl Diisocyanate (MDI) via the Dimethyl Carbonate (DMC) Route[1]
This is a three-step process starting from aniline and dimethyl carbonate.
Step 1: Synthesis of Methyl Phenyl Carbamate (MPC)
-
Reactants: Aniline and Dimethyl Carbonate (DMC).
-
Catalyst: Zinc acetate (B1210297) supported on activated carbon (Zn(OAc)₂/AC).
-
Procedure: The reaction is carried out in a suitable reactor. Aniline and DMC are charged into the reactor with the Zn(OAc)₂/AC catalyst. The mixture is heated to 140°C under a pressure of 8.7 atm. The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is filtered off, and the excess DMC is removed by distillation. The resulting MPC is then purified. A yield of 78% and selectivity of 98% have been reported for this step.[1]
Step 2: Synthesis of Dimethyl Methylene Diphenyl-4,4'-dicarbamate (MDC)
-
Reactants: Methyl Phenyl Carbamate (MPC) and Formaldehyde.
-
Catalyst: Zinc chloride (ZnCl₂).
-
Solvent: Nitrobenzene.
-
Procedure: MPC, formaldehyde, and the ZnCl₂ catalyst are dissolved in nitrobenzene. The mixture is heated to induce condensation. The reaction product, MDC, precipitates from the solution upon cooling. The solid MDC is then collected by filtration and washed to remove residual solvent and unreacted starting materials. A yield of 87.4% has been achieved for this step.[1]
Step 3: Thermal Decomposition of MDC to MDI
-
Reactant: Dimethyl Methylene Diphenyl-4,4'-dicarbamate (MDC).
-
Catalyst: Zinc powder.
-
Procedure: MDC is heated in the presence of a zinc powder catalyst. The thermal decomposition of MDC yields MDI and methanol as a byproduct. The reaction is typically carried out under reduced pressure to facilitate the removal of methanol and drive the reaction to completion. The crude MDI is then purified by distillation. A yield of 87.3% has been reported for this final step.[1]
Synthesis of Phenyl Isocyanate via Reductive Carbonylation of Nitrobenzene[2][3]
-
Reactants: Nitrobenzene and Carbon Monoxide (CO).
-
Catalyst System: Palladium chloride (PdCl₂) and an N-alkylimidazole ligand in a 1:3 molar ratio.
-
Solvent: Toluene.
-
Procedure: A high-pressure autoclave is charged with nitrobenzene, the palladium catalyst, the N-alkylimidazole ligand, and toluene as the solvent. The reactor is sealed and purged with carbon monoxide. The pressure is then raised to 95.2 atm (1400 psi) with CO, and the temperature is increased to 220°C. The reaction mixture is stirred for 2 hours. After cooling and venting the reactor, the product mixture is analyzed by gas chromatography to determine the conversion and yield. This method has been shown to achieve 100% conversion of nitrobenzene with a 63.5% yield of phenyl isocyanate.[2][3]
Synthesis of Diethyl Hexamethylene-1,6-dicarbamate (EHDC) via the Urea Route[5]
-
Reactants: 1,6-Hexamethylenediamine (HDA) and Ethyl Carbamate (EC).
-
Catalyst: Iron(III) chloride (FeCl₃).
-
Procedure: HDA, ethyl carbamate, and the FeCl₃ catalyst are placed in a reaction vessel. The mixture is heated to 180°C with stirring. The progress of the transesterification reaction is monitored by analyzing the composition of the reaction mixture over time. Upon completion, water is added to the mixture to precipitate the desired product, EHDC. The solid product is then collected by filtration. The catalyst can be recovered from the aqueous phase. This method has been reported to give a 93% yield of EHDC.[5] The resulting dicarbamate can then be thermally decomposed to hexamethylene diisocyanate (HDI).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and workflows of the described phosgene-free synthesis routes.
Caption: Overview of major phosgene-free isocyanate synthesis pathways.
The diagram above illustrates that several phosgene-free methods, such as reductive carbonylation, oxidative carbonylation, the dimethyl carbonate route, and the urea route, often proceed through a common carbamate intermediate. This intermediate is then subjected to thermal decomposition to yield the final isocyanate product. Reductive carbonylation can also lead directly to the isocyanate under certain conditions.
Caption: Experimental workflow for the synthesis of MDI via the DMC route.
This workflow diagram details the three-step synthesis of Methylene Diphenyl Diisocyanate (MDI) starting from aniline and dimethyl carbonate. Each step is annotated with the catalyst and reaction conditions, along with the reported yield for the respective product.
Caption: Simplified reaction pathway for reductive carbonylation.
This diagram illustrates a simplified mechanistic pathway for the palladium-catalyzed reductive carbonylation of a nitro compound to an isocyanate. The process involves the formation of palladium-nitroso and palladium-isocyanate complexes as key intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed reductive carbonylation of nitrobenzene for producing phenyl isocyanate [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. ionike.com [ionike.com]
- 6. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in the Synthesis of Primary Carbamates from Sodium Cyanate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary carbamates is a cornerstone of modern organic and medicinal chemistry, with applications ranging from the development of novel therapeutics to the creation of advanced polymers. A variety of catalytic systems have been developed to facilitate the reaction between alcohols or phenols and sodium cyanate (B1221674). This guide provides an objective comparison of the performance of different catalysts for this transformation, supported by experimental data, detailed protocols, and a visual representation of the catalytic process.
Comparative Performance of Catalysts
The efficiency of primary carbamate (B1207046) synthesis is highly dependent on the choice of catalyst. Key performance indicators include product yield, reaction time, and reaction conditions such as temperature and the use of solvents. The following table summarizes the quantitative performance of several catalysts in the synthesis of primary carbamates from alcohols/phenols and sodium cyanate.
| Catalyst/Reagent | Substrate | Yield (%) | Time (h) | Temperature (°C) | Solvent | Reference(s) |
| Preyssler Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) | Alcohols/Phenols | High | Not Specified | Room Temp | Solvent-free | [1] |
| Trichloroacetic Acid (TCA) | Alcohols/Phenols | High | Not Specified | 55 | Solvent-free | [2] |
| Palladium on Carbon (Pd/C) with NaI | Aniline + Methanol | 95.6% (conversion) | 91 (on stream) | 100-165 | Gas-Solid Phase | [3] |
| Dibutyltin Oxide (Bu₂SnO) | N,N'-diphenyl urea (B33335) + DMC | 98% | 2 | 160 | - | [3] |
| Zinc Chloride (ZnCl₂) | Toluenediamine + Urea + Methanol | 41.6% (selectivity) | 9 | 190 | - | [3] |
Note: The data for Pd/C, Bu₂SnO, and ZnCl₂ catalysts are for different carbamate synthesis routes and are included to provide a broader context of catalyst performance in carbamate formation, though not directly comparable to the sodium cyanate route.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of synthetic chemistry. Below are representative experimental protocols for the synthesis of primary carbamates using different catalytic systems.
1. Synthesis of Primary Carbamates using Preyssler Heteropolyacid Catalyst [1]
-
Materials: Alcohol or phenol (B47542) (1 mmol), sodium cyanate (2 mmol), and Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as the catalyst.
-
Procedure: A mixture of the alcohol or phenol, sodium cyanate, and the heteropolyacid catalyst is stirred at room temperature. The reaction is carried out under solvent-free conditions.
-
Work-up: The crude product is often pure and may not require further purification. The authenticity of the product is confirmed by comparing its infrared (IR) spectra and physical properties with those of known samples.
2. Synthesis of Primary Carbamates using Trichloroacetic Acid (TCA) [2]
-
Materials: Alcohol or phenol (1 mmol), sodium cyanate (2 mmol), and Trichloroacetic acid (TCA).
-
Procedure: The alcohol or phenol, sodium cyanate, and TCA are mixed and heated to 55°C for the appropriate time as indicated by reaction monitoring. This reaction is also performed under solvent-free conditions.
-
Work-up: The reaction mixture is worked up to isolate the primary carbamate product. The structure and purity are confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
Reaction Mechanism and Experimental Workflow
The synthesis of primary carbamates from an alcohol or phenol and sodium cyanate in the presence of an acid catalyst generally proceeds through the formation of an isocyanic acid intermediate.
Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of primary carbamates.
The following diagram illustrates a general experimental workflow for comparing the performance of different catalysts in this synthesis.
Caption: Experimental workflow for comparative catalyst performance evaluation.
References
Thermal Stability of Sodium Carbamate: A Comparative Thermogravimetric Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of sodium carbamate (B1207046) and related compounds, leveraging thermogravimetric analysis (TGA) data. Due to the inherent instability of solid sodium carbamate, direct TGA data is scarce in publicly available literature. Therefore, this guide presents a comparative analysis using ammonium (B1175870) carbamate as a key analogue, alongside the common related sodium compounds, sodium bicarbonate and sodium carbonate, to infer the thermal behavior of sodium carbamate.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of carbamates and their related carbonate and bicarbonate salts is a critical parameter in various chemical processes, including CO2 capture and utilization, and in the synthesis of urea (B33335) and other organic compounds. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating this stability by measuring the change in mass of a substance as a function of temperature.
While solid sodium carbamate is challenging to isolate for direct TGA analysis due to its tendency to decompose, we can infer its behavior by examining analogous and related compounds. Ammonium carbamate, for instance, provides a valuable comparison as a solid carbamate salt that has been characterized by TGA. Sodium bicarbonate and sodium carbonate are included as they are common precursors, products, or contaminants in reactions involving sodium carbamate.
| Compound | Formula | Onset of Decomposition (°C) | Key Decomposition Steps | Final Residue |
| Ammonium Carbamate | NH₄(NH₂COO) | ~60 | Decomposes to ammonia (B1221849) and carbon dioxide. | None |
| Sodium Bicarbonate | NaHCO₃ | ~100 - 130 | Decomposes to sodium carbonate, water, and carbon dioxide. | Sodium Carbonate (Na₂CO₃) |
| Sodium Carbonate | Na₂CO₃ | > 1000 (Melting Point: 851°C) | Thermally stable, decomposes above its melting point. | Sodium Oxide (Na₂O) |
| Sodium Carbamate (Inferred) | Na(NH₂COO) | Likely unstable at room temperature | Expected to decompose to sodium carbonate and ammonia. | Sodium Carbonate (Na₂CO₃) |
Experimental Protocols
The following section details a general experimental protocol for conducting thermogravimetric analysis on these types of compounds.
Objective: To determine the thermal stability and decomposition profile of a given sample (e.g., ammonium carbamate, sodium bicarbonate, sodium carbonate) using thermogravimetric analysis.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of controlled heating.
-
Sample pans (e.g., alumina, platinum).
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create a non-reactive atmosphere. This prevents oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C for bicarbonates and carbamates, or higher for carbonates) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
The onset temperature of decomposition, indicating the start of mass loss.
-
The percentage mass loss at each decomposition step, which can be correlated with the stoichiometry of the decomposition reaction.
-
The temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
-
The composition of the final residue.
-
Visualizing the Experimental Workflow
The logical flow of a TGA experiment for assessing thermal stability can be visualized as follows:
Caption: Logical workflow of a typical TGA experiment.
Signaling Pathway of Thermal Decomposition
The thermal decomposition of these compounds can be represented as a simplified pathway diagram:
Caption: Thermal decomposition pathways of related compounds.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Sodium Carbamate Disposal
For Immediate Implementation in Research, Scientific, and Drug Development Laboratories
This document provides essential procedural guidance for the safe and compliant disposal of sodium carbamate (B1207046). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. The information herein is intended for professionals in research, scientific, and drug development fields who handle this compound.
The cornerstone of sodium carbamate disposal is its hydrolysis. In aqueous solutions, carbamates decompose into less hazardous components. This process can be controlled and accelerated under specific laboratory conditions, forming the basis of the recommended disposal procedure.
Quantitative Data Summary
While specific toxicological data for sodium carbamate is limited, the following table summarizes key chemical and physical properties. This information is essential for safe handling and in the event of an emergency.
| Property | Value | Reference |
| Chemical Formula | CH₂NNaO₂ | --INVALID-LINK-- |
| Molecular Weight | 83.02 g/mol | --INVALID-LINK-- |
| CAS Number | 4296-19-9 | --INVALID-LINK-- |
| Appearance | Solid (Assumed) | General chemical knowledge |
| Solubility in Water | Soluble (and hydrolyzes) | General carbamate properties |
| pH of Solution | Expected to be basic upon hydrolysis | Formation of sodium carbonate/hydroxide (B78521) |
Experimental Protocol for the Safe Disposal of Sodium Carbamate
This protocol details the step-by-step procedure for the chemical neutralization of sodium carbamate waste in a laboratory setting.
Objective: To safely hydrolyze sodium carbamate into less hazardous components for compliant disposal.
Materials:
-
Sodium carbamate waste
-
Water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, nitrile gloves, lab coat
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Initial Dilution:
-
Carefully and slowly add the sodium carbamate waste to a beaker containing water. A starting ratio of 1:10 (waste to water) by volume is recommended.
-
Stir the solution gently with a stir bar and stir plate to ensure mixing.
-
-
Basification to Promote Hydrolysis:
-
While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to the beaker.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding NaOH until the pH of the solution is between 10 and 12. This basic environment will accelerate the hydrolysis of the carbamate.
-
-
Hydrolysis Reaction:
-
Allow the basic solution to stir at room temperature for a minimum of 24 hours. This holding time is crucial to ensure the complete decomposition of the sodium carbamate.
-
The primary hydrolysis products are expected to be sodium carbonate, and ammonia.
-
-
Neutralization:
-
After the 24-hour hydrolysis period, neutralize the solution.
-
Slowly and carefully add 1 M hydrochloric acid (HCl) solution while continuously stirring. Monitor the pH throughout the addition.
-
Continue adding HCl until the pH of the solution is between 6 and 8.[6]
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, provided it complies with local regulations for aqueous waste.[6] It is imperative to consult your institution's specific guidelines for aqueous waste disposal.
-
If local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for pickup by your institution's environmental health and safety (EHS) department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the sodium carbamate disposal procedure.
Caption: Workflow for the safe disposal of sodium carbamate waste.
This comprehensive guide provides the necessary information for the proper and safe disposal of sodium carbamate. By adhering to these procedures, laboratories can mitigate risks and ensure compliance with safety and environmental regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. Carbamate poisoning - Wikipedia [en.wikipedia.org]
- 4. labmat.ca [labmat.ca]
- 5. murphyandson.co.uk [murphyandson.co.uk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling Sodium Carbamate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Sodium Carbamate (B1207046). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Carbamates as a class of compounds can present several health hazards. The required Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To protect against potential eye irritation or serious eye damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | To prevent skin contact and potential irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[1] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2] Work in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Donning PPE: Wear the appropriate PPE as specified in Table 1.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[1] Minimize dust generation and accumulation.[1] Do not inhale the substance.[1]
-
After Handling: Wash hands and face thoroughly after handling.[1][2] Remove contaminated clothing and wash it before reuse.[1] Do not eat, drink, or smoke in work areas.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated area.[5] Keep containers tightly sealed to prevent contamination and degradation.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][6] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing.[1][5] If respiratory irritation or distress continues, consult a physician.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Spill Management
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[1]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[1]
Disposal Plan
The primary disposal route for carbamate waste is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.[7]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1.[7]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste," including the full chemical name.[7]
-
Segregation of Waste: Do not mix carbamate waste with other incompatible waste streams.[7]
-
Contaminated Materials: Any materials that have come into contact with the carbamate, such as weighing paper, contaminated gloves, or absorbent pads, should also be collected and disposed of as hazardous waste.[7]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and record-keeping.[7]
Workflow Diagrams
The following diagrams illustrate the logical flow for handling Sodium Carbamate and the emergency response for a spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
